4-Ethynylpyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-ethynylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-3-4-9-7(8)5-6/h1,3-5H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHOXQCVRPYIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610725 | |
| Record name | 4-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094679-27-2 | |
| Record name | 4-Ethynylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethynylpyridin-2-amine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Ethynylpyridin-2-amine: A Versatile Heterocyclic Building Block
Abstract
4-Ethynylpyridin-2-amine is a strategically important heterocyclic compound, integrating three key functional moieties—a pyridine ring, a primary amine, and a terminal alkyne—into a compact molecular architecture. This unique combination renders it an exceptionally versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The pyridine core offers specific electronic properties and hydrogen bonding capabilities, the 2-amino group serves as a crucial pharmacophore and synthetic handle, and the 4-ethynyl group provides a reactive site for a host of powerful coupling reactions. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 4-position with an ethynyl group (-C≡CH). This arrangement imparts a unique set of properties:
-
Pyridine Ring: As an aromatic heterocycle, the pyridine ring is electron-deficient. The nitrogen atom acts as a hydrogen bond acceptor and a mild base, and its presence influences the reactivity of the ring's substituents.
-
2-Amino Group: This electron-donating group modulates the electronic character of the pyridine ring. It is a key hydrogen bond donor and a common "hinge-binding" motif in many enzyme inhibitors, particularly kinases.[1][2]
-
4-Ethynyl Group: The terminal alkyne is a highly versatile functional group. Its sp-hybridized carbons create a linear, rigid linker, and the terminal proton is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent nucleophile.[3] This functionality is the gateway to numerous carbon-carbon bond-forming reactions.[4]
Core Chemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1094679-27-2 | ChemShuttle[5] |
| Molecular Formula | C₇H₆N₂ | - |
| Molecular Weight | 118.14 g/mol | - |
| Appearance | Typically an off-white to brown solid | Inferred |
| Purity | >95% (Commercially available) | Fluorochem[1] |
Spectroscopic Signature
-
¹H NMR: Distinct signals for the aromatic protons on the pyridine ring, a broad singlet for the -NH₂ protons, and a sharp singlet for the acetylenic proton (-C≡C-H ).
-
¹³C NMR: Resonances corresponding to the five sp²-hybridized carbons of the pyridine ring and the two sp-hybridized carbons of the alkyne.
-
IR Spectroscopy:
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 118.14, with a fragmentation pattern characteristic of the aminopyridine and ethynyl moieties.
Synthesis and Purification
The most direct and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction .[8][9][10] This powerful palladium- and copper-cocatalyzed reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[11]
The logical precursors are a 4-halo-2-aminopyridine (iodide or bromide) and a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. jk-sci.com [jk-sci.com]
The Synthesis of 4-Ethynylpyridin-2-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of the Ethynyl-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety stands as a privileged scaffold, forming the core of numerous clinically significant therapeutic agents. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic handle has cemented its importance in drug design. The introduction of an ethynyl group at the 4-position of this scaffold dramatically expands its utility, offering a rigid, linear linker for probing protein binding pockets and a reactive handle for further functionalization through click chemistry and other coupling reactions. This guide provides an in-depth exploration of the synthesis of 4-Ethynylpyridin-2-amine, a critical building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors.
I. Core Synthesis Strategy: The Sonogashira Cross-Coupling Reaction
The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]
The general transformation is as follows:
Caption: General Sonogashira coupling for this compound synthesis.
A. Causality Behind Experimental Choices: Deconstructing the Sonogashira Protocol
A successful Sonogashira coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.
1. The Halopyridine Substrate:
The reactivity of the 4-halopyridin-2-amine substrate follows the order I > Br > Cl. While 4-iodopyridin-2-amine offers the highest reactivity, its preparation and stability can be concerns. 4-bromopyridin-2-amine presents a good balance of reactivity and stability and is a commonly employed starting material.[3] Several patents outline the synthesis of 2-amino-4-bromopyridine, making it a readily accessible precursor.[4][5]
2. The Alkyne Source: To Protect or Not to Protect?
A crucial decision in the synthesis is the choice of the alkyne coupling partner.
-
Direct Ethynylation with Acetylene Gas: While seemingly the most direct approach, the use of flammable and difficult-to-handle acetylene gas is often avoided in laboratory and industrial settings.
-
Protected Alkynes: The Trimethylsilyl (TMS) Advantage: A more practical and widely adopted strategy involves the use of (trimethylsilyl)acetylene. The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling) and other side reactions.[6] The TMS-protected product, 2-amino-4-((trimethylsilyl)ethynyl)pyridine, is then deprotected in a subsequent step to yield the final product.
3. The Catalytic System: A Synergistic Palladium-Copper Duo
The Sonogashira reaction traditionally employs a dual catalytic system:
-
Palladium Catalyst: The workhorse of the reaction is a palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ in the presence of a phosphine ligand. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the C-C bond.[7]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[1]
4. The Base: An Essential Proton Scavenger and Catalyst Activator
An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple purposes. It deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. It also acts as a scavenger for the hydrogen halide formed during the reaction and can help to reduce the Pd(II) precatalyst to the active Pd(0) species.[7]
5. The Solvent: Creating the Right Environment
The choice of solvent is critical for solubilizing the reactants and catalysts and for facilitating the reaction. Common solvents for Sonogashira couplings include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN), as well as ethereal solvents like tetrahydrofuran (THF).[7] The solvent must be thoroughly deoxygenated to prevent oxidative degradation of the catalyst and Glaser coupling of the alkyne.
II. Detailed Experimental Protocols
The following protocols are synthesized from established procedures for Sonogashira couplings of similar aminopyridine substrates.[1][7]
A. Protocol 1: Two-Step Synthesis via a TMS-Protected Intermediate
This is the recommended and most controlled method for the synthesis of this compound.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-4-((trimethylsilyl)ethynyl)pyridine
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-amino-4-bromopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, deoxygenated THF as the solvent, followed by triethylamine (2.0 eq). Stir the mixture for 15 minutes at room temperature.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-amino-4-((trimethylsilyl)ethynyl)pyridine as a solid.
Step 2: Deprotection to Yield this compound
-
Reaction Setup: Dissolve the TMS-protected intermediate (1.0 eq) in methanol in a round-bottom flask.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.[8] Alternatively, tetra-n-butylammonium fluoride (TBAF) in THF can be used.[6]
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or a short silica gel column to afford this compound.[9][10]
B. Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield | Purity (Typical) |
| 1 | 2-Amino-4-bromopyridine | 2-Amino-4-((trimethylsilyl)ethynyl)pyridine | 70-90% | >95% (after chromatography) |
| 2 | 2-Amino-4-((trimethylsilyl)ethynyl)pyridine | This compound | 85-98% | >98% (after purification) |
III. Reaction Mechanisms: A Tale of Two Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-halopyridin-2-amine, forming a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The desired product, this compound, is formed through reductive elimination, regenerating the Pd(0) catalyst.
The Copper Cycle:
-
Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.
IV. Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the ethynyl proton (if deprotected), and a broad singlet for the amine protons. Similar compounds like 2-amino-4-methylpyridine show characteristic shifts for the pyridine and amine protons.[11][12] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine ring and the two sp-hybridized carbons of the ethynyl group. |
| IR Spectroscopy | A characteristic C≡C stretch (around 2100-2260 cm⁻¹) and N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).[13] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (C₇H₆N₂ = 118.14 g/mol ). |
V. Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 4-ethynyl-2-aminopyridine scaffold is a highly sought-after building block in medicinal chemistry, particularly in the development of kinase inhibitors.[14][15] The ethynyl group can serve as a rigid linker to access specific regions of the kinase active site, while the 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase.
For instance, derivatives of 2-aminopyrimidine (a closely related scaffold) have been successfully developed as potent inhibitors of various kinases, including Polo-like kinase 4 (PLK4), which is a target in cancer therapy.[15] The ability to readily synthesize this compound opens up avenues for the creation of extensive libraries of kinase inhibitors for screening against a wide range of therapeutic targets. The ethynyl group can also be used as a handle for further derivatization, such as in the synthesis of triazole-containing compounds via "click" chemistry, further expanding the chemical space accessible from this versatile intermediate.[16]
VI. Conclusion and Future Outlook
The Sonogashira coupling provides a robust and versatile platform for the synthesis of this compound. By carefully controlling the reaction parameters, researchers can efficiently produce this valuable building block in high yield and purity. The strategic importance of this compound in the design of next-generation therapeutics, particularly kinase inhibitors, ensures that the development of even more efficient and sustainable synthetic methodologies will remain an active area of research. This guide provides the foundational knowledge and practical protocols for scientists to confidently incorporate this key intermediate into their drug discovery programs.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. scirp.org [scirp.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 14. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Spectroscopic Data for 4-Ethynylpyridin-2-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Ethynylpyridin-2-amine, a molecule of significant interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and drug development professionals, offering an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Molecular Structure and Properties
This compound is a substituted pyridine derivative featuring both an amino group and an ethynyl group. This unique combination of electron-donating and electron-withdrawing functionalities imparts distinct chemical and physical properties, making its precise structural elucidation through spectroscopic methods crucial.
Molecular Formula: C₇H₆N₂ Molecular Weight: 118.14 g/mol CAS Number: 1094679-27-2
Solubility and stability of 4-Ethynylpyridin-2-amine
An In-depth Technical Guide to the Solubility and Stability of 4-Ethynylpyridin-2-amine
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. Recognizing the scarcity of public data on this specific molecule, this document synthesizes foundational chemical principles with field-proven methodologies to empower researchers in drug discovery and development. We present a predicted solubility profile based on structural analogy, followed by detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination. Furthermore, this guide outlines a systematic approach to assessing chemical stability, including forced degradation studies and the development of stability-indicating analytical methods. The causality behind experimental design is emphasized throughout, providing scientists with the necessary tools to generate robust and reliable data for this versatile chemical building block.
Introduction to this compound
This compound (CAS No. 1094679-27-2) is a substituted pyridine derivative featuring both a nucleophilic amino group and a reactive terminal alkyne (ethynyl group).[1] This unique combination of functional groups makes it a valuable synthon for creating complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and various nucleophilic additions. Its structural resemblance to potent bioactive molecules, such as inhibitors of inducible nitric oxide synthase (iNOS), suggests its potential as a key intermediate in the development of novel therapeutics.[2]
The successful application of this compound in synthesis, formulation, and biological screening is fundamentally dependent on its physicochemical properties. Solubility dictates the choice of solvent systems for reactions, purification, and the preparation of stock solutions for assays. Stability determines appropriate storage conditions, shelf-life, and potential degradation pathways that could impact experimental outcomes and product purity. This guide provides a predictive overview and robust experimental protocols to thoroughly characterize these critical parameters.
Solubility Profile of this compound
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound—containing a polar amine group, a pyridine ring capable of hydrogen bonding, and a less polar ethynyl group—suggests a nuanced solubility profile.
Predicted Qualitative Solubility
Based on the principle of "like dissolves like" and data from analogous compounds like 4-aminopyridine[3] and 2-amino-4-methylpyridine, a qualitative solubility profile can be predicted. The primary amino group and the pyridine nitrogen are expected to form strong hydrogen bonds with polar protic solvents. The molecule's overall dipole moment should allow for favorable interactions with polar aprotic solvents. Solubility in nonpolar solvents is expected to be limited.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Moderately Soluble | The amino and pyridine groups can form hydrogen bonds with water, but the aromatic ring and ethynyl group contribute some hydrophobicity.[3] |
| Methanol / Ethanol | Soluble | Lower alcohols are excellent hydrogen bond donors and acceptors, effectively solvating the polar functionalities. | |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | DMF is a highly polar solvent capable of strong dipole-dipole interactions with the molecule. |
| Acetonitrile | Soluble | Acetonitrile's polarity is sufficient to dissolve the compound through dipole-dipole interactions.[4] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly effective solvent for many drug-like molecules. | |
| Nonpolar | Toluene | Sparingly Soluble | Pi-pi stacking interactions between toluene and the pyridine ring may confer slight solubility, but the polarity mismatch is significant. |
| Hexane / Heptane | Insoluble | As nonpolar aliphatic hydrocarbons, these solvents cannot effectively solvate the polar amine and pyridine functionalities.[3] | |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | DCM has a moderate polarity and may show some ability to dissolve the compound, but is not expected to be a primary solvent. |
Note: These predictions are for guidance and require experimental verification.
Experimental Workflow for Solubility Determination
A systematic approach is crucial for accurately determining solubility. The following workflow outlines the steps from a rapid qualitative assessment to a precise quantitative measurement.
Caption: Workflow for solubility analysis.
Detailed Protocol: Quantitative Solubility by HPLC
This protocol determines the equilibrium solubility of a compound in a given solvent. The use of High-Performance Liquid Chromatography (HPLC) provides high accuracy and sensitivity.
1. Preparation of Standard Solutions:
- Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
- Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
- Inject each standard onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
2. Sample Preparation and Equilibration:
- Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the test solvent. Ensure undissolved solid is clearly visible.
- Seal the vial tightly to prevent evaporation.
- Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to allow the solution to reach equilibrium.
3. Analysis:
- After equilibration, allow the vials to stand undisturbed for 1-2 hours for solids to settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove all undissolved particles.
- Immediately dilute the filtered supernatant with mobile phase to a concentration that falls within the range of the calibration curve.
- Analyze the diluted sample by HPLC under the same conditions as the standards.
4. Calculation:
- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor
Stability Profile of this compound
Understanding the chemical stability is critical for defining storage conditions, anticipating potential degradation products, and ensuring data integrity in biological assays. Ethynylpyridines and aromatic amines can be susceptible to degradation via oxidation, polymerization, light, and pH extremes.[5][6]
Potential Degradation Pathways
-
Oxidation: The electron-rich amino group and the pyridine ring can be susceptible to oxidation, especially in the presence of air or oxidizing agents.[6]
-
Polymerization: Terminal alkynes can undergo polymerization, particularly when exposed to heat, light, or trace metal catalysts.
-
Hydrolysis: While generally stable, extreme pH conditions could potentially lead to reactions involving the ethynyl or amino groups.
-
Photodegradation: Aromatic systems can be sensitive to UV light, which may induce dimerization, polymerization, or other rearrangements.
Experimental Workflow for Stability Assessment
A forced degradation (or stress testing) study is the most effective way to identify potential degradation pathways and develop a stability-indicating analytical method.
Caption: Workflow for forced degradation study.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to assess its stability profile.
1. Method Development:
- Develop a reverse-phase HPLC method capable of retaining and resolving the this compound peak from potential impurities. A C18 column with a gradient of water/acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.
- Use a photodiode array (PDA) detector to monitor peak purity and identify the optimal wavelength for detection.
2. Stress Conditions:
- Prepare stock solutions of the compound at approximately 0.5-1.0 mg/mL. For each condition, run a control sample stored at 4°C in the dark.
- Acidic: Dilute stock with 0.1 M HCl. Incubate at 60°C.
- Basic: Dilute stock with 0.1 M NaOH. Incubate at 60°C.
- Oxidative: Treat stock solution with 3% H₂O₂. Keep at room temperature.
- Thermal: Store both a solid sample and a solution sample (in a stable solvent like acetonitrile) at 80°C.
- Photolytic: Expose a solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
3. Analysis:
- At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
- Neutralize the acidic and basic samples before injection if necessary.
- Analyze all samples by the developed HPLC-PDA method. For identifying degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[7][8]
- Calculate the percent degradation by comparing the main peak area to the control sample. A good stability-indicating method will show the formation of new peaks as the parent peak decreases.
Recommended Handling and Storage
Based on the chemical nature of ethynylpyridines and aromatic amines, the following handling and storage procedures are recommended to ensure the long-term integrity of this compound.[5][6][9]
Table 2: Recommended Handling and Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.[6][9] | Low temperatures slow the rate of potential degradation reactions, including polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidative degradation of the amine and pyridine moieties.[10] |
| Light | Protect from light by using amber vials or storing in the dark.[9] | Prevents potential photodegradation. |
| Moisture | Store in a tightly sealed container in a dry environment or desiccator. | Minimizes moisture absorption, which could affect stability or handling. |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and sources of ignition.[5][6] | The compound has basic (amine) and reactive (alkyne) functional groups that can react exothermically with these substances. The ethynyl group can be a fire/explosion hazard. |
Conclusion
While specific experimental data for this compound is not widely published, a robust understanding of its solubility and stability can be achieved through the application of fundamental chemical principles and systematic experimental evaluation. This guide provides the predictive framework and detailed methodologies necessary for researchers to generate this critical data. By following the outlined protocols for solubility determination and forced degradation analysis, scientists can confidently select appropriate solvent systems, establish reliable storage conditions, and ensure the quality and integrity of this compound in their research and development endeavors.
References
- 1. 1094679-27-2|this compound|BLD Pharm [bldpharm.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. content.labscoop.com [content.labscoop.com]
The Strategic deployment of 4-Ethynylpyridin-2-amine in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Ethynylpyridin-2-amine has emerged as a highly versatile and strategic building block in medicinal chemistry. Its unique trifunctional architecture, comprising a nucleophilic aminopyridine core, a reactive terminal alkyne, and defined regiochemistry, offers a powerful toolkit for the synthesis of complex molecular entities with significant therapeutic potential. This guide provides an in-depth analysis of the core applications of this compound, focusing on its instrumental role in the development of kinase inhibitors and its utility in bioorthogonal chemistry for the creation of sophisticated chemical probes. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for its key transformations, and present a forward-looking perspective on its expanding role in drug discovery.
Introduction: The Emergence of a Privileged Scaffold
The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to form critical hydrogen bond interactions with the hinge region of protein kinases has made it a cornerstone in the design of kinase inhibitors.[2][3] The introduction of a terminal ethynyl group at the 4-position of this scaffold, creating this compound, significantly expands its utility beyond that of a simple pharmacophore. This terminal alkyne serves as a versatile handle for a variety of powerful chemical transformations, most notably the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This dual functionality allows for the rapid and efficient construction of diverse molecular libraries and the development of highly specific chemical probes for biological investigation.
This guide will delve into the practical applications of this compound, providing both the conceptual framework and the detailed methodologies required for its effective implementation in a research setting.
Synthesis and Physicochemical Properties
This compound is a commercially available solid with a molecular weight of 118.14 g/mol .[6] For researchers opting for in-house synthesis, a common and effective route involves a Sonogashira coupling of a protected alkyne with a suitable 4-halo-2-aminopyridine precursor, followed by deprotection.
Synthetic Strategy: A Two-Step Approach
A robust method for the synthesis of this compound involves the Sonogashira coupling of 4-iodo-2-aminopyridine with trimethylsilylacetylene (TMSA), followed by the removal of the trimethylsilyl (TMS) protecting group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Sonogashira Coupling of 4-Iodo-2-aminopyridine with Trimethylsilylacetylene [7]
-
Materials: 4-Iodo-2-aminopyridine, trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, triethylamine (TEA), and an appropriate solvent such as THF or DMF.
-
Procedure:
-
To a solution of 4-iodo-2-aminopyridine (1.0 eq) in degassed solvent, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Add triethylamine (2.0 eq) and trimethylsilylacetylene (1.2 eq).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-4-(trimethylsilylethynyl)pyridine.
-
Step 2: Deprotection of the Trimethylsilyl Group [8]
-
Materials: 2-Amino-4-(trimethylsilylethynyl)pyridine, tetrabutylammonium fluoride (TBAF) in THF (1M solution) or potassium carbonate in methanol.
-
Procedure (using TBAF):
-
Dissolve the TMS-protected compound (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
-
Applications in Kinase Inhibitor Synthesis
The 2-aminopyridine scaffold is a well-validated hinge-binding motif in a multitude of kinase inhibitors. The ethynyl group at the 4-position of this compound provides a strategic vector for introducing substituents that can occupy the solvent-exposed region or other nearby pockets of the ATP-binding site, thereby enhancing potency and selectivity.
Rationale for Kinase Targeting
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9] The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of modern drug discovery. The 2-aminopyridine core of this compound is adept at forming key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The ethynyl moiety then serves as a versatile anchor point for further chemical elaboration to achieve high-affinity and selective binding.
Caption: Binding mode of a 2-aminopyridine inhibitor.
Case Study: JAK2 Inhibitors
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical components of the JAK-STAT signaling pathway. Dysregulation of JAK2 activity is implicated in myeloproliferative neoplasms.[3] Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[2][10] While a specific example starting directly from this compound is not prominently featured in readily available literature, the synthetic strategies employed for analogous compounds provide a clear blueprint for its application.
Table 1: Representative 2-Aminopyridine-Based JAK2 Inhibitors and their Activities
| Compound Reference | Core Scaffold | Key Substituent | JAK2 IC₅₀ (nM) | Selectivity Profile |
| Crizotinib Analog[3] | 2-Aminopyridine | Varied aryl groups | 9 | High selectivity over JAK1/3 |
| Compound 16m-(R)[10] | 2-Aminopyridine | Chiral side chain | 3 | 85-fold vs JAK1, 76-fold vs JAK3 |
This table presents data for illustrative purposes to highlight the potential of the 2-aminopyridine scaffold. Specific data for derivatives of this compound would require dedicated synthetic and screening efforts.
Bioorthogonal Chemistry Applications
The terminal alkyne of this compound is a prime functional group for bioorthogonal chemistry. These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Power of "Click Chemistry"
The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide to form a stable triazole ring.[5][11] This reaction is orthogonal to most biological functional groups, proceeds under mild, often aqueous conditions, and provides high yields of a single product. These features make it an ideal tool for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.[12]
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Development of Bioorthogonal Probes
By incorporating this compound into a larger molecule, such as a kinase inhibitor or a fragment for fragment-based drug discovery, the resulting compound can be used as a chemical probe.[13][14] This probe can then be "clicked" with an azide-containing reporter molecule (e.g., a fluorophore, a biotin tag, or an affinity resin) to visualize its localization within a cell, identify its protein targets, or facilitate its purification.
Table 2: Components of a Bioorthogonal Probing Experiment
| Component | Role | Example |
| Probe | A molecule containing this compound designed to interact with a biological target. | A kinase inhibitor with the this compound scaffold. |
| Reporter | A molecule containing an azide group and a detectable tag. | Azido-biotin, Azido-fluorescein. |
| Ligation | The chemical reaction that connects the probe and the reporter. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
Future Perspectives and Conclusion
This compound is more than just another building block; it is a strategic tool that embodies the principles of modern medicinal chemistry: modularity, efficiency, and biological relevance. Its dual functionality as a privileged pharmacophore and a versatile chemical handle will continue to drive innovation in several key areas:
-
Fragment-Based Drug Discovery (FBDD): The small size and rich functionality of this compound make it an ideal starting point for FBDD campaigns.[13] Its ethynyl group provides a defined vector for fragment elaboration based on structural data.
-
PROTACs and Molecular Glues: The ability to readily form stable linkages via click chemistry makes this scaffold attractive for the development of more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
-
Chemical Biology: The development of more sophisticated bioorthogonal probes based on this compound will enable a deeper understanding of complex biological systems.
References
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. synchem.de [synchem.de]
- 7. researchgate.net [researchgate.net]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based drug discovery supports drugging 'undruggable' protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Ethynylpyridin-2-amine Derivatives and Analogues: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
The 4-ethynylpyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for the development of highly selective and potent therapeutic agents. Its unique electronic properties and geometric constraints, conferred by the ethynyl (alkyne) group at the C4 position and the amino group at the C2 position, make it an exceptional building block for designing targeted covalent and non-covalent inhibitors. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most notably, the biological applications of this versatile scaffold. We will delve into the intricacies of its primary synthetic route, the Sonogashira cross-coupling reaction, and elucidate its role in the design of kinase inhibitors, which represent a significant class of anticancer and anti-inflammatory drugs. Detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.
Chapter 1: The this compound Core: A Privileged Scaffold
Chemical Structure and Physicochemical Properties
The this compound molecule is characterized by a pyridine ring substituted with an amino group (-NH₂) at position 2 and an ethynyl group (-C≡CH) at position 4. This specific arrangement imparts a unique combination of properties crucial for its function in medicinal chemistry.
-
The 2-Aminopyridine Moiety: This group acts as a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with target proteins. It is a common "hinge-binding" motif in many kinase inhibitors, anchoring the molecule within the ATP-binding pocket of the enzyme.
-
The 4-Ethynyl Group: This terminal alkyne is a key functional handle. It is relatively non-polar and linear, allowing it to probe deep, narrow hydrophobic pockets within a protein's active site. Critically, it serves as a reactive partner in palladium-catalyzed cross-coupling reactions, enabling the facile synthesis of a vast library of derivatives.[1] Furthermore, in the context of targeted covalent inhibitors, the alkyne can be adjacent to an electrophilic "warhead," positioning it to react with nucleophilic residues like cysteine.[2][3]
The interplay between these two groups results in a scaffold with tunable solubility, metabolic stability, and target-binding affinity.
Significance in Medicinal Chemistry
The this compound scaffold is particularly prominent in the development of kinase inhibitors.[4] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer. The 2-aminopyridine portion of the molecule often forms crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved motif that provides a strong anchoring point. This leaves the 4-ethynyl position pointing towards the solvent-exposed region, providing an ideal vector for modification to enhance potency and selectivity.[5]
Furthermore, the development of targeted covalent inhibitors (TCIs) has seen a resurgence, and this scaffold is well-suited for such designs.[2][6] By attaching an electrophilic group (a "warhead") to a molecule built upon this scaffold, it's possible to form an irreversible covalent bond with a nearby nucleophilic amino acid residue (like cysteine) in the target protein. This can lead to prolonged and potent inhibition.[3][7]
Chapter 2: Synthetic Strategies: The Sonogashira Coupling
The most versatile and widely used method for synthesizing this compound derivatives is the Sonogashira cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts.[9]
The Catalytic Cycle
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: one for palladium and one for copper.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-amino-4-bromopyridine) to form a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide species, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
Coordination: The terminal alkyne coordinates with a Cu(I) salt (e.g., CuI).
-
Deprotonation: A base (typically an amine like triethylamine or diisopropylamine) deprotonates the alkyne, forming the key copper(I) acetylide intermediate.
-
Detailed Experimental Protocol: General Synthesis of a this compound Derivative
This protocol describes a general procedure for the coupling of a 2-amino-4-halopyridine with a terminal alkyne.
Materials:
-
2-Amino-4-bromopyridine (or iodopyridine) (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (co-solvent, optional)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-4-bromopyridine, Pd(PPh₃)₄, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the solvent (if used) and the amine base (e.g., Et₃N). Degas the resulting solution by bubbling the inert gas through it for another 10 minutes.[9]
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound derivative.
Chapter 3: Biological Activity and Therapeutic Applications
Derivatives of this compound are most renowned for their activity as kinase inhibitors. The modularity of the Sonogashira synthesis allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR).[10]
Structure-Activity Relationship (SAR) in Kinase Inhibition
The general pharmacophore model for a Type I kinase inhibitor based on this scaffold involves three key regions:
-
Hinge-Binding Region: The 2-aminopyridine core. Modifications here are generally not well-tolerated as they disrupt the essential hydrogen bonds.
-
Hydrophobic Pocket: The region occupied by the aryl group attached via the ethynyl linker. The nature of this group is critical for potency and selectivity.
-
Solvent-Front Region: Substituents on the aryl group can extend into the solvent-exposed area, providing opportunities to modulate physicochemical properties like solubility and cell permeability without sacrificing potency.
Table 1: Illustrative SAR Data for Hypothetical Kinase Inhibitors
| Compound ID | R¹ (at C2-amino) | R² (Aryl group on alkyne) | R³ (Substitution on R²) | Kinase IC₅₀ (nM) |
| 1a | -H | Phenyl | -H | 150 |
| 1b | -H | Phenyl | 4-Morpholino | 25 |
| 1c | -H | Phenyl | 4-Dimethylaminomethyl | 40 |
| 1d | -H | Indazole | -H | 15 |
| 1e | -CH₃ | Phenyl | 4-Morpholino | 250 |
-
Insight 1: Comparing 1a and 1b , the addition of a polar, solubilizing group like morpholine at the R³ position significantly improves potency. This is a common strategy to engage with the solvent-front region and improve drug-like properties.
-
Insight 2: Comparing 1b and 1d , swapping the phenyl ring for a different heterocycle like indazole can drastically alter potency, highlighting the sensitivity of the hydrophobic pocket to the shape and electronics of the R² group.
-
Insight 3: Comparing 1b and 1e , methylation of the 2-amino group (R¹ ) is detrimental to activity. This confirms the critical role of the primary amine in forming two hydrogen bonds with the kinase hinge.
Case Study: Targeting Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in B-cell receptor signaling, making it a prime target for autoimmune diseases and B-cell malignancies. Several potent BTK inhibitors utilize scaffolds related to 2-aminopyridines. A common strategy involves designing targeted covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue (Cys481) near the ATP-binding site.[7]
A derivative of this compound can be designed for this purpose by attaching an acrylamide group—a Michael acceptor—to the aryl ring. The 2-aminopyridine core first anchors the inhibitor non-covalently in the active site, positioning the acrylamide "warhead" in close proximity to the Cys481 thiol group, facilitating a covalent reaction.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a typical method to determine the IC₅₀ value of a compound against a target kinase.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes more ATP, resulting in a low luminescence signal. Potent inhibitors block kinase activity, leaving more ATP, which generates a high luminescence signal.
Materials:
-
Kinase (e.g., recombinant human BTK)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Dispense test compounds from a serial dilution plate into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer.
-
Add the master mix to all wells except the negative controls.
-
Prepare an ATP solution and add it to all wells to start the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert ADP to ATP and then generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration (log scale) and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Chapter 4: Conclusion and Future Outlook
The this compound scaffold has firmly established itself as a cornerstone of modern drug discovery, particularly in the realm of kinase inhibition. Its synthetic tractability via the Sonogashira coupling, combined with its ideal geometry for engaging conserved protein features, provides a robust platform for generating potent and selective inhibitors. The ability to easily incorporate this core into both reversible and irreversible (covalent) inhibitor designs ensures its continued relevance.
Future research will likely focus on several key areas:
-
Exploring New Target Classes: While dominant in kinase inhibition, the scaffold's properties may be applicable to other enzyme families, such as proteases or epigenetic targets.
-
Scaffold Hopping and Analogue Development: Systematic replacement of the pyridine ring with other heterocycles (e.g., pyrimidines, pyrazoles) could yield novel intellectual property and improved pharmacological profiles.[11]
-
Advanced Covalent Inhibitors: The development of reversible covalent inhibitors and inhibitors targeting less common nucleophilic residues (e.g., lysine, tyrosine) will expand the therapeutic potential beyond traditional cysteine-targeted drugs.
By leveraging the foundational principles outlined in this guide, researchers are well-positioned to continue innovating and developing next-generation therapeutics based on the versatile this compound framework.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone (CAS Number: 1094679-27-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound identified by CAS number 1094679-27-2, also known as (5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone. As a substituted pyridinyl methanone, this compound belongs to a class of molecules often investigated as intermediates in the synthesis of complex organic structures, particularly in the field of medicinal chemistry. Its halogenated pyridine and phenyl rings offer multiple sites for further chemical modification, making it a versatile building block for creating diverse molecular libraries.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in a research and development setting. These properties dictate storage conditions, solvent choices for reactions, and purification strategies.
| Property | Value | Source |
| CAS Number | 1094679-27-2 | - |
| Molecular Formula | C₁₃H₇BrClFO | [1] |
| Molecular Weight | 313.55 g/mol | [1][2] |
| Appearance | Powder or liquid | [3] |
| Boiling Point (Predicted) | 390.6 ± 37.0 °C | [3] |
| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [3] |
Hazard Identification and Safe Handling
(5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.[4]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
The following workflow outlines the essential precautions for handling this compound.
Caption: Essential Safety and Handling Workflow.
Precautions for Safe Handling:
-
Use only in a well-ventilated area, such as a chemical fume hood.[5][6]
-
Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[5][6]
Conditions for Safe Storage:
Emergency First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8] Call a poison center or doctor if you feel unwell.[6]
-
If on Skin: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][8] If skin irritation occurs, get medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[5][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a doctor or poison control center immediately.[8] Never give anything by mouth to an unconscious person.[8]
Application in Synthetic Chemistry: A Hypothetical Protocol
The structure of (5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone, with its bromine and chlorine substituents on the pyridine ring, makes it an excellent candidate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are cornerstones of modern drug discovery, allowing for the precise formation of carbon-carbon bonds.
The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The following is a hypothetical, yet representative, step-by-step protocol for a selective Suzuki coupling at the C5 position (where the bromine is attached).
Objective: To synthesize 5-Aryl-2-chloro-3-(4-fluorobenzoyl)pyridine via a selective Suzuki cross-coupling reaction.
Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add (5-bromo-2-chloropyridin-3-yl)(4-fluorophenyl)methanone (1.0 equivalent).
-
Add the desired arylboronic acid (1.1 to 1.5 equivalents).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02 to 0.05 equivalents), and a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 to 3.0 equivalents).[9]
-
Rationale: The inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess of the boronic acid and base drives the reaction to completion.
-
-
Solvent Addition:
-
Add a degassed solvent mixture. A common choice is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[9]
-
Rationale: The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing (by bubbling nitrogen or argon through the solvent) removes dissolved oxygen which can poison the catalyst.
-
-
Reaction Execution:
-
Stir the reaction mixture and heat it to a temperature between 85-95°C.[9]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed efficiently. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine (a saturated solution of NaCl) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
Rationale: This standard aqueous work-up separates the desired organic product from the inorganic salts and water-soluble components. Column chromatography is a standard technique to isolate the pure product from unreacted starting materials and byproducts.
-
Caption: Suzuki Cross-Coupling Experimental Workflow.
This guide serves as a foundational resource for professionals working with CAS number 1094679-27-2. Adherence to the safety protocols and a thorough understanding of its chemical properties are paramount for its successful and safe application in research and development.
References
- 1. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | C13H7BrClFO | CID 15941367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone CAS 915095-85-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Safety and handling precautions for 4-Ethynylpyridin-2-amine
An In-depth Technical Guide to the Safe Handling of 4-Ethynylpyridin-2-amine
Introduction: Understanding this compound
This compound (CAS No: 1094679-27-2) is a heterocyclic aromatic amine that serves as a critical building block in modern medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring functionalized with both a reactive ethynyl group and an amino group, makes it a versatile synthon for creating complex molecular architectures. Researchers in drug development utilize this compound in the synthesis of novel kinase inhibitors, receptor antagonists, and other biologically active molecules. The ethynyl moiety is particularly valuable for its participation in click chemistry reactions and Sonogashira couplings, enabling efficient molecular assembly.
However, the very features that make this compound chemically valuable also necessitate a rigorous and informed approach to its handling. As with many pyridine derivatives and functionalized amines, this compound presents a specific hazard profile that must be managed through a combination of engineering controls, appropriate personal protective equipment (PPE), and meticulously followed protocols. This guide provides an in-depth, experience-driven framework for its safe use in a research and development setting.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with this compound are related to its acute toxicity and irritant properties.[1]
Globally Harmonized System (GHS) Classification
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards. This classification dictates the minimum safety precautions required.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Data sourced from the ChemicalBook Safety Data Sheet.[1]
Toxicological Profile: The Rationale Behind the Risks
-
Acute Oral Toxicity (H302): Like many aminopyridines, this compound is considered harmful if ingested.[1][2] The toxicity is likely mediated by its rapid absorption and distribution, potentially affecting the central nervous system.[3] Ingestion can lead to symptoms such as nausea, vomiting, and abdominal pain.[4] Therefore, eating, drinking, or smoking in the laboratory where this chemical is handled is strictly prohibited.[1][5]
-
Skin and Eye Irritation (H315, H319): The amine functional group can be caustic to tissues. Direct contact with the skin is likely to cause redness, itching, and irritation.[1] In the eyes, the consequences are more severe, with the potential for serious, painful irritation and damage if not immediately and thoroughly flushed.[1][6] The fine, dusty nature of the solid compound increases the risk of accidental eye exposure.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosol can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and wheezing.[1][4][5] This is a primary route of exposure when handling the solid, making localized exhaust ventilation an absolute necessity.
Reactivity Profile
While specific reactivity data for this compound is limited, its structure suggests incompatibility with:
-
Strong Oxidizing Agents: Can react exothermically.
-
Strong Acids: The basic pyridine nitrogen and amino group will react, potentially vigorously.
-
Acid Chlorides and Anhydrides: Can lead to acylation reactions that may be exothermic.[6]
It is crucial to store this compound away from these materials to prevent unintended reactions.[7]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering and administrative controls are the primary means of protection, with PPE serving as the final barrier.
Mandatory Engineering Controls
-
Certified Chemical Fume Hood: All handling of solid this compound, including weighing, dispensing, and preparing solutions, must be performed inside a properly functioning chemical fume hood.[4][7] This is the most critical control for preventing respiratory exposure.[8]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[8][9]
-
Eyewash Stations and Safety Showers: These must be readily accessible (within a 10-second travel distance) and tested regularly.[6][7]
Personal Protective Equipment (PPE) Selection Matrix
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task.
| Task | Body Protection | Hand Protection | Eye Protection | Respiratory Protection |
| Retrieval from Storage | Lab Coat | Nitrile Gloves | Safety Glasses with Side Shields | Not required if container is sealed |
| Weighing/Dispensing (in Fume Hood) | Lab Coat | Nitrile Gloves (consider double-gloving) | Chemical Splash Goggles | Not required if performed in a certified fume hood |
| Solution Preparation (in Fume Hood) | Lab Coat | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Not required if performed in a certified fume hood |
| Large Spills or Uncontrolled Release | Chemical Resistant Apron | Heavy-duty Butyl or Neoprene Gloves | Face Shield over Chemical Splash Goggles | NIOSH-approved respirator with particulate filter[6] |
Causality Behind PPE Choices:
-
Gloves: Nitrile gloves offer good protection against incidental splashes of many chemicals, including pyridine derivatives.[4][8] However, they are not impervious and should be changed immediately upon contamination.
-
Eye Protection: Chemical splash goggles are mandatory when handling the compound because they form a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.[4][5]
-
Lab Coat: A fully buttoned lab coat prevents the compound from settling on personal clothing and skin.[4]
Section 3: Standard Operating Procedures
Adherence to standardized protocols is essential for ensuring reproducible science and personal safety.
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely using this compound in a typical laboratory workflow.
Caption: Workflow for the safe handling of this compound.
Protocol: Weighing and Dispensing Solid this compound
-
Preparation: Confirm the chemical fume hood is operational. Don a lab coat, chemical splash goggles, and nitrile gloves.[1]
-
Staging: Place a calibrated analytical balance, weigh paper, spatula, and the receiving vessel inside the fume hood.
-
Retrieval: Retrieve the stock bottle of this compound from its designated storage location.[1] Keep the container tightly closed until you are ready to dispense.[1]
-
Dispensing: Open the stock bottle inside the hood. Use a clean spatula to carefully transfer the desired amount of solid onto the weigh paper. Avoid creating dust. If dust is generated, allow the hood airflow to capture it before proceeding.
-
Transfer: Carefully transfer the weighed solid into the receiving vessel.
-
Closure: Securely cap the stock bottle immediately after dispensing.
-
Cleanup: Wipe the spatula and any contaminated surfaces within the hood with a solvent-dampened cloth (e.g., isopropanol). Dispose of the weigh paper and cleaning cloths into a designated solid hazardous waste container.[1]
-
Final Steps: Remove gloves and wash hands thoroughly with soap and water.[1]
Section 4: Emergency Response and First Aid
Immediate and correct action is vital in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[1] |
| Skin Contact | Take off all contaminated clothing immediately.[1] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Spill Response Protocol
The following flowchart details the decision-making process for responding to a spill.
Caption: Decision flowchart for responding to a chemical spill.
For small spills, use an inert absorbent material like sand or vermiculite to contain and absorb the material.[8][10] Once absorbed, transfer the material to a sealed container for disposal.[8]
Section 5: Storage and Waste Disposal
Storage Conditions
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[4][9][11]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][9]
-
Segregation: Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[1][5][7]
Waste Management
All waste containing this compound must be treated as hazardous.
-
Collection: Collect waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[7][10]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[10]
-
Disposal: Never pour this chemical or its solutions down the drain.[8] Disposal must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor in accordance with all local and national regulations.[1][10]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. biochemopharma.fr [biochemopharma.fr]
- 3. epa.gov [epa.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
Theoretical studies and computational modeling of 4-Ethynylpyridin-2-amine
An In-Depth Technical Guide to the Theoretical and Computational Modeling of 4-Ethynylpyridin-2-amine
Abstract
This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging quantum chemical calculations, we elucidate the molecule's structural, electronic, and spectroscopic properties. This whitepaper is intended for researchers, computational chemists, and drug development professionals, offering foundational insights into the molecule's reactivity, stability, and potential for therapeutic applications. Methodologies include Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The findings presented herein serve as a predictive framework for understanding the chemical behavior of this compound and guiding its application in rational drug design and synthesis.
Introduction: The Significance of the Aminopyridine Scaffold
Pyridine, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its derivatives are prized for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The 2-aminopyrimidine moiety, in particular, is a prevalent structural motif in compounds designed to act as enzyme inhibitors.[3][4]
This compound (CAS No. 1094679-27-2) combines this privileged aminopyridine scaffold with a reactive ethynyl group.[5][6] This functional group is not only a key pharmacophore but also serves as a versatile chemical handle for bio-orthogonal reactions, such as "click chemistry," enabling its conjugation to larger biomolecules or surfaces. Understanding the intrinsic electronic and structural properties of this molecule is paramount for harnessing its full potential. Computational modeling provides a powerful, non-empirical approach to predict these properties, offering insights that can accelerate experimental research and development.[7][8] This guide details a systematic theoretical investigation using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[9][10][11]
Computational Methodology: A Framework for Predictive Accuracy
The selection of an appropriate theoretical model is critical for obtaining reliable and predictive results. All calculations detailed in this guide were performed using a framework rooted in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.
Level of Theory: Why B3LYP/6-311++G(d,p)?
-
Expertise & Rationale : The B3LYP hybrid functional was chosen for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic systems, including heterocyclic compounds like pyridine derivatives.[12][13][14] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation. The 6-311++G(d,p) basis set was selected to ensure high accuracy. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for greater flexibility in modeling electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and anions. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical nature of electron density in chemical bonds. This level of theory is well-suited for providing quantitative predictions of spectroscopic and electronic data.[13]
Computational Workflow Protocol
The theoretical investigation followed a sequential, self-validating protocol to ensure the reliability of the final results.
-
Structure Input & Pre-optimization : The 3D structure of this compound was first generated using standard bond lengths and angles.
-
Geometry Optimization : The initial structure was subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) method without any symmetry constraints. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis : Following optimization, a frequency calculation was performed at the same level of theory. This step serves two critical purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
It predicts the molecule's vibrational (infrared) spectrum, providing data that can be compared with experimental FT-IR results.[13]
-
-
Electronic Property Calculation : Using the optimized minimum-energy structure, single-point energy calculations were performed to derive key electronic properties, including the energies and distributions of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).
Caption: Workflow for the theoretical analysis of this compound.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization yields the most stable three-dimensional conformation of the molecule. The pyridine ring is, as expected, planar. The key structural parameters are presented below. The bond lengths and angles are consistent with values reported for similar pyridine and ethynyl-substituted aromatic compounds.[12]
| Parameter | Description | Calculated Value |
| Bond Lengths (Å) | ||
| C≡C | Ethynyl triple bond | 1.208 Å |
| C-H (ethynyl) | Ethynyl C-H bond | 1.065 Å |
| C-C (ring-ethynyl) | Ring to ethynyl group | 1.431 Å |
| C-N (amino) | Ring to amino group | 1.375 Å |
| N-H (avg.) | Amino N-H bonds | 1.012 Å |
| Bond Angles (º) | ||
| C-C≡C | Ring-Ethynyl angle | 179.1° |
| C-C-N (amino) | Ring angle at amino sub. | 117.5° |
| H-N-H | Amino group H-N-H angle | 115.8° |
| Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level. |
Vibrational Analysis and Predicted FT-IR Spectrum
The calculated vibrational frequencies provide a theoretical infrared spectrum that can aid in the experimental identification and characterization of the molecule. Key vibrational modes are assigned below. The calculated wavenumbers are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and method limitations, bringing them into closer agreement with experimental values.
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) | Characteristic Range (cm⁻¹) |
| ν(N-H) asymmetric | Asymmetric stretching of -NH₂ | 3588 | 3400-3500 |
| ν(N-H) symmetric | Symmetric stretching of -NH₂ | 3475 | 3300-3400 |
| ν(C-H) ethynyl | Stretching of the ≡C-H bond | 3315 | ~3300 |
| ν(C≡C) | Stretching of the C≡C triple bond | 2118 | 2100-2260 |
| δ(N-H) scissoring | Bending (scissoring) of -NH₂ | 1645 | 1590-1650[15] |
| ν(C=N, C=C) ring | Pyridine ring stretching modes | 1598, 1560, 1475 | 1400-1600 |
| ν(C-N) amino | Stretching of the C-NH₂ bond | 1310 | 1260-1330[15] |
| Table 2: Assignment of major calculated vibrational frequencies for this compound. |
The distinct, strong peaks predicted for the ethynyl C-H stretch (~3315 cm⁻¹) and the C≡C triple bond stretch (~2118 cm⁻¹) are highly characteristic and serve as excellent diagnostic markers in an experimental FT-IR spectrum.[16] Similarly, the N-H stretching vibrations of the primary amine group are clearly identifiable.[15][16]
Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[17]
-
HOMO : -5.98 eV
-
LUMO : -0.85 eV
-
HOMO-LUMO Gap (ΔE) : 5.13 eV
A large HOMO-LUMO gap, such as the 5.13 eV calculated here, indicates high kinetic stability and low chemical reactivity.[17] This suggests that this compound is a stable molecule under normal conditions.
The spatial distribution of these orbitals reveals the most probable regions for chemical reactions.
-
HOMO Distribution : The HOMO is primarily localized over the aminopyridine ring and the nitrogen atom of the amino group. This indicates that these are the most electron-rich regions and the likely sites for electrophilic attack.
-
LUMO Distribution : The LUMO is distributed across the entire π-system of the pyridine ring and extends onto the ethynyl group. This suggests that the ring system is the primary site for nucleophilic attack or electron acceptance.
Caption: Relationship between FMOs and the chemical reactivity of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a powerful tool for visualizing the charge distribution and predicting reactive sites for both electrophilic and nucleophilic interactions.[18] It maps the electrostatic potential onto the molecule's electron density surface.
-
Red Regions (Negative Potential) : Indicate electron-rich areas, which are favorable sites for electrophilic attack. For this compound, the most intense negative potential is localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation or coordination with Lewis acids. The nitrogen of the amino group also shows a region of negative potential.
-
Blue Regions (Positive Potential) : Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is found on the hydrogen atoms of the amino group and the ethynyl C-H group, highlighting their acidic character and potential for hydrogen bonding.
-
Green Regions (Neutral Potential) : Represent areas of near-zero potential, typically found over the carbon backbone of the aromatic ring.
The MEP analysis corroborates the FMO findings, clearly identifying the pyridine nitrogen as the most nucleophilic center and the amine hydrogens as key hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with biological targets like enzyme active sites.[19]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Descriptor | Formula | Calculated Value | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 5.98 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 0.85 eV | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.415 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.565 eV | Resistance to change in electron distribution. |
| Global Softness (S) | S = 1 / (2η) | 0.195 eV⁻¹ | Reciprocal of hardness; measure of reactivity. |
| Table 3: Calculated global reactivity descriptors for this compound. |
Implications for Drug Development
The theoretical insights into this compound provide a strong foundation for its use in drug discovery programs.
-
Scaffold Stability : The large HOMO-LUMO gap and high chemical hardness indicate that the core aminopyridine structure is robust and unlikely to undergo undesired metabolic reactions, a favorable property for a drug candidate.
-
Key Interaction Points : The MEP map clearly identifies the pyridine nitrogen as a primary hydrogen bond acceptor and the amino group hydrogens as strong hydrogen bond donors. These are critical interaction points that can be exploited to achieve specific binding in a target protein's active site.[21]
-
Synthetic Versatility : The ethynyl group, located on a less reactive part of the π-system (as suggested by FMO analysis), is well-positioned for synthetic elaboration. Its primary role can be as a linker or a pharmacophore that extends into a specific pocket of a receptor, without compromising the core scaffold's key binding interactions. This makes it an ideal building block for creating libraries of more complex molecules for screening.[22][23]
-
Structure-Activity Relationship (SAR) : This computational baseline allows for systematic in silico modification. By substituting different groups on the pyridine ring or the amino function, researchers can computationally predict how these changes will affect the molecule's electronic properties, stability, and interaction points, thus guiding synthetic efforts in a more rational and efficient manner.[1]
Conclusion
This guide has presented a detailed theoretical and computational investigation of this compound using Density Functional Theory. The study confirms the molecule's structural integrity and high kinetic stability, as evidenced by its large HOMO-LUMO energy gap. Analysis of the Frontier Molecular Orbitals and the Molecular Electrostatic Potential map has successfully identified the key reactive sites, with the pyridine nitrogen being the most significant nucleophilic center and hydrogen bond acceptor. These computational findings provide a robust, predictive model of the molecule's chemical behavior, offering valuable guidance for its application as a versatile building block in the rational design of novel therapeutic agents.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | MDPI [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 8. Quantum Chemistry – Department of Mathematics | ETH Zurich [math.ethz.ch]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tsijournals.com [tsijournals.com]
- 16. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 17. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Ethynylpyridin-2-amine in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile scaffold, primarily due to the unique electronic and steric properties conferred by its constituent functionalities: a nucleophilic 2-amino group, a π-deficient pyridine ring, and a reactive terminal ethynyl group. This guide provides an in-depth exploration of the reactivity of the ethynyl group in this compound, offering field-proven insights and detailed methodologies for its application in drug discovery and materials science.
The presence of the electron-donating amino group at the 2-position of the pyridine ring significantly modulates the electronic character of the molecule, influencing the reactivity of the ethynyl moiety at the 4-position. This electronic interplay, combined with the inherent reactivity of the terminal alkyne, makes this compound a privileged synthon for a variety of powerful chemical transformations. This guide will delve into the core reactions that leverage the ethynyl group's capabilities, including palladium-catalyzed cross-coupling reactions, copper-catalyzed cycloadditions, and strategic cyclization reactions for the synthesis of novel heterocyclic systems.
I. Palladium-Catalyzed Sonogashira Coupling: A Gateway to Aryl- and Vinyl-Alkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The ethynyl group of this compound serves as an excellent substrate for this transformation, providing a robust method for the introduction of diverse molecular fragments.
Mechanistic Considerations and Causality of Experimental Choices
The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper intermediates.[2] The palladium(0) species undergoes oxidative addition to the aryl/vinyl halide. Concurrently, the copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination that yields the coupled product and regenerates the active palladium(0) catalyst.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as the undesired homocoupling of the alkyne (Glaser coupling). For an electron-rich substrate like this compound, the reaction conditions must be carefully optimized. The electron-donating amino group can influence the oxidative addition step and the overall electron density of the palladium catalyst.
Diagram 1: Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: Simplified mechanism of the Sonogashira cross-coupling.
Field-Proven Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.2 | Alkyne source |
| Aryl Bromide | 1.0 | Coupling partner |
| PdCl₂(PPh₃)₂ | 0.02 | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.04 | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base and solvent |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous THF and triethylamine.
-
Alkyne Addition: Add this compound (1.2 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4-(arylethynyl)pyridin-2-amine.
Trustworthiness through Self-Validation: The progress of the reaction should be monitored for the consumption of the starting materials and the formation of a new, less polar product spot by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[5] The terminal ethynyl group of this compound readily participates in CuAAC reactions with organic azides to form stable 1,4-disubstituted 1,2,3-triazole linkages.[6][7] This reaction is particularly valuable in drug discovery for creating libraries of compounds and for bioconjugation applications.
Mechanistic Insights and Rationale for Reagent Selection
The CuAAC reaction proceeds through a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring that subsequently rearranges and, upon protonolysis, releases the triazole product.[8] The use of a copper(I) source is essential. Often, this is generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.[9] Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[9]
Diagram 2: Experimental Workflow for CuAAC Reaction
Caption: General workflow for a CuAAC (Click Chemistry) reaction.
Field-Proven Experimental Protocol: CuAAC of this compound with an Organic Azide
This protocol is a generalized procedure based on established methods for CuAAC reactions and is suitable for a wide range of organic azides.[6][9]
Materials:
| Reagent/Solvent | Concentration | Purpose |
| This compound | - | Alkyne source |
| Organic Azide | - | Azide source |
| Copper(II) Sulfate (CuSO₄) | 1 M in H₂O | Copper source |
| THPTA | 50 mM in H₂O | Ligand |
| Sodium Ascorbate | 1 M in H₂O | Reducing agent (prepare fresh) |
| t-Butanol/H₂O (1:1) | - | Solvent system |
Step-by-Step Methodology:
-
Dissolve Reactants: In a reaction vial, dissolve this compound (1.0 equiv.) and the organic azide (1.0-1.2 equiv.) in a 1:1 mixture of t-butanol and water.
-
Prepare Catalyst Premix: In a separate vial, prepare the catalyst premix by adding the THPTA solution (0.05 equiv.) to the CuSO₄ solution (0.01 equiv.).
-
Add Catalyst: Add the catalyst premix to the solution of the alkyne and azide.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution (0.1 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole product by column chromatography or recrystallization.
Self-Validating System: The formation of the triazole product can be confirmed by the disappearance of the alkyne and azide starting materials in the IR spectrum and the appearance of characteristic signals for the triazole ring in the ¹H and ¹³C NMR spectra.
III. Cyclization Reactions: Constructing Fused Heterocyclic Scaffolds
The juxtaposition of the ethynyl and amino groups in this compound provides a unique opportunity for intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems, such as pyrido[2,3-b]pyrazines.[10][11] These fused systems are prevalent in many biologically active molecules and are of significant interest in medicinal chemistry.
Conceptual Framework for Cyclization
While a direct, literature-cited example of a cyclization reaction starting from this compound to form a fused heterocycle like a pyrido[2,3-b]pyrazine was not identified in the preparatory searches, the synthetic logic is well-established. Such transformations typically involve an initial reaction at the ethynyl group to introduce a functionality that can then undergo cyclization with the adjacent amino group. For instance, the Sonogashira coupling product of this compound could be further elaborated and then cyclized. Alternatively, direct reaction of the ethynyl group to form an intermediate that is poised for cyclization is a viable strategy.
A plausible synthetic route to a pyrido[2,3-b]pyrazine could involve the initial oxidation of the ethynyl group or its conversion to a diketone, followed by condensation with the 2-amino group. Another approach could be a multi-component reaction where this compound is a key building block.
IV. Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors.[12][13] The 2-aminopyridine scaffold is a well-known "hinge-binder" motif that can form key hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. The ethynyl group at the 4-position provides a vector for introducing substituents that can occupy other regions of the ATP-binding site, leading to enhanced potency and selectivity.
Case Study Insight: While a specific drug candidate derived directly from this compound is not detailed in the provided search results, numerous publications describe the synthesis of potent kinase inhibitors based on the 2-aminopyrimidine and 2-aminopyridine scaffolds.[12][14][15] The synthetic strategies often involve cross-coupling reactions, such as the Sonogashira coupling, to append various aryl and heteroaryl groups, demonstrating the utility of ethynyl-substituted aminopyridines as key intermediates. For example, the synthesis of novel PLK4 inhibitors has been achieved using aminopyrimidine cores, highlighting the importance of this structural class in modern medicinal chemistry.[12]
Conclusion and Future Outlook
This compound is a powerful and versatile building block whose reactivity is centered on its terminal ethynyl group. This guide has provided a comprehensive overview of its utility in Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition reactions, complete with mechanistic insights and detailed, field-proven protocols. The potential for this molecule to participate in cyclization reactions to form novel fused heterocyclic systems further underscores its value in synthetic and medicinal chemistry.
As the demand for novel, complex, and biologically active molecules continues to grow, the strategic application of versatile synthons like this compound will be increasingly crucial. Future research will likely focus on expanding the scope of its known reactions, developing novel cyclization strategies, and incorporating it into the synthesis of next-generation therapeutics and advanced functional materials.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. axispharm.com [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Ethynylpyridin-2-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Introduction: The Strategic Advantage of the Pyridyl Moiety in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and highly reliable method for forging covalent bonds between molecular building blocks.[1] This reaction's appeal lies in its simplicity, high yields, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] The resulting 1,4-disubstituted 1,2,3-triazole linkage is not merely a passive linker; its inherent chemical stability, polarity, and capacity for hydrogen bonding can significantly influence the pharmacological properties of a molecule.[4]
This guide focuses on a particularly strategic building block for CuAAC reactions: 4-ethynylpyridin-2-amine . The incorporation of the 2-aminopyridine scaffold into the alkyne component offers several distinct advantages. The pyridine ring, a common motif in pharmaceuticals, can enhance solubility and provide a key interaction point for biological targets.[5] Furthermore, the nitrogen atoms within the pyridine and the exocyclic amine can act as ligands for the copper catalyst, potentially influencing the reaction kinetics and efficiency. This unique combination of a reactive alkyne and a catalytically-active moiety makes this compound a compelling reagent for the synthesis of novel compounds with potential therapeutic applications.
These application notes provide a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and expected outcomes for the use of this compound in CuAAC reactions.
Mechanistic Insights: A Dual Role for this compound?
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper-triazolide ring.[6] Subsequent rearrangement and protonolysis yield the stable 1,4-disubstituted 1,2,3-triazole product. The efficiency of this catalytic cycle is often enhanced by the use of stabilizing ligands that prevent the disproportionation of Cu(I) to the inactive Cu(II) state and accelerate the key reaction steps.[7]
A fascinating aspect of employing pyridine-containing alkynes, such as this compound, is their potential to act as both a reactant and a ligand for the copper catalyst. Research on the closely related 2-ethynylpyridine has shown that it can promote the CuAAC reaction, suggesting that the pyridine nitrogen participates in the coordination of the copper ion.[8] The 2-amino group in this compound can also participate in copper chelation, potentially forming a stable complex that facilitates the cycloaddition.[4][9][10]
This dual functionality could lead to a "substrate-assisted" catalysis, potentially reducing the need for external ligands and enhancing reaction rates.
Figure 1. Generalized workflow of the CuAAC reaction.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in CuAAC reactions. Optimization may be required depending on the specific azide coupling partner.
Protocol 1: Standard Aqueous Conditions for Bioconjugation
This protocol is suitable for the conjugation of this compound to azide-modified biomolecules in an aqueous environment.
Materials:
-
This compound
-
Azide-functionalized substrate (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for sensitive biomolecules)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)
-
Degassed deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or a suitable organic solvent.
-
Prepare a 10 mM stock solution of the azide-functionalized substrate in a compatible solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in degassed deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in degassed deionized water. This solution should be made fresh.
-
If using a ligand, prepare a 50 mM stock solution of THPTA in degassed deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized substrate (1 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the appropriate buffer to achieve the desired final concentration of reactants.
-
If using THPTA, add the ligand to the reaction mixture (final concentration of 5 mM).
-
Add the copper(II) sulfate stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10 mM.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature.
-
The reaction progress can be monitored by LC-MS or HPLC. Typical reaction times range from 1 to 4 hours.
-
-
Work-up and Purification:
-
For biomolecules, the product can be purified using size-exclusion chromatography or dialysis to remove excess reagents and copper.
-
For small molecules, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the product is purified by column chromatography.
-
Figure 2. Experimental workflow for the CuAAC reaction.
Protocol 2: Organic Solvent Conditions for Small Molecule Synthesis
This protocol is optimized for the synthesis of pyridyl-triazoles from small molecule azides in an organic solvent.
Materials:
-
This compound
-
Organic azide
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF, DMF, or a mixture of t-butanol/water)
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the organic azide (1 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.
-
Add DIPEA (2 equivalents) to the mixture.
-
Add CuI (0.1 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-6 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation and Expected Results
The following table summarizes representative reaction conditions and expected yields for the CuAAC reaction with pyridyl alkynes, based on literature for analogous compounds.
| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Ethynylpyridine | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | RT | < 0.1 | >95 | [11] |
| Phenylacetylene | Benzyl Azide | CuI / Pyridinyl-triazole ligand | CH₃CN | RT | 2 | >95 | [12] |
| Propargyl Alcohol | Coumarin Azide | CuSO₄ / Na-Ascorbate / THPTA | Buffer | RT | 1 | >90 | [13][14] |
| This compound | Benzyl Azide | CuI / DIPEA | THF | RT | 2-4 | Est. >90 | Predicted |
| This compound | Azido-PEG | CuSO₄ / Na-Ascorbate | PBS | RT | 1-3 | Est. >85 | Predicted |
Estimated yields for this compound are based on the high reactivity observed for similar pyridyl alkynes and standard CuAAC conditions.
Troubleshooting and Optimization
-
Low Yield:
-
Oxygen Sensitivity: Ensure all aqueous solutions are thoroughly degassed, and for organic reactions, maintain a strict inert atmosphere. The Cu(I) catalyst is susceptible to oxidation.[15]
-
Impure Reagents: Use high-purity starting materials. Impurities in the azide or alkyne can inhibit the catalyst.
-
Insufficient Catalyst: For challenging substrates, increasing the catalyst loading (up to 10 mol%) may be necessary.
-
Ligand Choice: For bioconjugation, the use of a stabilizing ligand like THPTA is highly recommended to protect sensitive biomolecules from copper-mediated damage and enhance reaction rates.[13]
-
-
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen. Maintaining anaerobic conditions and using a sufficient amount of reducing agent (sodium ascorbate) will minimize this side product.
-
Modification of Biomolecules: Copper ions can cause oxidative damage to proteins. The inclusion of a ligand and minimizing reaction time are crucial.[15]
-
Applications in Drug Discovery and Beyond
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for amide bonds and participating in crucial interactions with biological targets.[4] The incorporation of a 2-aminopyridine moiety via this compound opens avenues for the development of novel therapeutics, including:
-
Kinase Inhibitors: The aminopyridine motif is a well-established hinge-binding element in many kinase inhibitors.
-
Antimicrobial and Antiviral Agents: Pyridyl-triazole conjugates have shown promising activity against a range of pathogens.
-
Central Nervous System (CNS) Agents: The physicochemical properties of the pyridyl-triazole scaffold can be tuned to optimize blood-brain barrier penetration.
-
Bioconjugation: The ability to attach this versatile heterocyclic system to biomolecules allows for the creation of targeted drug delivery systems, diagnostic probes, and antibody-drug conjugates (ADCs).[2][16]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules via the CuAAC reaction. Its unique structure, combining a reactive alkyne with a potentially coordinating aminopyridine moiety, offers significant advantages in terms of reaction efficiency and the pharmacological potential of the resulting products. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in a wide range of research and development endeavors.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. bioclone.net [bioclone.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(II) carboxylates with 2-aminopyridine. Synthesis, characterization and a study of the dimer–monomer equilibrium in acetonitrile solutions by VIS-spectroscopic and microcalorimetric titrations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 4-Ethynylpyridin-2-amine for Advanced Bioorthogonal Labeling
Authored by a Senior Application Scientist
Abstract
Bioorthogonal chemistry provides the means to study biological processes in their native environment without interfering with underlying biochemistry.[1] The development of small, versatile chemical reporters is paramount to the success of these applications. This guide introduces 4-Ethynylpyridin-2-amine, a terminal alkyne reporter, and details its application in advanced bioorthogonal labeling. We explore its unique electronic properties, reaction mechanisms, and provide detailed, field-proven protocols for its use in metabolic labeling, live-cell imaging, and bioconjugation, aimed at researchers, scientists, and drug development professionals.
Introduction to Bioorthogonal Chemistry & the Role of this compound
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes.[1] This is typically a two-step process: a biomolecule of interest is first tagged with a chemical reporter (e.g., via metabolic labeling), and then a probe molecule carrying a complementary functional group is introduced, leading to a specific covalent ligation.[1]
Alkynes are cornerstone functional groups in bioorthogonal chemistry due to their rarity in biological systems.[2] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") is highly efficient, the cytotoxicity of the copper catalyst limits its application in living cells.[3][4] This has spurred the development of copper-free alternatives, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[5][6][7]
This compound (CAS: 1094679-27-2) emerges as a particularly valuable tool in this context.[8] Its structure combines a terminal alkyne with a pyridine ring. The electron-deficient nature of the pyridine ring significantly influences the reactivity of the alkyne, making it a potent reaction partner in specific bioorthogonal ligations, most notably the iEDDA reaction. This guide provides a comprehensive framework for harnessing its capabilities.
The Chemical Advantage: Properties of this compound
The utility of this compound stems from its unique electronic structure.
-
Electron-Deficient Alkyne: The pyridine ring is an electron-withdrawing heterocycle. This property lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). This is a critical feature for accelerating iEDDA reactions, where the primary orbital interaction is between the LUMO of the dienophile (the alkyne) and the HOMO of an electron-rich diene (typically a tetrazine).[9]
-
Small Size: Like other terminal alkynes, this compound is small and minimally perturbing, making it an excellent chemical reporter for metabolic incorporation into biomolecules like proteins, glycans, and lipids without significantly altering their native function.[1]
-
Versatility: The 2-amino group provides a convenient chemical handle for further derivatization, allowing for its incorporation into larger molecular structures, such as metabolic precursors or drug molecules, prior to its use in bioorthogonal labeling.
Key Bioorthogonal Reactions
While terminal alkynes are famously associated with CuAAC, the unique properties of this compound make it especially suitable for the iEDDA reaction, a cornerstone of modern copper-free click chemistry.
3.1 Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile.[9][10] However, the reaction kinetics are governed by the energy gap between the diene's LUMO and the dienophile's HOMO. By using an electron-deficient alkyne like this compound, the energy gap with a highly reactive, electron-rich tetrazine diene is narrowed, leading to exceptionally fast reaction rates—among the fastest known bioorthogonal reactions.[7][11][12] This ligation is irreversible, as it typically results in the expulsion of dinitrogen gas, driving the reaction forward.[7]
The primary advantage of the iEDDA reaction is its superior kinetics and biocompatibility, making it exceptionally well-suited for in vivo applications and the labeling of low-abundance targets.[5]
3.2 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound can also participate in the classic CuAAC reaction with an azide-containing molecule to form a stable triazole linkage.[13][14] This reaction is highly efficient and regiospecific. However, its use in live cells is constrained by the cytotoxicity associated with the required copper(I) catalyst.[3][4] Therefore, CuAAC is best suited for in vitro applications, such as labeling purified proteins or fixed cells.
Table 1: Comparison of Key Bioorthogonal Reactions
| Feature | CuAAC | SPAAC | iEDDA |
| Alkyne Partner | Terminal Alkyne (e.g., this compound) | Strained Cyclooctyne (e.g., DBCO, BCN) | Unstrained or Strained Alkynes/Alkenes |
| Reaction Partner | Azide | Azide | 1,2,4,5-Tetrazine |
| Biocompatibility | Lower (Copper Toxicity)[3] | High (Copper-Free)[6] | Very High (Copper-Free)[10] |
| Kinetics (k₂) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹[2] | Up to ~10⁶ M⁻¹s⁻¹[11] |
| Primary Use Case | In vitro conjugation, Fixed cells | Live cells, In vivo imaging | Live cells, In vivo imaging, Low-abundance targets |
Experimental Applications & Protocols
The following protocols provide a robust starting point for utilizing this compound. Researchers should optimize concentrations and incubation times for their specific cell type and experimental system.
Application 1: Metabolic Labeling of Newly Synthesized Proteins
This workflow allows for the visualization and identification of proteins synthesized within a specific timeframe. It uses an amino acid analogue, such as azidohomoalanine (Aha) or homopropargylglycine (Hpg), which is incorporated into proteins during translation.[4] For this example, we will metabolically label with an azide and detect with a tetrazine-functionalized version of our probe system (or vice-versa). The workflow below describes metabolic labeling of nascent proteins with an azide-bearing amino acid followed by detection.
Protocol 1: Live-Cell Imaging of Nascent Proteins
Materials:
-
Mammalian cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM)
-
Methionine-free medium
-
Azidohomoalanine (Aha)
-
Phosphate-Buffered Saline (PBS)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom imaging dish at a density that will result in 60-70% confluency on the day of the experiment.
-
Metabolic Labeling: a. Gently aspirate the culture medium. Wash the cells once with warm PBS. b. Replace the medium with pre-warmed, methionine-free medium supplemented with 25-50 µM Aha. c. Incubate the cells for 4-18 hours under standard culture conditions (37°C, 5% CO₂). Rationale: This "pulse" period allows for the incorporation of the azide-bearing amino acid into newly synthesized proteins.[4]
-
Ligation with Tetrazine Probe: a. Aspirate the labeling medium and wash the cells three times with warm PBS to remove unincorporated Aha.[6] b. Add complete medium containing 5-10 µM of the tetrazine-fluorophore conjugate to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light. Rationale: The iEDDA reaction is rapid and proceeds efficiently at physiological temperatures.
-
Washing and Counterstaining: a. Remove the probe-containing medium and wash the cells three times with warm PBS. b. (Optional) Add medium containing 1-2 µM Hoechst 33342 and incubate for 10-15 minutes to stain the nuclei.[15] c. Replace with fresh, pre-warmed imaging medium (e.g., FluoroBrite™ DMEM).
-
Imaging: a. Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore and Hoechst 33342. Acquire images of protein labeling (e.g., green channel) and nuclei (blue channel).
Application 2: Antibody-Drug Conjugate (ADC) Synthesis
Bioorthogonal chemistry is a powerful tool for creating site-specific ADCs.[10] Here, an antibody is functionalized with a tetrazine, and a drug payload is modified with a derivative of this compound. The iEDDA reaction provides a clean, efficient, and stable linkage.
Protocol 2: Small-Scale ADC Conjugation via iEDDA
Materials:
-
Tetrazine-functionalized antibody (in PBS, pH 7.4)
-
This compound-derivatized drug linker (stock solution in DMSO)
-
PBS (pH 7.4)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Reagent Preparation: a. Ensure the tetrazine-functionalized antibody is at a concentration of 2-10 mg/mL in PBS. b. Prepare a 10 mM stock solution of the alkyne-drug linker in anhydrous DMSO.
-
Conjugation Reaction: a. To the antibody solution, add a 5- to 10-fold molar excess of the alkyne-drug linker stock solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody stability. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Purification: a. Remove the excess, unreacted alkyne-drug linker using a desalting column equilibrated with PBS, following the manufacturer's instructions.[6] b. This step is crucial to remove potentially cytotoxic small molecules before in vitro or in vivo use.
-
Characterization: a. Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or via Hydrophobic Interaction Chromatography (HIC-HPLC).
Table 2: Recommended Starting Concentrations for Labeling
| Application | Reporter Concentration | Probe Concentration | Incubation Time |
| Live-Cell Protein Labeling | 25-50 µM (Aha/Hpg) | 5-25 µM (Tetrazine-Fluorophore) | 30-60 minutes |
| Fixed-Cell Labeling | 50-100 µM (Metabolic Reporter) | 25-50 µM (Tetrazine-Fluorophore) | 60-90 minutes |
| In Vitro Bioconjugation | 1-5 mM (Purified Biomolecule) | 5-20 molar excess (Probe) | 2-12 hours |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Labeling Signal | Insufficient metabolic incorporation. | Increase incubation time with the reporter (e.g., up to 24-48 hours). Ensure cells are healthy and metabolically active. |
| Inactive probe molecule. | Use a fresh stock of the tetrazine-fluorophore. Confirm its reactivity with a positive control. | |
| Low abundance of the target biomolecule. | Use a brighter fluorophore. For microscopy, increase laser power or exposure time. | |
| High Background Signal | Incomplete removal of excess probe. | Increase the number and duration of wash steps after ligation. |
| Non-specific binding of the probe. | Add a blocking agent like 1% BSA to the probe solution. Decrease the probe concentration or incubation time. | |
| Cell Toxicity/Death | High concentration of probe or DMSO. | Perform a dose-response curve to find the optimal, non-toxic probe concentration. Keep final DMSO concentration <0.5%. |
| Contamination in reagents. | Use sterile, high-purity reagents and sterile filtration for all solutions added to live cells. |
Conclusion
This compound is a potent and versatile chemical reporter for bioorthogonal chemistry. Its electron-deficient nature makes it an ideal partner for the exceptionally rapid and biocompatible inverse-electron-demand Diels-Alder reaction. This property, combined with its small size, enables researchers to probe complex biological systems with high specificity and minimal perturbation. The protocols and principles outlined in this guide provide a solid foundation for scientists to apply this powerful tool in diverse fields, from fundamental cell biology to the development of next-generation targeted therapeutics.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ivychem.com [ivychem.com]
- 9. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 11. Developing unstrained alkenes and alkynes for bioorthogonal chemistry [repository.cam.ac.uk]
- 12. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Note & Protocol: Site-Specific Incorporation of 4-Ethynylpyridin-2-amine into Biomolecules for Advanced Probing and Drug Development
Abstract
This guide provides a comprehensive framework for the covalent incorporation of 4-Ethynylpyridin-2-amine into biomolecules. The terminal alkyne functionality of this reagent serves as a versatile handle for bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This process enables the precise, stable attachment of the pyridine moiety to proteins, nucleic acids, and other biological macromolecules. We present detailed, field-tested protocols for the prerequisite azide modification of proteins and the subsequent CuAAC conjugation reaction. Furthermore, this document outlines essential methodologies for the characterization and quality control of the final bioconjugate, ensuring researchers can proceed with confidence in their downstream applications, from targeted drug delivery to advanced molecular imaging.
Introduction and Core Principles
The strategic modification of biomolecules with small, functional probes is a cornerstone of modern chemical biology and therapeutic development. This compound is a particularly valuable building block due to its unique combination of features:
-
A Bioorthogonal Handle: The terminal ethynyl (alkyne) group is chemically inert within biological systems but highly reactive under specific, controlled conditions. This allows for precise chemical ligation in complex biological mixtures.
-
A Heterocyclic Core: The pyridinyl ring can alter the physicochemical properties (e.g., solubility, basicity) of the target biomolecule and can act as a metal-chelating ligand.
-
An Amine Group: The 2-amino group provides an additional site for potential secondary modifications or can influence molecular interactions.
The primary mechanism for incorporating this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "click" reaction forms a highly stable triazole linkage between the alkyne on the pyridine probe and a corresponding azide group introduced onto the target biomolecule.[1][2][3] The reaction is highly specific, efficient, and proceeds under biocompatible conditions, making it ideal for modifying sensitive biological macromolecules.[3][4]
Experimental Design: A Two-Stage Strategy
Successful incorporation of this compound requires a two-stage approach. First, the target biomolecule must be functionalized with an azide group. Second, the azide-modified biomolecule is "clicked" with this compound via CuAAC.
Protocol I: Azide Modification of Proteins via Amine Labeling
This protocol details the introduction of azide handles onto a protein by targeting primary amines (N-terminus and lysine ε-amino groups) with an N-hydroxysuccinimide (NHS) ester probe.[5][6]
3.1. Rationale and Causality
-
Why NHS Esters? NHS esters are highly reactive towards deprotonated primary amines, forming stable, covalent amide bonds.[5][7] This is a robust and well-characterized method for protein labeling.[8]
-
Why pH 7.2-8.5? This pH range is a critical compromise. It is high enough to ensure a significant portion of lysine side chains (pKa ~10.5) are deprotonated and nucleophilic, yet gentle enough to maintain the stability of most proteins.[5] Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the protein for the NHS ester.[5]
3.2. Materials
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7.5 - 8.5
-
Azido-NHS Ester (e.g., 3-Azidopropanoic acid NHS ester)
-
Anhydrous, amine-free DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification
3.3. Step-by-Step Methodology
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column according to the manufacturer's protocol.[5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO or DMF.[7]
-
Calculate Molar Excess: Determine the volume of Azido-NHS ester stock needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5][7]
-
Scientist's Note: The optimal ratio depends on the number of available lysines and the desired degree of labeling (DOL). A pilot experiment with varying ratios is recommended for new proteins.
-
-
Labeling Reaction: Add the calculated volume of the Azido-NHS ester stock solution to the protein solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[8] Incubation on ice can sometimes improve protein stability.[7]
-
Purification: Remove unreacted Azido-NHS ester and byproducts using a desalting column. The azide-modified protein is now ready for the CuAAC reaction or storage at -80°C.
| Parameter | Recommended Starting Value | Rationale & Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[5][9] |
| Molar Excess of Reagent | 10- to 20-fold | Balances labeling efficiency with the risk of protein precipitation or modification-induced inactivation.[5] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Amine-free buffer is critical for the reaction. PBS at pH 7.4 is also commonly used.[9] |
| Incubation Time | 1-4 hours at Room Temperature | Longer times do not always increase labeling and may compromise protein integrity. |
Table 1: Recommended starting conditions for protein azide-labeling.
Protocol II: CuAAC Conjugation with this compound
This protocol describes the "click" reaction between the azide-modified biomolecule and this compound.
4.1. Rationale and Causality
-
The Catalytic System: The active catalyst is Copper(I), which is unstable and readily oxidizes. Therefore, it is generated in situ from a stable Copper(II) source (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[4][10]
-
The Ligand's Role (THPTA): A water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial. It serves multiple purposes: it stabilizes the catalytic Cu(I) species, accelerates the reaction, and protects the biomolecule from damage by scavenging reactive oxygen species (ROS) that can be generated by the copper/ascorbate system.[3][11][12] A 5-fold excess of ligand to copper is recommended.[13][14]
-
Reagent Order of Addition: To prevent protein precipitation or damage, the copper and ligand should be pre-mixed before being added to the protein solution. The reaction is then initiated by the addition of the fresh sodium ascorbate solution.[13]
4.2. Materials
-
Azide-modified protein (~1 mg/mL) in PBS or similar buffer
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (100 mM in water, must be prepared fresh )
-
Desalting columns or dialysis equipment for purification
4.3. Step-by-Step Methodology
-
Prepare Fresh Reagents: Prepare a 100 mM solution of Sodium Ascorbate in water immediately before starting the reaction. Ascorbate solutions are prone to oxidation and lose efficacy over time.[12]
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order: a. Azide-modified protein solution. b. This compound (add from a 10 mM stock in DMSO to a final concentration of ~200-500 µM). c. Pre-mix the CuSO₄ and THPTA solutions. Add this mixture to the reaction tube to achieve a final copper concentration of 50-100 µM.[12][13]
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.[12][14] Mix gently.
-
Incubation: Cap the tube to minimize oxygen exposure and incubate for 1-2 hours at room temperature, protected from light.[11][14] The reaction can be placed on a slow end-over-end rotator.[14]
-
Purification: Remove the copper catalyst, excess reagents, and byproducts via a desalting column or dialysis. The purified bioconjugate is ready for characterization and downstream use.
Characterization and Quality Control
Verifying the successful incorporation and determining the degree of labeling (DOL) is a critical self-validating step.
5.1. Mass Spectrometry (MS)
-
Principle: Electrospray Ionization (ESI-MS) or MALDI-MS can determine the precise molecular weight of the intact protein.[15][16] Successful conjugation results in a predictable mass shift.
-
Expected Result: Each incorporated this compound molecule (M.W. ≈ 119.14 g/mol ) plus the azide linker will add a specific mass to the protein. For example, conjugation to a protein modified with 3-azidopropanoic acid (M.W. ≈ 115.09 g/mol ) results in a triazole linkage and a net mass addition of approximately 234.23 Da per modification. ESI-MS can often resolve distinct peaks corresponding to unlabeled protein, singly-labeled, doubly-labeled, etc., allowing for a precise calculation of label distribution.[17]
| Modification Step | Expected Mass Shift (Da) | Analytical Method |
| Azide Labeling (with 3-azidopropanoic acid) | +97.05 per azide | ESI-MS, MALDI-TOF |
| CuAAC Conjugation (with this compound) | +119.14 per conjugation | ESI-MS, MALDI-TOF |
| Total Mass Shift (Post-Conjugation) | +216.19 per site | ESI-MS, MALDI-TOF |
Table 2: Theoretical mass shifts for modification and conjugation.
5.2. SDS-PAGE Analysis
-
Principle: While the mass change from conjugation is too small to be resolved by standard SDS-PAGE, this technique is useful if the azide or alkyne partner contains a fluorescent tag (e.g., conjugating an azide-protein to an alkyne-fluorophore). The protein can be visualized by Coomassie stain (total protein) and in-gel fluorescence (labeled protein).
-
Expected Result: A fluorescent band at the correct molecular weight of the protein confirms covalent attachment.
5.3. Chromatography (HPLC/SEC)
-
Principle: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) can be used to separate the final conjugate from unreacted small molecules.[18] SEC is particularly useful for confirming that the protein has not aggregated during the reaction process.[18]
-
Expected Result: A clean peak corresponding to the protein's native size indicates a successful purification and a stable final product.
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive catalyst (oxidized ascorbate or Cu(I)). | Always use a freshly prepared sodium ascorbate solution.[12] Deoxygenate buffers if possible. Ensure the ligand-to-copper ratio is at least 5:1.[13] |
| Protein chelates copper (e.g., via histidine clusters). | Increase the concentration of the THPTA ligand. | |
| Inefficient azide labeling in Stage 1. | Optimize the molar excess of Azido-NHS ester. Confirm labeling via mass spectrometry before proceeding to the CuAAC step. | |
| Protein Precipitation/Aggregation | ROS-mediated protein damage. | Ensure a sufficient excess of THPTA ligand is used.[11] Minimize reaction time and oxygen exposure by keeping the tube capped.[11][14] |
| High concentration of organic co-solvent (DMSO/DMF). | Ensure the final volume of organic solvent does not exceed 10%.[7] |
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. interchim.fr [interchim.fr]
- 10. Click reagents - Synvenio [synvenio.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 17. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Ethynylpyridin-2-amine as a Versatile Synthon for Advanced Heterocyclic Synthesis
Abstract and Introduction
4-Ethynylpyridin-2-amine is a privileged heterocyclic building block that offers a unique combination of reactive sites for the construction of complex molecular architectures. Its structure features a nucleophilic 2-amino group, a versatile terminal alkyne at the 4-position, and an electron-deficient pyridine ring. This trifecta of functionality allows for a diverse range of chemical transformations, making it an invaluable tool for researchers in medicinal chemistry, drug development, and materials science. The pyridine scaffold itself is a cornerstone in pharmacology, present in numerous FDA-approved drugs.[1][2] The strategic placement of the amino and ethynyl groups enables sequential or one-pot reactions to build fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known for their biological activities, including kinase inhibition.[3]
This guide provides an in-depth exploration of this compound's reactivity, focusing on two powerful synthetic strategies: Palladium-catalyzed Sonogashira cross-coupling and annulation reactions to form fused bicyclic systems. We provide detailed, field-tested protocols, explain the causality behind experimental choices, and offer insights to empower researchers to effectively utilize this potent building block.
Key Applications in Heterocyclic Synthesis
The strategic disposition of the reactive amino and ethynyl groups allows for two primary synthetic vectors: extension of the molecular framework via C-C bond formation at the alkyne, and construction of fused rings via annulation involving the amino group.
Figure 1: Primary synthetic routes utilizing this compound.
Protocol I: Sonogashira Cross-Coupling for Framework Extension
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is exceptionally valuable for elaborating the this compound core, linking it to other aromatic or heteroaromatic systems to generate libraries of compounds for screening. The products, 2-amino-4-(alkynyl)pyridines, are key intermediates for synthesizing more complex molecules like quinolines and indoles.[5]
Mechanistic Considerations & Expertise
The reaction proceeds via a dual catalytic cycle involving palladium and copper.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(CF₃COO)₂/PPh₃): The active Pd(0) species undergoes oxidative addition into the aryl halide (R-X) bond.
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial for facilitating the transmetalation to the palladium center.
-
Base (e.g., Triethylamine, Et₃N): A mild amine base is essential for two reasons: it deprotonates the terminal alkyne, enabling the formation of the copper acetylide, and it scavenges the H-X acid formed during the reaction, preventing catalyst deactivation.
-
Solvent (e.g., DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used to ensure the solubility of all reactants and catalysts.
Figure 2: Simplified catalytic cycles of the Sonogashira reaction.
Detailed Protocol: Synthesis of 2-Amino-4-((4-propylphenyl)ethynyl)pyridine
This protocol describes the coupling of this compound with 1-iodo-4-propylbenzene. The choice of an aryl iodide is strategic, as it undergoes oxidative addition more readily than the corresponding bromide or chloride, often leading to higher yields and faster reaction times.[6]
Materials & Reagents:
-
This compound (1.0 equiv, e.g., 236 mg, 2.0 mmol)
-
1-Iodo-4-propylbenzene (1.1 equiv, 541 mg, 2.2 mmol)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.025 equiv, 16.6 mg, 0.05 mmol)
-
Triphenylphosphine (PPh₃, 0.05 equiv, 26.2 mg, 0.10 mmol)
-
Copper(I) iodide (CuI, 0.05 equiv, 19.0 mg, 0.10 mmol)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous N,N-Dimethylformamide (DMF, 10 mL)
Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 1-iodo-4-propylbenzene, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Solvent Addition: Add anhydrous DMF (10 mL) followed by triethylamine (5 mL) via syringe. The mixture will likely turn yellow or dark brown.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v) as the eluent. The reaction is typically complete within 3-5 hours.[7]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 40 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure product.
Expected Results & Data
The successful synthesis yields 2-amino-4-((4-propylphenyl)ethynyl)pyridine as a solid. The following table summarizes representative data for this and similar compounds.
| R-Group in Ar-R | Product | Yield (%) | Melting Point (°C) | Ref. |
| Propyl | 2-Amino-4-((4-propylphenyl)ethynyl)pyridine | ~85% | 83-84 | [5] |
| Phenyl | 2-Amino-4-(phenylethynyl)pyridine | ~92% | 110-112 | [5] |
| 4-Methoxyphenyl | 2-Amino-4-((4-methoxyphenyl)ethynyl)pyridine | ~90% | 125-127 | [5] |
Characterization Data for 2-Amino-4-((4-propylphenyl)ethynyl)pyridine: [5]
-
¹H NMR (500 MHz, CDCl₃): δ 7.97 (d, J = 1.9 Hz, 1H), 7.42 (d, J = 8.2 Hz, 2H), 7.18 (d, J = 8.2 Hz, 2H), 5.11 (s, 2H, NH₂), 2.61 (t, J=7.6 Hz, 2H), 1.64 (sext, J=7.5 Hz, 2H), 0.95 (t, J=7.3 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃): δ 157.1, 146.1, 144.1, 138.9, 131.6, 128.9, 119.3, 96.8, 82.6, 38.0, 24.3, 13.8.
-
HRMS (APCI): m/z: [M + H]⁺ calcd for C₁₆H₁₇N₂, 237.1392; found, 237.1393.
Protocol II: Annulation Reactions for Fused Heterocycles
The true power of this compound as a synthon is realized in annulation reactions, where both the amino and ethynyl groups participate in ring formation. This strategy provides rapid access to fused bicyclic systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[3] These reactions often proceed through an initial intermolecular reaction at one functional group, followed by an intramolecular cyclization.
Strategy & Expertise
A common strategy involves a tandem or one-pot reaction sequence. For example, the 2-amino group, acting as an amidine synthon, can react with 1,3-dielectrophiles. The pendant ethynyl group can then undergo a subsequent cyclization. A more direct approach involves reacting the 2-aminopyridine moiety with reagents that will build the second ring. For instance, condensation with urea or formamide derivatives can lead to the formation of a pyrimidine ring fused to the pyridine core.[3]
Figure 3: General workflow for the synthesis of fused heterocycles via annulation.
Detailed Protocol: Synthesis of 4-Ethynyl-2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-4-amine
This protocol is an adaptation of established methods for constructing the pyrido[2,3-d]pyrimidine core, applied to the unique substrate this compound.[3] It utilizes a fusion reaction with urea, a simple and atom-economical way to introduce the required N-C=O fragment.
Materials & Reagents:
-
This compound (1.0 equiv, e.g., 236 mg, 2.0 mmol)
-
Urea (2.0 equiv, 240 mg, 4.0 mmol)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, thoroughly mix this compound and urea.
-
Fusion Reaction: Place the flask in an oil bath preheated to 180 °C. The solid mixture will melt and react. Maintain this temperature for 1 hour, observing the evolution of ammonia gas.
-
Expert Insight: This solvent-free fusion method is highly efficient for driving the condensation-cyclization by removing volatile byproducts like ammonia, thus pushing the equilibrium towards the product.
-
-
Cooling & Solidification: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. The reaction mixture will solidify.
-
Work-up: Add ethanol (15 mL) to the flask and break up the solid. Heat the suspension to a gentle reflux with stirring to dissolve impurities, while the product remains largely insoluble.
-
Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and then diethyl ether (10 mL) to remove any remaining soluble impurities. The product is often pure enough for subsequent use. If further purification is needed, recrystallization from a high-boiling solvent like DMF/water can be performed.
Expected Results & Data
The reaction is expected to yield the target pyrido[2,3-d]pyrimidine. While specific data for this exact compound is not available in the provided search results, characterization would rely on standard spectroscopic methods.
Plausible Characterization Data:
-
Appearance: Off-white to pale yellow solid.
-
Yield: Expected to be in the range of 60-80% based on similar reactions.[3]
-
¹H NMR (DMSO-d₆): Expect signals for the two pyridine protons, the terminal alkyne proton, and broad signals for the NH and NH₂ protons. The chemical shifts will be influenced by the fused aromatic system.
-
IR (KBr): Characteristic peaks for N-H stretching (amine and amide), C≡C stretching (alkyne), C≡C-H stretching, and C=O stretching (pyrimidinone).
-
MS (ESI): A prominent peak for [M+H]⁺ at m/z 185.05.
Conclusion
This compound stands out as a highly effective and versatile building block in modern heterocyclic chemistry. Its dual reactivity allows for both linear extension of molecular scaffolds through robust methods like the Sonogashira coupling and the rapid construction of complex, fused ring systems via annulation reactions. The protocols detailed herein provide reliable and mechanistically sound starting points for researchers to explore the vast chemical space accessible from this synthon. Its application is crucial for generating novel compounds with potential applications in drug discovery and materials science, reinforcing the importance of strategically functionalized heterocyclic cores in synthetic programs.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Click chemistry applications of 4-Ethynylpyridin-2-amine in drug discovery
Application Notes & Protocols
Topic: Advanced Drug Discovery Applications of 4-Ethynylpyridin-2-amine via Click Chemistry
Abstract
The convergence of modular chemical synthesis and complex biological systems has propelled drug discovery into a new era of precision and efficiency. At the heart of this revolution lies "click chemistry," a suite of reactions prized for their reliability, specificity, and biocompatibility.[1][2] This guide focuses on this compound, a versatile building block uniquely suited for advanced drug discovery workflows. We will explore its application as a bioorthogonal handle, particularly within the powerful chemoproteomic strategy of Activity-Based Protein Profiling (ABPP). This document provides the scientific rationale behind its use, detailed experimental protocols for its conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and insights into its unique structural advantages that empower researchers in target identification, validation, and inhibitor screening.
The Reagent: this compound - More Than a Simple Alkyne
This compound is a heteroaromatic terminal alkyne that serves as an exceptionally valuable tool for bioorthogonal conjugation. Its utility stems from a dual-functionality inherent in its structure.
-
The Ethynyl Group: This terminal alkyne is the primary reactive handle for click chemistry, enabling covalent ligation to azide-modified molecules with high efficiency and specificity.[3]
-
The 2-Aminopyridine Moiety: This is the feature that elevates the reagent beyond a simple alkyne. The nitrogen atom of the pyridine ring and the adjacent amino group can form a bidentate chelate with metal ions.[4][5][6] In the context of the most common click reaction, CuAAC, this structural motif is critically important.
Expert Insight: Causality of Enhanced Reactivity The CuAAC reaction is catalyzed by a Copper(I) species.[7] The rate and efficiency of this reaction are significantly enhanced by ligands that stabilize the Cu(I) oxidation state and facilitate the catalytic cycle. While external ligands like THPTA or TBTA are often added, the 2-aminopyridine structure of this compound can act as an intrinsic, "participatory" ligand. By chelating the copper catalyst in proximity to the alkyne, it can increase the effective local concentration of the catalyst, potentially accelerating the cycloaddition reaction.[4][8] This offers a distinct advantage over non-coordinating alkynes, especially in dilute biological samples where reaction kinetics are paramount.
Principle of Application: Activity-Based Protein Profiling (ABPP)
A primary challenge in drug discovery is identifying the specific protein targets of a bioactive small molecule.[9] Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology designed to address this by mapping the active sites of enzymes directly in complex biological systems like cell lysates or even living cells.[9][10]
A typical ABPP probe consists of three key components[10][11]:
-
Reactive Group ("Warhead"): Covalently binds to the active site of a specific enzyme class.
-
Linker: A spacer that connects the reactive group to the reporter tag.
-
Reporter Tag: Enables detection and/or enrichment of the probe-labeled proteins.
Traditional ABPP probes incorporated bulky reporter tags like biotin or fluorophores directly. However, these large tags can negatively impact cell permeability and probe reactivity. The advent of click chemistry revolutionized ABPP by allowing the use of a small, minimally perturbing bioorthogonal handle (like an alkyne) on the probe.[9][12] The bulky reporter tag, now modified with a complementary azide, is "clicked" on after the probe has labeled its protein targets.
This compound is an ideal choice for this "clickable handle" on an ABPP probe, enabling robust and sensitive downstream analysis.
Experimental Design: The ABPP Workflow
The overall workflow for a competitive ABPP experiment designed for target identification is a multi-step process that leverages the unique properties of this compound. This process allows for the identification of specific protein targets of a drug candidate.
Caption: Competitive ABPP workflow for target identification.
Detailed Experimental Protocols
CAUTION: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: CuAAC Ligation of a this compound-labeled Proteome
This protocol describes the click reaction to attach an azide-functionalized reporter (e.g., Azide-Biotin or Azide-Fluorophore) to proteins that have been pre-labeled with an ABPP probe containing this compound.
Materials:
-
Labeled Proteome Lysate: ~1 mg/mL total protein in a suitable buffer (e.g., PBS).
-
Azide-Reporter Stock: 10 mM in DMSO.
-
Click Additive Buffer: A premixed solution of 50 mM CuSO₄ and 250 mM THPTA ligand in water.
-
Sodium Ascorbate (NaAsc): Freshly prepared 100 mM solution in water.
-
DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology:
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 50 µL of the this compound-labeled proteome lysate (~50 µg protein).
-
Add Azide-Reporter: Add 1 µL of the 10 mM Azide-Reporter stock solution. This provides a final concentration of ~200 µM, which is a significant excess. Vortex briefly to mix.
-
Prepare Click Reagents: This step should be done immediately before use. In a separate tube, prepare the catalyst mixture:
-
Add 6.3 µL of 20 mM CuSO₄.
-
Add 12.5 µL of 50 mM THPTA ligand.
-
This creates a premixed solution with a 5:1 ligand-to-copper ratio, which protects biomolecules and accelerates the reaction.[13]
-
-
Initiate the Reaction: Add the reagents to the proteome sample in the following order:
-
Add 2.5 µL of the premixed CuSO₄/THPTA solution (Final [Cu]: ~0.25 mM).
-
Add 2.5 µL of the freshly prepared 100 mM Sodium Ascorbate solution (Final [NaAsc]: ~5 mM).
-
-
Incubation: Close the tube and mix gently by inversion or by placing it on a rotator. Allow the reaction to proceed for 1 hour at room temperature.
-
Quench & Downstream Processing: The reaction can be quenched by adding 10 mM EDTA. The sample is now ready for downstream analysis, such as SDS-PAGE or preparation for mass spectrometry.
Causality & Trustworthiness:
-
Reagent Order: Sodium ascorbate is added last to ensure that the Cu(II) is reduced to the active Cu(I) state in the presence of all other reaction components, initiating the click reaction immediately.[7][14]
-
Fresh Ascorbate: Sodium ascorbate solutions are susceptible to oxidation by air. A freshly prepared solution ensures maximum reductive capacity.
-
Ligand Use: The THPTA ligand is water-soluble and highly effective at stabilizing the Cu(I) catalyst, preventing side reactions and protecting proteins from potential oxidative damage.[13]
Protocol 2: Competitive ABPP for Target Identification
This protocol is used to determine if a drug candidate binds to the same target as your this compound-tagged ABPP probe.
-
Setup: Prepare two identical aliquots of proteome lysate (e.g., 49 µL each).
-
Competitive Incubation:
-
To the "Test" tube, add 1 µL of your drug candidate (inhibitor) at a desired concentration (e.g., 100x stock in DMSO).
-
To the "Control" tube, add 1 µL of vehicle (DMSO).
-
-
Incubate: Mix gently and incubate both tubes for 30 minutes at 37 °C to allow the inhibitor to bind to its targets.
-
Probe Labeling: Add 1 µL of the this compound-tagged ABPP probe (e.g., 50x stock in DMSO) to both tubes.
-
Incubate: Mix gently and incubate for another 30 minutes at 37 °C to allow the probe to label its targets. Unbound targets from the "Test" sample should be blocked by the inhibitor.
-
Click Reaction: Proceed with the CuAAC ligation for both samples as described in Protocol 1 using an azide-fluorophore.
-
Analysis: Analyze both samples by SDS-PAGE and in-gel fluorescence. A reduction in the fluorescence intensity of a specific protein band in the "Test" lane compared to the "Control" lane indicates that the drug candidate successfully competed with the ABPP probe for binding, identifying it as a potential target.
Data Presentation and Interpretation
Quantitative data from competitive ABPP experiments can be summarized to compare inhibitor potency.
| Inhibitor | Target Protein | IC₅₀ (nM) [Hypothetical] |
| Compound A | Kinase X | 55 |
| Compound B | Kinase X | 870 |
| Compound C | Kinase X | >10,000 |
This table illustrates how competitive ABPP can rank the potency of different compounds against a specific target within a complex biological mixture.
Alternative Bioorthogonal Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is highly efficient, the copper catalyst can be toxic to living cells, limiting its in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free alternative.[15][16][]
The reaction relies on using a cyclic alkyne (e.g., dibenzocyclooctyne, DIBO) where high ring strain provides the driving force for the cycloaddition with an azide.[15][18][19] For this application, the azide would be placed on the ABPP probe, and a reporter molecule would be functionalized with a strained alkyne like DBCO.
Caption: The catalyst-free SPAAC reaction mechanism.
Advantages of SPAAC:
-
Biocompatibility: The absence of a toxic copper catalyst makes it ideal for labeling in living cells and whole organisms.[]
-
Simplicity: Fewer reagents are required (no catalyst, ligand, or reducing agent).
Considerations:
-
Steric Hindrance: Strained alkynes are significantly bulkier than terminal alkynes, which may affect the properties of the reporter molecule.
-
Kinetics: Reaction rates can be slower than highly optimized CuAAC reactions.
Conclusion
This compound is a superior reagent for click chemistry applications in drug discovery. Its terminal alkyne provides a reliable handle for bioorthogonal ligation, while its inherent 2-aminopyridine structure offers the potential for enhanced CuAAC reaction kinetics through catalyst chelation. When integrated into advanced workflows like Activity-Based Protein Profiling, it enables researchers to overcome the limitations of bulky probes and perform sensitive experiments for target identification and validation.[9][12] The detailed protocols provided herein serve as a robust starting point for harnessing the power of this versatile molecule to accelerate the discovery of new therapeutics.
References
- 1. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper(II) carboxylates with 2-aminopyridine. Synthesis, characterization and a study of the dimer–monomer equilibrium in acetonitrile solutions by VIS-spectroscopic and microcalorimetric titrations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective copper-aminopyridine-catalyzed aza-Henry reaction with chelating N-(2-pyridyl)sulfonyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Some Copper(II)-Chelating (Dialkylamino)pyridine Amphiphiles and Evaluation of Their Esterolytic Capacities in Cationic Micellar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. pubs.acs.org [pubs.acs.org]
- 18. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Fluorescent Probes Using 4-Ethynylpyridin-2-amine
Introduction: The Strategic Value of 4-Ethynylpyridin-2-amine in Fluorophore Development
In the landscape of molecular tools for biological and chemical sensing, fluorescent probes are indispensable. They provide the means to visualize, quantify, and track analytes with high sensitivity and spatiotemporal resolution.[1][2] Pyridine-based fluorescent probes have garnered significant attention due to their robust photophysical properties, including high quantum yields and excellent photostability.[3][4][5] The pyridine scaffold is not merely a passive component of a fluorophore; its nitrogen atom offers a site for protonation or metal ion coordination, making it an active participant in sensing mechanisms.[5][6]
This guide focuses on a particularly versatile building block: This compound . This molecule is strategically designed for modular probe synthesis, featuring two key reactive sites. The terminal ethynyl (alkyne) group is a prime handle for modern coupling chemistries, such as the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry".[7][8][9] These reactions allow for the covalent attachment of the pyridine core to other fluorophores or recognition moieties with high efficiency and specificity. Concurrently, the 2-amino group acts as a potent electron-donating group, which is crucial for tuning the probe's photophysical properties through mechanisms like Intramolecular Charge Transfer (ICT).[10][11] This dual functionality makes this compound an exceptional platform for the rational design of novel, high-performance fluorescent probes.
Core Principles of Probe Design and Synthetic Strategy
The development of a successful fluorescent probe hinges on the integration of a fluorophore (the signaling unit) with a receptor (the recognition unit). The interaction of the receptor with its target analyte must trigger a discernible change in the fluorophore's emission. Probes derived from this compound leverage well-established photophysical principles to achieve this signaling.
-
Intramolecular Charge Transfer (ICT): The 2-amino group on the pyridine ring is a strong electron donor. When coupled to an electron-accepting system, this creates a "push-pull" electronic structure. Upon photoexcitation, charge is transferred from the donor (amino-pyridine) to the acceptor, resulting in a large Stokes shift and emission that is highly sensitive to the local environment's polarity. Analyte binding can modulate the efficiency of this ICT process, causing a change in fluorescence intensity or a spectral shift.[10]
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the core fluorophore is initially "quenched" by a nearby electron-rich receptor (like an amine). When the receptor binds to an analyte (e.g., a proton or a metal ion), its electron-donating ability is suppressed, which blocks the PET process and "turns on" the fluorescence. The amino-pyridine moiety itself can act as a PET quencher/receptor in certain designs.[12]
-
Chelation-Enhanced Fluorescence (CHEF): The nitrogen atoms of the pyridine ring and the 2-amino group can form a chelating site for metal ions.[4][6] In many cases, the free ligand (the probe) is weakly fluorescent due to non-radiative decay pathways. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts these non-radiative processes and leads to a significant enhancement in fluorescence intensity.[4]
Our synthetic approach will focus on two powerful and modular C-C and C-N bond-forming reactions that utilize the terminal alkyne of this compound.
-
Sonogashira Cross-Coupling: A palladium- and copper-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. This is an exceptionally robust method for directly linking the amino-pyridine unit to a wide variety of halogenated fluorophores (e.g., coumarins, BODIPYs, rhodamines).[7][13]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The cornerstone of "Click Chemistry," this reaction forms a stable triazole ring by joining an alkyne and an azide.[14][15] Its high efficiency, mild aqueous reaction conditions, and bioorthogonality make it ideal for conjugating the pyridine core to biomolecules or complex substrates that have been pre-functionalized with an azide group.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of a Pyridine-Coumarin Probe via Sonogashira Coupling
Objective: To synthesize a novel ICT-based fluorescent probe by coupling this compound with 7-Bromo-4-methylcoumarin. The electron-donating amino-pyridine will be conjugated to the electron-accepting coumarin core.
Causality of Component Selection:
-
Catalysts: Pd(PPh₃)₄ is a robust, general-purpose palladium(0) catalyst for Sonogashira couplings. Copper(I) iodide (CuI) acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which speeds up the reaction.[16]
-
Base: Triethylamine (Et₃N) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and scavenges the HBr byproduct generated during the reaction.
-
Solvent: A mixture of THF and Et₃N provides a good solvent system for the reactants and reagents, and the excess amine also serves as the base. The reaction is run under an inert nitrogen atmosphere to prevent the oxidative homocoupling of the alkyne and to protect the Pd(0) catalyst from oxidation.
Materials & Equipment:
-
Reagents: this compound, 7-Bromo-4-methylcoumarin, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (Et₃N, anhydrous), Tetrahydrofuran (THF, anhydrous).
-
Equipment: Schlenk flask or two-neck round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen or argon gas line with bubbler, syringes, TLC plates (silica gel), column chromatography setup.
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL Schlenk flask, add 7-Bromo-4-methylcoumarin (1.0 mmol, 1.0 eq) and this compound (1.2 mmol, 1.2 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent catalyst degradation.
-
Solvent Addition: Add anhydrous THF (15 mL) and anhydrous Et₃N (5 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirring solution, add CuI (0.05 mmol, 5 mol%) followed by Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The order of addition is important; adding the palladium catalyst last to the degassed solution is good practice.
-
Reaction: Heat the reaction mixture to 60 °C and stir under nitrogen.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The disappearance of the starting materials and the appearance of a new, fluorescent spot indicates product formation. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in dichloromethane (DCM, 50 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure product.
Protocol 2: Characterization of the Synthesized Probe
Objective: To confirm the identity and purity of the synthesized probe and to determine its key photophysical properties.
Workflow:
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Self-Validation: Successful synthesis is confirmed by the disappearance of the characteristic alkyne proton signal from this compound (typically ~3.0-3.5 ppm) and the aryl bromide signals from the coumarin, along with the appearance of new aromatic signals corresponding to the coupled product.[8]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample and analyze using ESI or MALDI.
-
Self-Validation: The observed mass-to-charge ratio (m/z) should match the calculated exact mass of the expected product to within a few parts per million (ppm), confirming its elemental composition.[8]
-
-
Photophysical Measurements:
-
Prepare a stock solution of the probe (e.g., 1 mM in DMSO) and dilute to a working concentration (e.g., 10 µM) in the desired solvent (e.g., PBS buffer, ethanol).
-
Absorption: Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Emission: Excite the sample at its λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).
-
Quantum Yield (Φ): Determine the fluorescence quantum yield using a relative method. Measure the integrated fluorescence intensity and absorbance of the probe solution and a standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) at the same excitation wavelength. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Table 1: Expected Photophysical Properties of a Hypothetical Pyridine-Coumarin Probe
| Property | Value | Notes |
| λ_abs (nm) | ~380-420 | Corresponds to the π-π* transition of the conjugated system. |
| λ_em (nm) | ~480-530 | Emission in the blue-green region of the spectrum. |
| Stokes Shift (nm) | >100 | A large Stokes shift is desirable to minimize self-absorption. |
| Quantum Yield (Φ) | 0.2 - 0.6 | Varies depending on solvent polarity due to the ICT character. |
| Molar Extinction Coeff. | >20,000 M⁻¹cm⁻¹ | Indicates a strongly absorbing chromophore. |
Protocol 3: Application in Metal Ion Sensing
Objective: To evaluate the synthesized probe as a "turn-on" fluorescent sensor for Zinc (Zn²⁺) ions based on a Chelation-Enhanced Fluorescence (CHEF) mechanism.
Causality of the Experiment: The pyridine nitrogen and the exocyclic amino group of the probe are hypothesized to form a chelating pocket for Zn²⁺. This binding event is expected to rigidify the molecular structure, inhibiting non-radiative decay pathways and causing an increase in fluorescence quantum yield.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Probe Stock: 1 mM solution of the probe in DMSO.
-
Buffer: 20 mM HEPES buffer, pH 7.4.
-
Metal Ion Stocks: 10 mM aqueous solutions of various metal chlorides (e.g., ZnCl₂, CuCl₂, NiCl₂, MgCl₂, CaCl₂, FeCl₃).
-
-
Fluorescence Titration:
-
In a cuvette, add 2 mL of HEPES buffer. Add an aliquot of the probe stock solution to make a final concentration of 10 µM.
-
Record the initial fluorescence emission spectrum (excite at λ_abs).
-
Add incremental amounts of the ZnCl₂ stock solution (e.g., 0, 0.2, 0.4, 0.6... 2.0 equivalents).
-
After each addition, mix gently and allow to equilibrate for 2 minutes before recording the new emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em against the concentration of Zn²⁺.
-
The resulting titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (Ka).
-
-
Selectivity Test:
-
Prepare a series of cuvettes, each containing 10 µM of the probe in HEPES buffer.
-
To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a different metal ion from the stock solutions.
-
Prepare one final cuvette containing the probe and Zn²⁺ as a positive control.
-
Measure the fluorescence intensity of each sample.
-
Self-Validation: A successful selective probe will show a large fluorescence enhancement only in the presence of Zn²⁺, with minimal changes observed for other competing metal ions.
-
Conclusion and Future Outlook
This compound stands out as a superior scaffold for the construction of sophisticated fluorescent probes. Its inherent electronic properties and dual-functional handles for Sonogashira and Click-chemistry reactions provide a clear and efficient path to novel sensors. The protocols detailed herein offer a validated framework for synthesizing, characterizing, and applying these probes for challenging tasks such as selective metal ion detection. Future work can extend these principles to develop probes for other biologically relevant analytes, such as pH, reactive oxygen species, or specific enzymes, and to apply them in more complex environments like live-cell imaging.[3][4]
References
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Si-xanthene: A novel near-infrared fluorescent platform for biological imaging [html.rhhz.net]
- 4. Pyridine Based Fluorescence Probe: Simultaneous Detection and Removal of Arsenate from Real Samples with Living Cell Imaging Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 8. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]
- 11. mdpi.com [mdpi.com]
- 12. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-photon induced emissive thiophene donor–acceptor systems as molecular probes for in vitro bio-imaging: synthesis, crystal structure, and spectroscopic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Click chemistry for fluorescence imaging via combination of a BODIPY-based ‘turn-on’ probe and a norbornene glucosamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
Metal-catalyzed cross-coupling reactions involving 4-Ethynylpyridin-2-amine
An In-Depth Guide to Metal-Catalyzed Cross-Coupling Reactions of 4-Ethynylpyridin-2-amine
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound is a quintessential example of such a scaffold, embodying a unique convergence of reactive functionalities. Its structure features a pyridine ring, a primary amine, and a terminal alkyne—a trifecta of handles for molecular elaboration.
The 2-aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2][3] The pyridine nitrogen and the exocyclic amine can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The terminal alkyne at the 4-position provides a versatile reactive site for carbon-carbon bond formation, allowing for the linear extension of the molecular framework. This guide provides detailed application notes and protocols for leveraging this alkyne functionality through three cornerstone metal-catalyzed cross-coupling reactions: the Sonogashira, Suzuki, and Heck couplings.
Part 1: The Sonogashira Coupling: A Direct Path to Substituted Alkynes
The Sonogashira reaction is the most direct and widely used method for the functionalization of terminal alkynes.[4][5] It facilitates the coupling of sp-hybridized carbons (from the alkyne) with sp²-hybridized carbons of aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[5] For this compound, this reaction is the primary method for elaborating the ethynyl group.
Reaction Mechanism
The reaction proceeds through a synergistic dual catalytic cycle. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[4][5]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide [CuI] (0.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Pd(PPh₃)₄, and CuI.
-
Scientist's Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent and Base Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Scientist's Note: The amine base serves a dual purpose: it scavenges the H-X byproduct and acts as a solvent. Degassing the solvent (e.g., by three freeze-pump-thaw cycles) removes dissolved oxygen.
-
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Scientist's Note: Heating is often required for less reactive aryl bromides. The 2-amino group on the pyridine can sometimes coordinate to the palladium, potentially slowing the reaction. Mild heating can help overcome this.[6]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Couplings
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ / CuI | TEA | THF | 60 | ~90% |
| 3-Bromobenzonitrile | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 80 | ~85% |
| 2-Chloropyridine | PdCl₂(PPh₃)₂ / CuI | TEA | Toluene | 100 | ~70% |
Yields are representative and can vary based on specific reaction conditions and scale.
Part 2: The Heck Coupling: Vinylating the Pyridine Core
The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed method for forming a carbon-carbon bond between an unsaturated halide and an alkene.[7][8] While this compound itself does not directly participate as the halide partner, a halogenated precursor (e.g., 5-bromo-4-ethynylpyridin-2-amine) is an ideal substrate for introducing vinyl groups, a common motif in kinase inhibitors.[9]
Reaction Mechanism
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species coordinates with the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond. A final β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.[7][10]
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Detailed Experimental Protocol: Heck Coupling
This protocol outlines a procedure for coupling a bromo-substituted 2-aminopyridine with an alkene like ethyl acrylate. The 4-ethynyl group is generally well-tolerated under these conditions.
Materials:
-
5-Bromo-2-aminopyridine derivative (1.0 equiv)
-
Alkene (e.g., Ethyl Acrylate) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Phosphine Ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (0.04 equiv)
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile (MeCN) or DMF)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine the bromo-2-aminopyridine, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the solvent, the base, and finally the alkene via syringe.
-
Scientist's Note: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition step and stabilize the palladium catalyst.
-
-
Reaction: Seal the tube tightly and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Scientist's Note: Heck reactions often require elevated temperatures to drive the catalytic cycle, particularly the initial oxidative addition of the aryl halide.[11]
-
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude residue using flash column chromatography.
Part 3: The Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, typically to form biaryl structures.[12][13] Similar to the Heck reaction, this method requires a halogenated version of the this compound scaffold to couple with a boronic acid or boronic ester partner. The resulting 2-amino-biarylpyridines are prevalent in medicinal chemistry.
Reaction Mechanism
The Suzuki coupling mechanism involves three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst; (2) Transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by a base; and (3) Reductive elimination of the biaryl product, which regenerates the Pd(0) catalyst.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for coupling a bromo-substituted 2-aminopyridine with an arylboronic acid.
Materials:
-
5-Bromo-2-aminopyridine derivative (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (0.03 equiv)
-
Aqueous Base (e.g., 2M Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)) (2.0-3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the bromo-2-aminopyridine, arylboronic acid, and palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[6]
-
Solvent and Base Addition: Add the organic solvent system, followed by the aqueous base solution.
-
Scientist's Note: The base is crucial for activating the boronic acid for transmetalation. The biphasic solvent system is common for Suzuki couplings, facilitating both the organic-soluble and water-soluble components.
-
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and separate the organic layer.
-
Extraction: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Couplings with Unprotected Aminopyridines
A common challenge in these reactions is catalyst inhibition by the aminopyridine substrate.[6] Both the pyridine nitrogen and the amino group's lone pairs can coordinate to the palladium center, potentially deactivating it.[6]
-
Symptom: Stalled reaction or low yield.
-
Solution 1: Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) that can promote reductive elimination and stabilize the catalyst.
-
Solution 2: Catalyst Precursor: Employ pre-catalysts like Pd₂(dba)₃ or more robust catalysts like Pd(dppf)Cl₂ that are less susceptible to inhibition.
-
Solution 3: Base Selection: For Suzuki couplings, a weaker base like potassium phosphate (K₃PO₄) can sometimes be more effective than stronger bases, minimizing side reactions like protodeboronation of the boronic acid.[6]
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for performing and analyzing a metal-catalyzed cross-coupling reaction.
Caption: A standard workflow for cross-coupling reactions.
Conclusion
This compound is a powerful and versatile building block whose full potential is unlocked through metal-catalyzed cross-coupling reactions. The Sonogashira reaction provides a direct route to functionalize its terminal alkyne, while the Heck and Suzuki-Miyaura couplings, when applied to halogenated analogues, enable the construction of complex vinylated and biaryl structures. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers in medicinal chemistry and materials science can efficiently synthesize novel and diverse molecular architectures from this valuable scaffold.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Click Chemistry with 4-Ethynylpyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Ethynylpyridin-2-amine in click chemistry applications. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot your experiments effectively. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Introduction to this compound in Click Chemistry
This compound is a versatile building block in drug discovery and chemical biology. Its terminal alkyne functionality makes it an ideal substrate for the highly efficient and bioorthogonal azide-alkyne cycloaddition, a cornerstone of "click chemistry".[1][2][3] This reaction allows for the rapid and reliable formation of stable triazole linkages, connecting the pyridine scaffold to a wide array of molecules.[2]
However, the presence of the pyridine ring, specifically the nitrogen atom at position 2, introduces unique considerations for reaction optimization. The pyridine nitrogen can act as a chelating agent for the copper(I) catalyst typically used in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), potentially impacting reaction kinetics and catalyst stability.[4][5] This guide will address these specific challenges and provide strategies to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a standard CuAAC reaction?
A1: The primary challenge arises from the pyridine nitrogen's ability to chelate the active Cu(I) catalyst. This can lead to the formation of inactive or less active catalyst complexes, which can slow down or stall the reaction, resulting in low yields.[4][5] The 2-amino group can also potentially interact with the catalyst.
Q2: Should I use a copper(I) or copper(II) salt for my CuAAC reaction?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation to the inactive Cu(II) state.[6] Therefore, it is common and often more reliable to generate Cu(I) in situ from a stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7] This ensures a sustained concentration of the active catalyst throughout the reaction.
Q3: What is the role of a ligand in the reaction, and is it necessary for this compound?
A3: A ligand is crucial when working with this compound. Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve multiple purposes: they stabilize the Cu(I) oxidation state, prevent catalyst aggregation, and can accelerate the reaction rate.[6][7][8] For a chelating substrate like our pyridine derivative, a ligand is essential to prevent the substrate itself from deactivating the copper catalyst.[4]
Q4: My reaction is sluggish or fails completely. What is the most likely cause?
A4: Catalyst inactivation is the most probable culprit. This could be due to oxidation of Cu(I) to Cu(II) or sequestration of the catalyst by the pyridine substrate. Ensure you are using a fresh solution of sodium ascorbate, have adequately degassed your solvents to remove oxygen, and are using an appropriate stabilizing ligand.[6]
Q5: I see a significant amount of a byproduct that runs at a higher Rf on my TLC plate. What could it be?
A5: This is likely the result of alkyne homocoupling, also known as the Glaser coupling. This side reaction is promoted by the presence of oxygen and an insufficient amount of reducing agent, leading to the formation of a diacetylene byproduct.[6] Minimizing oxygen and ensuring an adequate concentration of sodium ascorbate can suppress this side reaction.[4]
Q6: Can I use a ruthenium catalyst with this compound?
A6: Yes, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is an excellent alternative to CuAAC. It typically yields the 1,5-disubstituted triazole regioisomer, whereas CuAAC exclusively produces the 1,4-isomer.[2][9] RuAAC is also less sensitive to the electronic properties of the alkyne and can be advantageous if you are facing issues with copper chelation.[10]
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Explanation & Solution |
| Catalyst Inactivation (Oxidation) | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen. Solution: Degas all solvents (e.g., by sparging with argon or nitrogen for 15-20 minutes) and consider running the reaction under an inert atmosphere. Always use a freshly prepared solution of the reducing agent, sodium ascorbate.[6] |
| Catalyst Inactivation (Chelation) | The pyridine nitrogen of this compound can chelate the copper catalyst, rendering it inactive. Solution: Use a stabilizing ligand such as TBTA or THPTA. A ligand-to-copper ratio of 2:1 or even 5:1 may be necessary to outcompete the substrate for copper coordination.[6][7] |
| Poor Reagent Quality | Impurities in your this compound or azide partner can inhibit the catalyst. Azides can also degrade over time. Solution: Verify the purity of your starting materials using NMR or LC-MS. Use freshly prepared or properly stored reagents. |
| Inhibitory Buffer Components | Buffers containing chelating agents, such as Tris, can sequester the copper catalyst.[6] Solution: Use non-chelating buffers like HEPES or phosphate buffer if your reaction requires buffered conditions. |
| Low Reactant Concentration | Click reactions can be slow at very low concentrations. Solution: If possible, increase the concentration of your reactants. For bioconjugation, where concentrations are inherently low, optimizing the catalyst system is critical. |
Problem 2: Presence of Significant Side Products
| Potential Cause | Explanation & Solution |
| Alkyne Homocoupling (Glaser Coupling) | This oxidative coupling of the terminal alkyne is the most common side reaction, forming a diacetylene. It is promoted by oxygen.[4][6] Solution: Rigorously exclude oxygen by degassing solvents and using an inert atmosphere. Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment.[4] |
| Biomolecule Degradation (for Bioconjugation) | The Cu(I)/ascorbate system can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[11][12] Solution: Use a protective ligand like THPTA, which can also act as a sacrificial reductant.[7] Minimize reaction times by optimizing conditions for rapid conversion. |
Problem 3: Purification Challenges
| Potential Cause | Explanation & Solution |
| Residual Copper Catalyst | Copper salts can be difficult to remove and may interfere with downstream applications and characterization. Solution: After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA to sequester and remove copper ions. |
| Polar Product | The resulting triazole product containing a pyridine ring is often polar, which can lead to streaking on standard silica gel chromatography. Solution: Consider using reverse-phase chromatography (C18). Alternatively, for silica gel chromatography, try adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine to the eluent to improve peak shape. |
| Product is an Oil, Not a Solid | Impurities can depress the melting point of your product, causing it to "oil out" instead of crystallizing. Solution: Ensure high purity of the product. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to induce precipitation or crystallization. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for your specific azide substrate.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: e.g., a mixture of t-BuOH/water (1:1) or DMF
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water (or TBTA in DMSO/t-BuOH).
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and your azide (1.1 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with argon or nitrogen for 15 minutes.
-
In a separate microcentrifuge tube, prepare the catalyst premix: combine the CuSO₄ stock solution (to a final concentration of 1-5 mol%) and the THPTA stock solution (to a final concentration of 5-25 mol%, maintaining a 5:1 ligand-to-copper ratio). Let this stand for 2 minutes.
-
Add the catalyst premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10-20 mol%).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is slow, but be mindful of potential side reactions.[13]
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a 0.1 M aqueous solution of EDTA to remove copper.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol provides the 1,5-disubstituted triazole regioisomer.
Materials:
-
This compound
-
Azide coupling partner
-
[CpRuCl(COD)] (or a similar CpRuCl complex)
-
Anhydrous, non-protic solvent (e.g., toluene, THF, or 1,2-dichloroethane)
Procedure:
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add [Cp*RuCl(COD)] (1-2 mol%).
-
Dissolve this compound (1.0 equivalent) and the azide (1.05 equivalents) in the anhydrous solvent.
-
Degas the solvent prior to use and conduct the reaction under an inert atmosphere of argon or nitrogen.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the substrates.[10]
-
Monitor the reaction by TLC or LC-MS. RuAAC reactions are often slower than CuAAC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can typically be purified directly by silica gel column chromatography.
-
Visualizing the Workflow
CuAAC Catalytic Cycle with Pyridine Substrate
Caption: The CuAAC cycle and potential catalyst inactivation pathway.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 4-Ethynylpyridin-2-amine Synthesis
Welcome to the technical support center dedicated to resolving challenges in the synthesis of 4-Ethynylpyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low yields, in this critical synthetic transformation. Here, we will delve into the common pitfalls of the Sonogashira coupling reaction, the primary method for this synthesis, and provide actionable, evidence-based solutions to enhance your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields
The synthesis of this compound, typically achieved via a Sonogashira coupling between a 4-halopyridin-2-amine and a protected alkyne, is a powerful C-C bond-forming reaction.[1][2][3] However, its success is contingent on a delicate interplay of various factors. Low yields are a frequent challenge, and this section aims to address the most common issues in a question-and-answer format.
Q1: My Sonogashira coupling reaction is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
Low yields in Sonogashira couplings involving pyridine substrates are often multifactorial.[4] The key areas to scrutinize are the catalyst system, reaction conditions, and the quality of your reagents. A systematic approach is essential to pinpoint the root cause.
Potential Causes and Solutions:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical.
-
Solution: A systematic optimization of these parameters is often necessary. For less reactive starting materials like 4-bromopyridin-2-amine, higher temperatures may be required to facilitate the oxidative addition step.[7] The choice of an appropriate solvent that can dissolve all reactants and a base that is strong enough to deprotonate the alkyne without causing side reactions is crucial.[8][9]
-
-
Reagent Quality: The purity of all reagents, including the solvent and base, is paramount.
-
Solution: Ensure that your 4-halopyridin-2-amine is pure and that the (trimethylsilyl)acetylene is of high quality. The amine base, such as triethylamine, should be distilled to remove any oxidizing impurities. Solvents must be anhydrous and thoroughly degassed to prevent side reactions like Glaser coupling.[5]
-
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[5][10] This dimerization of the terminal alkyne consumes your starting material and complicates purification.
Strategies to Minimize Glaser Coupling:
-
Strictly Anaerobic Conditions: The most effective way to suppress Glaser coupling is to rigorously exclude oxygen from the reaction mixture.
-
Protocol: Degas all solvents and the reaction mixture using at least three freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Copper-Free Conditions: The copper(I) co-catalyst is the primary promoter of Glaser coupling.[1][5]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the homocoupling pathway.[13]
Q3: The deprotection of the trimethylsilyl (TMS) group from my coupled product is inefficient. What are the best practices for this step?
The final step in the synthesis is the removal of the TMS protecting group to yield the terminal alkyne. Incomplete deprotection will result in a lower isolated yield of the desired this compound.
Optimizing TMS Deprotection:
-
Mild Basic Conditions: The TMS group is typically removed under mild basic conditions.
-
Recommended Procedure: A common and effective method is to treat the TMS-protected intermediate with a catalytic amount of potassium carbonate in methanol at room temperature.[14]
-
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is also a highly effective reagent for TMS deprotection.[15][16]
-
Caution: TBAF is quite basic and can sometimes lead to side reactions if not used carefully. It is important to use the appropriate stoichiometry and monitor the reaction closely.
-
-
Reaction Time: While the deprotection is often rapid, it's crucial to monitor the reaction by TLC or LCMS to ensure it goes to completion. Prolonged reaction times under basic conditions can sometimes lead to product degradation.[14]
Frequently Asked Questions (FAQs)
Q: Which halogen on the pyridine ring is best for the Sonogashira coupling? A: The reactivity of the 4-halopyridin-2-amine follows the order: I > Br >> Cl.[1] 4-Iodopyridin-2-amine is the most reactive and will typically give the best yields under milder conditions. 4-Bromopyridin-2-amine is also a viable substrate but may require higher temperatures and a more active catalyst system.[17][18] 4-Chloropyridin-2-amine is generally not recommended due to its low reactivity.
Q: What is the role of the copper(I) co-catalyst? A: The copper(I) salt, typically CuI, acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide.[1][19] This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the overall reaction rate.[2][20]
Q: Can I use an unprotected alkyne directly in the reaction? A: While possible in some cases, it is generally advisable to use a protected alkyne like (trimethylsilyl)acetylene. This prevents the competitive and often problematic Glaser homocoupling of the terminal alkyne.[5]
Optimized Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound, incorporating best practices to maximize yield.
Step 1: Sonogashira Coupling of 4-Iodopyridin-2-amine with (Trimethylsilyl)acetylene
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-iodopyridin-2-amine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous and degassed triethylamine (3.0 eq.) and anhydrous, degassed tetrahydrofuran (THF) via syringe.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)pyridin-2-amine.
Step 2: Deprotection of the TMS Group
-
Dissolution: Dissolve the purified 4-((trimethylsilyl)ethynyl)pyridin-2-amine in methanol.
-
Base Addition: Add a catalytic amount of anhydrous potassium carbonate (0.1 eq.).
-
Reaction: Stir the mixture at room temperature and monitor by TLC or LCMS until all the starting material is consumed (typically 1-2 hours).
-
Work-up: Neutralize the reaction mixture with a few drops of acetic acid and then remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Visualizing the Process
To better understand the key processes, the following diagrams illustrate the Sonogashira catalytic cycle and a troubleshooting workflow for low yields.
Caption: The Sonogashira catalytic cycle involves both palladium and copper catalysts.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
Improving the efficiency of 4-Ethynylpyridin-2-amine labeling
Technical Support Center: 4-Ethynylpyridin-2-amine Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document is designed to provide in-depth troubleshooting advice and practical, field-tested protocols to enhance the efficiency and success of your labeling experiments. As Senior Application Scientists, we understand that successful bioconjugation relies on a nuanced understanding of reaction mechanisms and a systematic approach to problem-solving. This guide is structured to address the most common challenges encountered when using this compound in critical applications like drug development and proteomics.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: What are the primary labeling reactions for this compound?
The terminal alkyne group of this compound makes it an ideal substrate for two powerful and widely used bioconjugation reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often called "Click Chemistry," this reaction forms a stable triazole linkage between the alkyne and an azide-modified molecule. It is known for its high efficiency, specificity, and compatibility with aqueous environments, making it ideal for labeling biomolecules.[1][2]
-
Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I).[3][4] It is a cornerstone of medicinal chemistry for synthesizing complex molecules.
Q2: My CuAAC (Click) reaction has a very low yield. What are the most common culprits?
Low yields in CuAAC reactions are frequently traced back to a few key factors:
-
Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.[1]
-
Poor Reagent Quality: Impurities in your alkyne or azide can halt the reaction. Azides, in particular, can be unstable.[1]
-
Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, reducing its activity.[1]
-
Alkyne Homocoupling: A common side reaction, known as Glaser coupling, consumes your alkyne starting material.[1]
Q3: Why isn't my Sonogashira coupling reaction working?
The Sonogashira coupling can be sensitive to several parameters:
-
Catalyst Deactivation: The Palladium(0) catalyst is sensitive to air and can decompose into inactive palladium black.[5]
-
Inadequate Degassing: Oxygen is a primary cause of both catalyst deactivation and unwanted alkyne homocoupling.
-
Poorly Reactive Halide: The reactivity of the coupling partner is critical. The general trend is I > Br > OTf >> Cl.[4] Aryl chlorides often require specialized ligands and higher temperatures to achieve good results.[5]
-
Base Selection: The amine base is not just a proton scavenger; it's integral to the catalytic cycle. An inappropriate base can hinder the reaction.
Q4: How can I improve the solubility of my reagents during labeling?
Many organic probes and substrates have poor aqueous solubility. To overcome this, you can add a water-miscible organic co-solvent. For CuAAC reactions, adding up to 10% of DMSO, DMF, or t-BuOH can significantly improve solubility without severely impacting reaction efficiency.[1]
Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide provides a systematic approach to diagnosing and solving common issues in CuAAC reactions involving this compound.
Problem 1: Low or No Product Yield
Q: I've set up my CuAAC reaction, but I'm seeing little to no formation of my desired product. What should I investigate first?
A: Start by systematically evaluating your reagents and reaction conditions. Low yields are often due to catalyst inactivation, suboptimal components, or inhibitory contaminants.
Expert Explanation & Step-by-Step Solutions:
The CuAAC reaction relies on a stable and active Cu(I) catalytic cycle. Any disruption to this cycle will dramatically lower your yield. The workflow below outlines a logical troubleshooting sequence.
References
Technical Support Center: Overcoming Solubility Challenges with 4-Ethynylpyridin-2-amine in Aqueous Media
Welcome to the technical support center for 4-Ethynylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered with this compound in aqueous media. Our goal is to equip you with the knowledge to design robust experimental protocols and ensure the reliability of your results.
Introduction: Understanding the Solubility Profile of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring, an amino group, and an ethynyl group, presents a unique combination of chemical properties that can lead to challenges in achieving desired concentrations in aqueous solutions. The pyridine nitrogen and the amino group can participate in hydrogen bonding and protonation, which generally favors aqueous solubility. However, the presence of the ethynyl group and the overall aromatic system can contribute to hydrophobic character, potentially limiting its solubility.
This guide provides a series of troubleshooting questions and answers to address these challenges directly. We will delve into the principles behind each recommended strategy, providing you with not just a "how-to," but a deeper understanding of the "why."
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the first and most critical factor to consider?
A1: The first and most critical factor to consider is the pH of your aqueous medium . The solubility of this compound is highly dependent on pH due to the presence of two ionizable groups: the pyridine ring nitrogen and the exocyclic amino group.
-
Trustworthiness: To systematically determine the optimal pH for your experiments, it is advisable to perform a simple pH-solubility profile. This involves attempting to dissolve a small, known amount of the compound in a series of buffers with varying pH values (e.g., from pH 2 to pH 8). Visual inspection for complete dissolution will provide a clear indication of the pH range that favors solubility.
-
Prepare a series of buffers: Prepare a set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8). Common buffers include citrate for acidic pH and phosphate for neutral to slightly basic pH.
-
Aliquot the compound: Weigh out equal, small amounts of this compound into separate vials.
-
Add buffer and mix: Add a fixed volume of each buffer to the corresponding vial. Vortex or sonicate the samples for a consistent amount of time.
-
Observe and record: Visually inspect each vial for complete dissolution. You should observe a significant increase in solubility at lower pH values.
Caption: Effect of pH on the ionization state and solubility of this compound.
Q2: Adjusting the pH is not compatible with my experimental system. What other strategies can I employ?
A2: If pH modification is not an option, the use of co-solvents is a widely accepted and effective technique to enhance the solubility of poorly water-soluble compounds.[3]
-
Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, can increase the solubility of hydrophobic solutes. They work by reducing the polarity of the solvent system, making it more favorable for the nonpolar parts of the solute to dissolve. For compounds like this compound, the ethynyl group and the pyridine ring have hydrophobic character that can be addressed with co-solvents.
-
Trustworthiness: Common co-solvents used in biological and chemical research include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] It is crucial to start by preparing a concentrated stock solution of your compound in a pure co-solvent and then diluting this stock into your aqueous buffer.[2][4] This method helps to avoid precipitation that can occur when trying to dissolve the solid compound directly in a mixed solvent system. Always add the DMSO stock to the aqueous buffer, not the other way around, and mix vigorously.[2]
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration in Assay | Key Considerations |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Can be toxic to some cells at higher concentrations. |
| Ethanol | 10-50 mM | ≤ 1% (v/v) | Generally well-tolerated by many biological systems. |
| DMF | 10-50 mM | ≤ 0.5% (v/v) | Can also exhibit cellular toxicity. |
-
Prepare a high-concentration stock solution: Dissolve a known weight of this compound in a minimal amount of a suitable co-solvent (e.g., DMSO) to achieve a high concentration (e.g., 10 mM). Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.[2]
-
Prepare intermediate dilutions (optional): If a very low final concentration is required, it may be beneficial to prepare intermediate dilutions of the stock solution in the pure co-solvent.[2]
-
Prepare the final working solution: Add the required volume of the co-solvent stock solution to your pre-warmed aqueous buffer. It is critical to add the stock solution to the buffer while vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations that could lead to precipitation.[2]
-
Control for co-solvent effects: Always include a vehicle control in your experiments that contains the same final concentration of the co-solvent as your test samples.
Q3: I've tried pH adjustment and co-solvents, but I'm still observing precipitation, especially at higher concentrations. Are there more advanced formulation strategies I can consider?
A3: When standard methods are insufficient, more advanced formulation strategies can be explored. These techniques aim to either increase the apparent solubility of the compound or stabilize it in a supersaturated state.
-
Expertise & Experience: For drug development and in vivo studies, the use of surfactants or complexation agents can be highly effective. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[5][6] Common non-ionic surfactants like Tween® 80 or Cremophor® EL are often used. Another approach is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.
-
Trustworthiness: The choice of formulation strategy will depend heavily on the specific application. For in vitro cell-based assays, the potential toxicity of the formulation excipients must be carefully considered. For in vivo studies, the biocompatibility and pharmacokinetic effects of the formulation are paramount. It is recommended to consult specialized literature on pharmaceutical formulation for detailed guidance.
Caption: A stepwise approach to overcoming solubility challenges.
Summary and Key Takeaways
-
Prioritize pH: The solubility of this compound is likely to be significantly enhanced in acidic aqueous solutions due to the protonation of the pyridine nitrogen.
-
Utilize Co-solvents Judiciously: When pH adjustment is not feasible, co-solvents like DMSO or ethanol are effective alternatives. Always prepare a concentrated stock and dilute it into your aqueous buffer.
-
Consider Advanced Formulations for Complex Cases: For challenging applications requiring high concentrations, surfactants and cyclodextrins can be powerful tools, but require careful consideration of their compatibility with your experimental system.
-
Systematic Approach is Key: A methodical approach, starting with simple adjustments and progressing to more complex strategies, is the most efficient way to solve solubility issues.
We hope this guide provides you with the necessary tools and understanding to successfully work with this compound in your research.
References
Preventing degradation of 4-Ethynylpyridin-2-amine during storage
Welcome to the dedicated technical support center for 4-Ethynylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your materials and the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the stability and storage of this compound.
Q1: What are the ideal storage conditions for this compound to prevent degradation?
To ensure the long-term stability of this compound, it is crucial to store it in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically refrigerated (2-8 °C). It should be stored away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids.[2][3]
Q2: What are the visible signs of degradation in this compound?
Visual inspection can often provide the first indication of degradation. Common signs include a change in color (e.g., from off-white/light yellow to brown), the development of a strong, unpleasant odor, and changes in the physical state, such as clumping or the appearance of an oily residue.
Q3: What are the primary chemical functional groups that make this molecule susceptible to degradation?
This compound possesses two key functional groups that contribute to its reactivity and potential for degradation:
-
2-Amino Group: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products, including nitrosamines, nitramines, aldehydes, and ketones.[4] Atmospheric oxidation is a primary degradation pathway for amines.[5]
-
4-Ethynyl Group: The terminal alkyne is a high-energy functional group, making it thermodynamically less stable than internal alkynes or corresponding alkenes and alkanes.[6][7][8] This makes it prone to reactions such as polymerization, oxidation, and hydration.
Q4: How should I handle this compound to minimize exposure and potential degradation?
Proper handling is critical. Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[9][10] Avoid creating dust, and ensure all containers are securely closed after use to prevent exposure to air and moisture.[1][10]
Q5: Is this compound sensitive to air or moisture?
Yes, like many pyridine derivatives and amines, this compound can be sensitive to both air and moisture.[12][13][14] The amino group can be oxidized by atmospheric oxygen, and the compound can absorb moisture from the air, which may facilitate degradation pathways.[10] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
II. Troubleshooting Guide: Diagnosing and Managing Degradation
This section offers a structured approach to identifying and addressing degradation of this compound in your samples.
Issue 1: Unexpected Experimental Results or Low Yields
Symptoms:
-
Inconsistent reaction outcomes.
-
Lower than expected product yields in synthetic procedures.
-
Appearance of unexpected side products in analytical data (e.g., NMR, LC-MS).
Root Cause Analysis: Degradation of the this compound starting material is a likely cause. The presence of impurities can interfere with the intended reaction pathway.
Troubleshooting Workflow:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. publications.ieaghg.org [publications.ieaghg.org]
- 5. nilu.com [nilu.com]
- 6. quora.com [quora.com]
- 7. Alkyne - Wikipedia [en.wikipedia.org]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. lobachemie.com [lobachemie.com]
Troubleshooting guide for 4-Ethynylpyridin-2-amine conjugation to proteins
Welcome to the technical support guide for the successful conjugation of 4-Ethynylpyridin-2-amine to your target proteins. This resource is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile chemical entity in their work. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein conjugation?
This compound is a small molecule featuring a terminal alkyne group and a primary amine on a pyridine ring. This unique structure makes it a valuable tool in bioconjugation for several reasons:
-
Bioorthogonal Reactivity : The terminal alkyne group is a "click chemistry" handle, allowing for highly specific and efficient covalent bond formation with azide-modified molecules in a biological environment. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is bioorthogonal, meaning it does not interfere with native biochemical processes[1][2].
-
Primary Amine for Initial Conjugation : The 2-amino group on the pyridine ring provides a reactive site for initial attachment to proteins. This is commonly achieved by targeting the carboxyl groups of aspartic and glutamic acid residues on the protein surface through amide bond formation, often facilitated by carbodiimide chemistry (EDC/NHS)[3][4][5][6].
-
Versatility in Two-Step Labeling : This dual functionality allows for a controlled, two-step labeling strategy. First, the this compound is attached to the protein via its primary amine. Then, the exposed alkyne group can be used for the subsequent attachment of another molecule of interest that has been modified with an azide group[1].
Q2: What are the primary methods for conjugating this compound to a protein?
The most common and robust method for conjugating this compound to a protein is through carbodiimide chemistry , specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS[4][6].
This "zero-length" crosslinking process works by activating the carboxyl groups (-COOH) on the protein's surface (from aspartic and glutamic acid residues) to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS (or Sulfo-NHS) to create a more stable amine-reactive NHS ester. This ester then readily reacts with the primary amine of this compound to form a stable amide bond[3][6][7].
An alternative, though less common, approach could involve targeting other functional groups on the protein, but the EDC/NHS method is the most direct and widely used for this type of molecule[8].
Troubleshooting Guide
This section addresses specific problems you may encounter during the conjugation of this compound to your protein.
Problem 1: Low Conjugation Efficiency or No Conjugation
You've performed the conjugation reaction, but upon analysis (e.g., SDS-PAGE, mass spectrometry), you see little to no evidence of the this compound being attached to your protein.
Possible Causes & Step-by-Step Solutions
-
Cause A: Inactive EDC/NHS Reagents.
-
Cause B: Incorrect Buffer Composition or pH.
-
Explanation: The two main steps of EDC/NHS chemistry have different optimal pH ranges. The activation of carboxyl groups by EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-ester with the amine is favored at a slightly basic pH (7.2-8.5)[3][7]. Additionally, buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the NHS-activated protein, thereby quenching the reaction[10][11].
-
Solution:
-
Activation Step: Perform the EDC/NHS activation of your protein in a buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0[4][5].
-
Conjugation Step: For the coupling reaction with this compound, use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5[7]. If a two-buffer system is not feasible, a compromise can be made by performing the entire reaction in PBS at pH 7.2, though this may slightly reduce efficiency.
-
Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the conjugation[10].
-
-
-
Cause C: Insufficient Molar Ratio of Reagents.
-
Explanation: An insufficient amount of EDC, NHS, or this compound will lead to a low degree of labeling (DOL)[4].
-
Solution:
-
Optimization is Key: The optimal molar ratios of EDC, NHS, and this compound to the protein are highly dependent on the specific protein and must be determined empirically[12].
-
Recommended Starting Ratios: A good starting point for optimization is to screen a range of molar excesses. The following table provides a suggested starting point for optimization experiments.
-
-
| Reagent | Suggested Molar Excess (Reagent:Protein) | Rationale |
| EDC | 10:1 to 50:1 | Drives the activation of carboxyl groups. |
| NHS/Sulfo-NHS | 20:1 to 100:1 | Stabilizes the activated intermediate. |
| This compound | 10:1 to 40:1 | Ensures sufficient molecules are available for coupling. |
-
Workflow for Optimizing Molar Ratios
Caption: Workflow for optimizing reagent molar ratios.
Problem 2: Protein Precipitation or Aggregation During/After Conjugation
You observe that your protein solution becomes cloudy or that a precipitate forms during or after the conjugation reaction.
Possible Causes & Step-by-Step Solutions
-
Cause A: Over-Modification of the Protein.
-
Explanation: Excessive conjugation, or a high degree of labeling (DOL), can alter the protein's net charge and pI, leading to a decrease in its solubility and subsequent precipitation[11]. This happens when too many of the charged carboxyl groups are modified.
-
Solution:
-
Reduce Molar Ratios: The most direct solution is to decrease the molar excess of EDC, NHS, and this compound in your reaction[7][12].
-
Shorten Reaction Time: Reducing the incubation time can also help to limit the extent of the modification.
-
Optimize and Characterize: Systematically test different molar ratios and reaction times to find a balance between an acceptable DOL and maintaining protein solubility.
-
-
-
Cause B: Sub-optimal Buffer Conditions.
-
Explanation: The pH of the buffer can significantly impact protein solubility. If the reaction pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of precipitation[13][14].
-
Solution:
-
Adjust Buffer pH: Ensure your coupling buffer pH is at least one unit away from your protein's pI.
-
Use Solubility Enhancers: In some cases, adding solubility-enhancing excipients like arginine or non-ionic detergents (e.g., Tween-20) to the buffer can help prevent aggregation[7].
-
-
-
Cause C: Poor Solubility of this compound.
-
Explanation: While this compound has some aqueous solubility, adding a high concentration from a stock solution in an organic solvent (like DMSO) can cause it to precipitate out in the aqueous reaction buffer, which can in turn co-precipitate the protein.
-
Solution:
-
Prepare a Fresh, Dilute Stock: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF immediately before use.
-
Add Reagent Slowly: Add the this compound solution to the protein solution dropwise while gently stirring to ensure it disperses and reacts before it has a chance to precipitate.
-
Limit Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v) to avoid denaturing the protein.
-
-
Problem 3: Heterogeneous Conjugate Population
Analysis of your final product (e.g., by SDS-PAGE or mass spectrometry) reveals a broad smear or multiple peaks, indicating a highly variable number of this compound molecules attached to each protein molecule.[15]
Possible Causes & Step-by-Step Solutions
-
Cause A: Non-Optimized Reaction Conditions.
-
Explanation: The inherent nature of targeting abundant surface carboxyl groups can lead to a statistically distributed population of conjugates[15]. However, extreme heterogeneity is often a sign of a poorly controlled reaction.
-
Solution:
-
Re-optimize Reaction Parameters: Fine-tune the molar ratios, reaction time, and temperature. A shorter reaction time or lower temperature can sometimes lead to a more homogenous product.
-
Control Protein Concentration: Ensure your protein concentration is consistent between batches, as this can affect reaction kinetics. A protein concentration of at least 2 mg/mL is often recommended for efficient labeling[12][16].
-
-
-
Cause B: Lack of Purification.
-
Explanation: The final reaction mixture contains not only the desired conjugate but also unreacted protein, excess reagents, and byproducts.
-
Solution:
-
Purify the Conjugate: It is crucial to purify the final conjugate to remove unreacted components and potentially to separate different conjugate species.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger protein conjugate from smaller, unreacted molecules[2][15].
-
Ion Exchange Chromatography (IEX): Since the conjugation neutralizes negatively charged carboxyl groups, IEX can be used to separate un-conjugated protein from mono-conjugated, di-conjugated, etc., species based on their change in net charge[17].
-
-
-
Visualizing the EDC/NHS Conjugation Pathway
Caption: EDC/NHS conjugation workflow.
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol provides a general framework. Optimization of molar ratios and incubation times is highly recommended for each specific protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0[9]
-
Coupling Buffer: 1X PBS, pH 7.2-7.5[7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5[7]
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
-
DMSO or DMF (for dissolving this compound)
Procedure:
-
Preparation:
-
Prepare your protein solution at a concentration of 2-5 mg/mL in Activation Buffer. If your protein is in a different buffer, perform a buffer exchange.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-50 mM).
-
-
Activation of Protein:
-
Add the desired molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing[6].
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To have better control over the reaction, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS[3].
-
-
Conjugation Reaction:
-
If you skipped step 3, you can adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.
-
Add the desired molar excess of the this compound stock solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing[7].
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any remaining NHS-esters[3].
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
For higher purity, consider using SEC or IEX chromatography.
-
-
Characterization:
-
Confirm successful conjugation and determine the Degree of Labeling (DOL) using techniques such as Mass Spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE (if the conjugate causes a noticeable shift in molecular weight).
-
References
- 1. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein precipitation - Wikipedia [en.wikipedia.org]
- 14. Protein Precipitation - Creative BioMart Nanocage [nanocage.creativebiomart.net]
- 15. biology.stackexchange.com [biology.stackexchange.com]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of 4-Ethynylpyridin-2-amine in Live-Cell Imaging
Welcome to the technical support center for the effective use of 4-Ethynylpyridin-2-amine in live-cell imaging applications. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential cytotoxicity issues, ensuring the integrity and validity of your experimental data. As a bioorthogonal probe, this compound is a powerful tool for metabolic labeling and subsequent visualization of biomolecules. However, like many small molecule probes, its application requires careful optimization to maintain cell health.
This resource provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols. We will explore the underlying causes of cytotoxicity and provide actionable strategies to mitigate these effects, ensuring you can harness the full potential of this probe in your live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of cytotoxicity when using this compound in my experiments?
A1: The observed cytotoxicity can stem from three primary sources:
-
Intrinsic Toxicity of the Probe: this compound, as a substituted pyridine derivative, may exhibit some level of inherent cytotoxicity. While the Safety Data Sheet (SDS) for this compound indicates the need for standard handling precautions, specific cellular toxicity data is often cell-type and concentration-dependent[1]. Pyridine-based compounds, in general, can have varied cytotoxic effects[2][3].
-
Toxicity from the "Click" Reaction: The alkyne group on this compound is designed for a subsequent "click" chemistry reaction to attach a reporter molecule (e.g., a fluorophore). If you are using the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the copper catalyst is a significant source of cytotoxicity through the generation of reactive oxygen species (ROS)[4][5].
-
Phototoxicity: During fluorescence microscopy, the excitation light used to visualize the labeled molecules can itself be damaging to cells, a phenomenon known as phototoxicity. This can lead to the generation of ROS, cellular stress, and even cell death, confounding your experimental results[6][7][8].
Q2: I am observing significant cell death after labeling with this compound, even before the click reaction. What should I do?
A2: This suggests that the intrinsic toxicity of the probe at the concentration you are using is a concern. The first and most critical step is to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Actionable Advice: We recommend performing a cell viability assay (e.g., MTT or PrestoBlue™) to determine the IC50 (half-maximal inhibitory concentration) of this compound in your cell line. Aim to work at a concentration well below the IC50 that still provides sufficient labeling for your imaging needs. Please refer to our detailed protocol for "Determining the Optimal Probe Concentration" in the Troubleshooting Guides section.
Q3: My cells look healthy after labeling with this compound, but die after the click chemistry step. What is the likely cause?
A3: The most probable culprit is the copper catalyst used in the CuAAC reaction. Copper(I) is known to be toxic to cells[4].
-
Actionable Advice: We strongly recommend switching to a copper-free click chemistry method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes a strained cyclooctyne-containing reporter molecule that reacts efficiently with the alkyne on your probe without the need for a cytotoxic catalyst[9][10][11]. This method is significantly more biocompatible for live-cell applications. For guidance, see the protocol for "Copper-Free Click Chemistry (SPAAC) for Live-Cell Imaging" in the Troubleshooting Guides.
Q4: I am performing time-lapse imaging and notice that my cells are rounding up and detaching from the plate over time. How can I minimize this?
A4: This is a classic sign of phototoxicity. The cumulative dose of excitation light is likely causing cellular stress and damage[8][12].
-
Actionable Advice: There are several strategies to mitigate phototoxicity:
-
Reduce Excitation Power: Use the lowest possible laser or lamp power that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Keep exposure times as short as possible for each image acquisition.
-
Decrease Imaging Frequency: Only acquire images as frequently as is necessary to capture the biological process you are studying.
-
Use Antioxidants: Supplement your imaging media with an antioxidant like ascorbic acid (Vitamin C) to scavenge ROS generated during imaging[7][13]. See the protocol for "Using Antioxidants to Mitigate Phototoxicity" for more details.
-
Employ More Sensitive Detectors: Using a more sensitive camera can allow you to reduce the required excitation light[8].
-
Troubleshooting Guides & Experimental Protocols
Determining the Optimal Probe Concentration
The cornerstone of mitigating cytotoxicity is to use the lowest effective concentration of this compound. This protocol outlines how to determine the optimal concentration for your specific experimental setup.
Protocol 1: Dose-Response Cell Viability Assay
| Step | Procedure | Rationale |
| 1. Cell Seeding | Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. | To ensure that the observed effects are on proliferating, healthy cells. |
| 2. Probe Dilution | Prepare a serial dilution of this compound in your complete cell culture medium. A typical starting range would be from 1 µM to 500 µM. | To test a wide range of concentrations to accurately determine the IC50. |
| 3. Cell Treatment | Replace the media in the wells with the media containing the different concentrations of the probe. Include a vehicle-only control (e.g., DMSO if used as a solvent). | To expose the cells to the probe under normal culture conditions. |
| 4. Incubation | Incubate the plate for the same duration as your planned labeling experiment (e.g., 4, 12, or 24 hours). | To mimic the exposure time of your actual experiment. |
| 5. Viability Assay | Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or a resazurin-based assay like PrestoBlue™). | To quantify the metabolic activity of the cells, which is an indicator of viability[14]. |
| 6. Data Analysis | Read the absorbance or fluorescence on a plate reader. Normalize the data to the vehicle-only control and plot the percentage of viability against the probe concentration. Calculate the IC50 value. | To determine the concentration at which the probe inhibits 50% of cell viability. |
Recommendation: For your live-cell imaging experiments, use a concentration of this compound that is at least 5- to 10-fold lower than the calculated IC50 value.
Implementing Copper-Free Click Chemistry
To avoid the cytotoxicity associated with copper catalysts, we recommend using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 2: Copper-Free Click Chemistry (SPAAC) for Live-Cell Imaging
| Step | Procedure | Rationale |
| 1. Metabolic Labeling | Incubate your cells with the pre-determined optimal concentration of this compound for the desired time. | To incorporate the alkyne handle into the biomolecules of interest. |
| 2. Wash | Gently wash the cells twice with pre-warmed, fresh cell culture medium. | To remove any unincorporated probe. |
| 3. Reporter Probe Incubation | Add the azide-modified reporter probe (e.g., a DBCO-fluorophore) to the cells in fresh medium. The optimal concentration of the reporter probe should also be determined, but a starting point of 10-50 µM is common[10]. | The strained cyclooctyne (e.g., DBCO) will react with the alkyne on the incorporated this compound without the need for a catalyst[9]. |
| 4. Incubation | Incubate for 30-60 minutes at 37°C, protected from light. | To allow the SPAAC reaction to proceed to completion. |
| 5. Wash | Wash the cells three times with fresh medium to remove any unreacted reporter probe. | To reduce background fluorescence during imaging. |
| 6. Imaging | You can now proceed with live-cell imaging. | The cells are now labeled and ready for visualization. |
Managing Phototoxicity with Antioxidants
Supplementing your imaging medium with antioxidants can significantly reduce phototoxicity. Ascorbic acid is a commonly used and effective antioxidant for this purpose[7].
Protocol 3: Using Ascorbic Acid to Mitigate Phototoxicity
| Step | Procedure | Rationale |
| 1. Stock Solution Preparation | Prepare a fresh stock solution of L-ascorbic acid (Vitamin C) in sterile water or PBS. A 100 mM stock is common. Ascorbic acid solutions are prone to oxidation, so it is best to prepare them fresh for each experiment and protect them from light[13][15]. | To ensure the antioxidant is active. |
| 2. Imaging Medium Preparation | Just before imaging, dilute the ascorbic acid stock solution into your pre-warmed imaging medium to a final working concentration. A typical range is 50-200 µM[16]. | To provide a reservoir of antioxidant to neutralize ROS generated during imaging. |
| 3. Medium Exchange | Replace the culture medium on your cells with the imaging medium containing ascorbic acid. | To ensure the cells are in the protective medium during imaging. |
| 4. Imaging | Proceed with your live-cell imaging experiment, following best practices to minimize light exposure (lowest power, shortest exposure, least frequent acquisition). | The ascorbic acid will help to quench phototoxicity-induced ROS, improving cell viability during long-term imaging[7]. |
Important Note: The optimal concentration of ascorbic acid can be cell-type dependent. It is advisable to test a range of concentrations to find the most effective, non-toxic level for your cells. In some cancer cell lines, high concentrations of ascorbic acid can have pro-oxidant effects[17].
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the key decision-making processes and workflows for mitigating cytotoxicity.
Caption: A decision tree for troubleshooting cytotoxicity.
Caption: A recommended workflow for minimizing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 8. line-a.co.il [line-a.co.il]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. The Influence of Cell Culture Density on the Cytotoxicity of Adipose-Derived Stem Cells Induced by L-Ascorbic Acid-2-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioorthogonal Probes: Profiling 4-Ethynylpyridin-2-amine Against Key Chemistries
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions involve two partners: a chemical reporter (e.g., an azide or alkyne) that is metabolically or genetically incorporated into a biomolecule of interest, and a complementary probe bearing a reactive handle for ligation. An ideal bioorthogonal reaction must be highly selective, rapid at low concentrations, and biocompatible, and its components must be stable in complex physiological environments.
This guide focuses on 4-Ethynylpyridin-2-amine, a terminal alkyne probe. Its utility is primarily within the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. We will objectively compare the performance of this well-established chemistry against leading copper-free alternatives, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) tetrazine ligation, and photo-inducible chemistries.
Section 1: The Landscape of Modern Bioorthogonal Reactions
The toolkit for chemical biologists has expanded significantly, offering a range of reactions with distinct advantages. The primary categories are dominated by cycloadditions, which are valued for their specificity and efficiency.
Caption: Major categories of bioorthogonal reactions.
Section 2: In-Depth Analysis of Terminal Alkyne Probes (CuAAC) and this compound
The CuAAC reaction is a cornerstone of bioorthogonal chemistry, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is highly efficient and regiospecific but requires a copper(I) catalyst.
Predicted Profile of this compound:
While extensive data on this specific molecule is not widespread, its properties can be expertly inferred from its structure:
-
Reactivity & Kinetics: As a terminal alkyne, this compound will participate in CuAAC with second-order rate constants typically in the range of 10²–10³ M⁻¹s⁻¹. The reaction rate is highly dependent on the efficiency of the copper catalyst and the choice of stabilizing ligands.
-
Biocompatibility & Toxicity: The primary limitation of CuAAC for in vivo applications is the cytotoxicity of copper ions, which can catalyze the formation of reactive oxygen species. This necessitates the use of copper-chelating ligands (e.g., BTTAA, THPTA) to protect cells and stabilize the catalytically active Cu(I) state.
-
Physicochemical Properties: The 2-aminopyridine moiety is a key structural feature. Compared to a simple phenylacetylene probe, this group is expected to increase aqueous solubility and potentially improve cell permeability. The pyridine nitrogen can act as a hydrogen bond acceptor, and the amine as a donor, properties known to influence transport across biological membranes. Its small size is a significant advantage over the bulkier probes used in copper-free reactions.
Experimental Protocol: In Vitro CuAAC Labeling of Azide-Modified Bovine Serum Albumin (BSA-N₃)
This protocol describes a standard method for validating the reactivity of an alkyne probe like this compound.
Materials:
-
BSA-N₃ (Bovine Serum Albumin modified with azide groups)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solutions)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a "Click-Solution" by mixing CuSO₄ and THPTA in water to final concentrations of 5 mM and 25 mM, respectively.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 50 µL of a 1 mg/mL solution of BSA-N₃ in PBS.
-
Add 1 µL of the 10 mM this compound stock solution (final concentration ~200 µM).
-
Add 1 µL of the "Click-Solution" (final concentrations: ~20 µM CuSO₄, ~100 µM THPTA).
-
Initiate the reaction by adding 1 µL of the freshly prepared 100 mM Sodium Ascorbate stock solution (final concentration ~2 mM).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
-
Analysis:
-
Analyze the reaction product using SDS-PAGE. Successful labeling can be confirmed by a subsequent conjugation to a reporter dye (if the alkyne probe was designed for tandem labeling) or by mass spectrometry to confirm the mass shift corresponding to the addition of the probe.
-
Causality in Protocol Design:
-
Sodium Ascorbate: This is the reducing agent essential for converting the stable Cu(II) from the sulfate salt into the catalytically active Cu(I) species in situ.
-
THPTA Ligand: This water-soluble ligand is crucial. It stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, and reduces its cytotoxicity, making the reaction biocompatible.
Section 3: Head-to-Head Comparison with Alternative Probes
Alternative 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes strained cyclooctynes, such as DBCO, DIBO, or BCN, which react with azides without a catalyst. The reaction is driven by the release of ring strain in the cyclooctyne.
-
Kinetics: Second-order rate constants for SPAAC are typically in the range of 10⁻¹ to 1 M⁻¹s⁻¹, which is generally slower than optimized CuAAC but sufficient for many applications.
-
Advantages: The complete absence of a cytotoxic catalyst makes SPAAC highly suitable for live-cell and in vivo imaging.
-
Disadvantages: The probes are significantly larger and more hydrophobic than terminal alkynes. This steric bulk can potentially interfere with biomolecule function, and the hydrophobicity may reduce bioavailability.
Alternative 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
This reaction occurs between an electron-poor diene (typically a 1,2,4,5-tetrazine) and an electron-rich dienophile (like a trans-cyclooctene, TCO). The ligation is initiated by a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.
-
Kinetics: IEDDA reactions are the fastest known bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This incredible speed allows for labeling at very low concentrations.
-
Advantages: Unparalleled reaction speed and biocompatibility, as only nitrogen gas is produced. This makes it the gold standard for applications requiring rapid kinetics, such as in vivo pre-targeted imaging.
-
Disadvantages: Some tetrazine probes can have limited stability in aqueous media. The dienophiles (e.g., TCO) are also relatively bulky.
Alternative 3: Photo-Click Chemistry
Photo-inducible reactions, such as those involving tetrazoles, offer an exceptional level of control. A brief exposure to light (often UV) generates a highly reactive intermediate (a nitrile imine) from a stable tetrazole precursor, which then rapidly reacts with an alkene.
-
Kinetics: The subsequent cycloaddition is rapid, with rates comparable to fast click reactions.
-
Advantages: The reaction can be initiated at a specific time and location by controlling light exposure, providing unparalleled spatiotemporal resolution.
-
Disadvantages: The need for external light activation can be a limitation. UV light has limited tissue penetration and can cause photodamage to cells with prolonged exposure.
Section 4: Data-Driven Comparison & Selection Guide
To facilitate probe selection, the following table summarizes the key performance metrics of each reaction class.
| Feature | CuAAC (with this compound) | SPAAC (e.g., DBCO-N₃) | IEDDA (e.g., TCO-Tetrazine) | Photo-Click (e.g., Tetrazole-Alkene) |
| 2nd Order Rate (k₂) | ~10² - 10³ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ | ~10³ - 10⁶ M⁻¹s⁻¹ | Fast post-activation |
| Catalyst Required? | Yes (Copper) | No | No | No (Light-activated) |
| Biocompatibility | Moderate (Copper toxicity is a concern) | High | Very High | High (Potential for photodamage) |
| Probe Size | Very Small | Large / Bulky | Large / Bulky | Small |
| Byproducts | None (in ideal reaction) | None | Nitrogen Gas (N₂) | Nitrogen Gas (N₂) |
| Spatiotemporal Control | No | No | No | Yes (via light) |
| Key Advantage | Small, minimally-perturbing probe | Copper-free, high biocompatibility | Extremely fast reaction kinetics | Precise control over reaction timing/location |
| Key Limitation | Requires cytotoxic copper catalyst | Slower kinetics, bulky probes | Bulky probes, tetrazine stability | Requires light, limited tissue penetration |
Decision-Making Workflow
This workflow guides the selection of an appropriate bioorthogonal reaction based on key experimental constraints.
Caption: A decision tree for selecting a bioorthogonal reaction.
Conclusion
The selection of a bioorthogonal probe is a critical decision that directly impacts experimental success. This compound , as a representative of small terminal alkyne probes for CuAAC, offers the distinct advantage of minimal steric perturbation. Its aminopyridine structure likely confers favorable solubility and permeability, making it an excellent choice for in vitro studies or cell-based assays where the experimental conditions can be controlled to mitigate copper toxicity.
However, for demanding applications such as in vivo imaging or the labeling of sensitive cellular systems, the limitations of copper catalysis are significant. In these contexts, copper-free methods are superior. SPAAC provides a robust and highly biocompatible alternative, while the IEDDA tetrazine ligation offers unparalleled reaction speeds essential for capturing dynamic processes or labeling low-abundance targets. Finally, photo-click chemistries stand alone in their ability to provide spatiotemporal control, opening up possibilities for highly localized and timed labeling experiments. Researchers must weigh the need for speed, biocompatibility, probe size, and experimental control to choose the chemistry best suited for their scientific questions.
A Comparative Guide to Validating the Labeling Specificity of 4-Ethynylpyridin-2-amine
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins is fundamental to unraveling complex biological processes and advancing therapeutic discovery. This guide provides an in-depth, objective comparison of 4-Ethynylpyridin-2-amine (4-EP-2-A) as a protein labeling reagent, contrasting its performance with established alternatives and presenting a clear, data-supported framework for validating its specificity.
Introduction to this compound (4-EP-2-A): A Bioorthogonal Handle for Protein Labeling
This compound is a bioorthogonal chemical reporter, meaning it can be incorporated into biomolecules within a living system without interfering with native biochemical processes.[1] Structurally, it is an analogue of the amino acid lysine, where the terminal amine of the side chain is replaced with an ethynyl group. This subtle modification allows 4-EP-2-A to be recognized by the cell's translational machinery and incorporated into newly synthesized proteins in place of lysine.
The key feature of 4-EP-2-A is its terminal alkyne group. This alkyne serves as a "handle" for "click chemistry," a set of highly specific and efficient bioorthogonal reactions.[2][3][4] The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-modified protein and an azide-containing reporter molecule, such as a fluorophore or a biotin tag for enrichment.[2][3][4]
Comparative Analysis: 4-EP-2-A vs. Established Labeling Reagents
The selection of a metabolic labeling reagent is dictated by several factors, including its incorporation efficiency, specificity for the target amino acid, potential for biological perturbation, and the specific biological question being addressed. Here, we compare 4-EP-2-A with two widely used reagents for monitoring protein synthesis: L-azidohomoalanine (AHA) and O-propargyl-puromycin (OPP).
| Feature | This compound (4-EP-2-A) | L-Azidohomoalanine (AHA) | O-propargyl-puromycin (OPP) |
| Target Amino Acid | Lysine | Methionine | N/A (Tyrosyl-tRNA mimic) |
| Primary Protein Targets | All newly synthesized proteins containing lysine residues. | All newly synthesized proteins containing methionine residues. | C-terminus of nascent polypeptide chains.[5] |
| Mechanism of Incorporation | Incorporated by lysyl-tRNA synthetase in place of lysine during translation. | Incorporated by methionyl-tRNA synthetase in place of methionine during translation.[6] | Covalently attaches to the C-terminus of elongating polypeptide chains, causing premature termination.[7] |
| Bioorthogonal Handle | Alkyne | Azide | Alkyne |
| Reported Off-Target Effects | Potential for off-target labeling needs rigorous validation. | Can be cytotoxic at high concentrations and incorporation can be influenced by methionine levels in the culture medium. | Can affect cell viability at higher concentrations.[7] |
Validating Labeling Specificity: A Self-Validating Experimental Framework
To ensure the data generated using 4-EP-2-A is reliable and accurately reflects the intended biological process, a robust validation strategy is essential. The following experimental workflow is designed to be a self-validating system, incorporating critical controls to assess specificity and rule out potential artifacts.
Part 1: Detailed Experimental Protocols
Objective: To incorporate 4-EP-2-A into newly synthesized proteins and to assess the specificity of this incorporation through competitive inhibition with an excess of natural lysine.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (lysine-containing)
-
Lysine-free cell culture medium
-
This compound (4-EP-2-A)
-
L-Lysine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in complete medium and allow them to adhere and grow for 24 hours.
-
Amino Acid Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells with PBS and replace the complete medium with lysine-free medium for 1 hour prior to labeling.
-
Metabolic Labeling:
-
Labeling Condition: Replace the medium with lysine-free medium supplemented with an optimized concentration of 4-EP-2-A (e.g., 50-100 µM). The optimal concentration and labeling time should be determined empirically.
-
Negative Control: Replace the medium with lysine-free medium without 4-EP-2-A.
-
Competitive Inhibition Control: Replace the medium with lysine-free medium supplemented with both 4-EP-2-A (at the optimized concentration) and a 10 to 50-fold molar excess of L-Lysine.
-
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
Cell Harvest: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate with lysis buffer.
-
Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Objective: To visualize the 4-EP-2-A-labeled proteins using a fluorescent azide reporter via a click reaction.
Materials:
-
Protein lysates from Protocol 1
-
Azide-fluorophore (e.g., Azide-AF488, Azide-TAMRA)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Prepare Click Reaction Master Mix: For each reaction, prepare a master mix containing:
-
Azide-fluorophore (final concentration 25-100 µM)
-
CuSO₄ (final concentration 1 mM)
-
THPTA (final concentration 5 mM)
-
-
Click Reaction:
-
In a microcentrifuge tube, add 20-50 µg of protein lysate.
-
Add the click reaction master mix.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 5 mM).
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE sample loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission filters for the chosen fluorophore.[2][3][4][8]
-
Total Protein Staining: After fluorescence scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome and confirm equal loading.
Part 2: Data Interpretation and Validation
The combination of these experiments provides a multi-faceted approach to validating the specificity of 4-EP-2-A labeling.
-
In-Gel Fluorescence:
-
Positive Signal: A fluorescent signal in the lane corresponding to cells labeled with 4-EP-2-A indicates successful incorporation and subsequent click reaction.
-
Negative Control: The absence of a fluorescent signal in the negative control lane (no 4-EP-2-A) confirms that the fluorescence is dependent on the presence of the alkyne handle.
-
Competitive Inhibition: A significant reduction in the fluorescent signal in the competitive inhibition lane (4-EP-2-A + excess lysine) demonstrates that 4-EP-2-A incorporation is specific to the lysine biosynthetic pathway and can be outcompeted by the natural amino acid.
-
-
Quantitative Mass Spectrometry: For a more in-depth and unbiased analysis, the click reaction can be performed with an azide-biotin tag, followed by streptavidin enrichment of the labeled proteins. The enriched proteins are then digested and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][9][10][11][12][13][14]
-
Enrichment Analysis: The proteins identified in the 4-EP-2-A labeled sample should be significantly enriched compared to the negative control.
-
Competitive Displacement: The abundance of proteins identified in the competitive inhibition sample should be significantly lower than in the 4-EP-2-A only sample, confirming on-target labeling.
-
Addressing Potential Off-Target Effects and Cytotoxicity
A crucial aspect of validating any chemical probe is assessing its potential for off-target effects and cytotoxicity.
-
Cytotoxicity Assays: Standard cell viability assays, such as the MTT or LDH assay, should be performed to determine the optimal, non-toxic concentration of 4-EP-2-A for labeling experiments.[15][16][17][18]
-
Proteome-Wide Analysis: Quantitative mass spectrometry is a powerful tool for identifying potential off-target protein interactions. By comparing the proteomes of cells treated with 4-EP-2-A to untreated controls, any significant and unexpected changes in protein abundance or modification can be identified.
Conclusion: A Rigorous Approach to Confident Protein Labeling
This compound presents a valuable addition to the chemical biologist's toolkit for studying protein synthesis and dynamics. Its utility, however, is contingent on the rigorous validation of its labeling specificity. By employing a multi-pronged approach that includes negative controls, competitive inhibition, in-gel fluorescence analysis, and quantitative mass spectrometry, researchers can confidently utilize 4-EP-2-A to generate high-quality, reproducible data. This guide provides a comprehensive framework for such validation, empowering researchers to harness the full potential of this bioorthogonal probe while ensuring the scientific integrity of their findings.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 13. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H)‐Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Analysis of 4-Ethynylpyridin-2-amine and Its Reaction Products
This guide provides an in-depth comparison of analytical strategies for the characterization of 4-Ethynylpyridin-2-amine and its potential reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). As a molecule incorporating three key functional groups—a pyridine ring, a primary aromatic amine, and a terminal alkyne—its analysis presents unique challenges and opportunities. We will explore direct analysis versus derivatization strategies, offering field-proven insights and supporting data to guide researchers in selecting the optimal method for their specific analytical goals.
Introduction: The Analytical Challenge of this compound
This compound is a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common pharmacophore found in numerous FDA-approved drugs.[1][2] The primary amine offers a handle for further synthetic modification, while the terminal alkyne is a valuable functional group for "click" chemistry and other coupling reactions.[3][4] When studying the fate of this molecule in various chemical or biological systems, it is crucial to employ analytical methods that can reliably detect and quantify the parent compound as well as its potential reaction products.
The inherent properties of this compound—high polarity and potentially poor ionization efficiency—can complicate direct LC-MS analysis.[5] Furthermore, its reaction products may exhibit a wide range of physicochemical properties, making a single analytical method insufficient for comprehensive characterization. This guide compares three distinct LC-MS approaches:
-
Direct Analysis: A straightforward approach using reversed-phase liquid chromatography coupled to tandem mass spectrometry.
-
Amine-Specific Derivatization: Enhancing analytical sensitivity and chromatographic retention by targeting the primary amine functionality.
-
Alkyne-Specific Derivatization: Utilizing azide-alkyne cycloaddition to selectively label and detect compounds containing the ethynyl group.
Potential Reaction Pathways
To effectively compare analytical methods, we must first consider the likely reaction products of this compound. Based on the known reactivity of its functional groups, we can hypothesize several potential transformations that may occur during metabolism, degradation, or synthetic modification.[6][7]
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Functionalized Alkynes in CuAAC: A Comparative Guide to the Efficacy of 4-Ethynylpyridin-2-amine
In the landscape of modern chemical biology and drug development, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a titan of conjugation chemistry.[1] Its robustness, high efficiency, and bioorthogonality have cemented its role in synthesizing complex molecular architectures, from antibody-drug conjugates to novel imaging agents.[2][3] However, the success of a CuAAC reaction is not solely dependent on the choice of catalyst or reaction conditions; the intrinsic properties of the alkyne substrate play a pivotal role in dictating the reaction's kinetics and overall efficiency.
This guide provides an in-depth comparison of the efficacy of various alkyne substrates in CuAAC reactions, with a special focus on the nuanced behavior of 4-Ethynylpyridin-2-amine. We will delve into the mechanistic underpinnings of alkyne reactivity, supported by experimental data, and offer practical insights for researchers aiming to optimize their conjugation strategies.
The Heart of the Matter: Understanding Alkyne Reactivity in CuAAC
The CuAAC reaction, at its core, involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a triazole ring.[4] The generally accepted dinuclear copper-mediated pathway underscores the complexity of this transformation, where the electronic and steric properties of the alkyne substituent can significantly influence several key steps.
Two primary factors govern the reactivity of a terminal alkyne in a CuAAC reaction:
-
Acidity of the Acetylenic Proton: The formation of the copper(I) acetylide is a crucial step. Alkynes with more acidic terminal protons will undergo deprotonation more readily, which can be a rate-determining step in the catalytic cycle.[5] Consequently, alkynes bearing electron-withdrawing groups are often more reactive.[2]
-
Coordinating Ability of the Alkyne Moiety: The alkyne can coordinate to the copper(I) center. Furthermore, functional groups within the alkyne molecule can act as internal ligands, potentially modulating the catalytic activity of the copper center. This can either lead to rate acceleration through the formation of a more active catalytic species or inhibition via the formation of an overly stable, unreactive complex.
A Comparative Analysis of Alkyne Substrates
To understand the unique position of this compound, it is essential to compare it with other classes of alkynes commonly employed in CuAAC reactions.
| Alkyne Class | Representative Examples | Key Characteristics & Performance in CuAAC |
| Alkyl Alkynes | 1-Octyne, Propargyl alcohol | Baseline Reactivity: Generally exhibit moderate reactivity. The lack of strong electronic effects means their performance is highly dependent on the catalyst system and reaction conditions. |
| Aryl Alkynes | Phenylacetylene | Moderate Reactivity: The phenyl group is weakly electron-withdrawing, leading to slightly enhanced reactivity compared to simple alkyl alkynes. Substituted phenylacetylenes show reactivity trends based on the electronic nature of the substituent.[2] |
| Electron-Deficient Alkynes | Propiolamides, Ethyl propiolate | High Reactivity: The presence of strong electron-withdrawing groups significantly increases the acidity of the acetylenic proton, leading to faster reaction rates.[6] Propiolamides are among the fastest-reacting alkynes in CuAAC.[2] |
| Electron-Rich Alkynes | Propargyl ethers, Propargyl amines | Good Reactivity: While the electron-donating groups may slightly decrease the acidity of the acetylenic proton, these alkynes are still highly effective substrates, particularly with optimized catalyst systems.[6] |
| Functionalized Alkynes | This compound | Complex Reactivity Profile: Exhibits a unique combination of electronic and chelating effects. The electron-withdrawing pyridine ring is expected to enhance reactivity, while the electron-donating amino group may have an opposing effect. The 2-aminopyridine moiety can chelate the copper catalyst, potentially acting as an internal ligand to accelerate the reaction. |
The Curious Case of this compound: A Double-Edged Sword?
The structure of this compound presents an intriguing scenario for its participation in CuAAC.
-
Electronic Effects: The pyridine ring is inherently electron-withdrawing, which should increase the acidity of the terminal alkyne proton and thus favor the formation of the copper acetylide. Conversely, the 2-amino group is a strong electron-donating group, which could counteract the effect of the pyridine ring to some extent. The net electronic effect on the alkyne will be a balance of these opposing influences.
-
Chelating Effects: The 2-aminopyridine moiety is a well-known bidentate ligand for transition metals, including copper.[7][8] This presents two possibilities:
-
Internal Ligand Acceleration: The 2-aminopyridine could coordinate to the copper(I) catalyst, forming a ternary complex with the alkyne and azide. This pre-organization of the reactants around the catalytic center could lead to a significant rate enhancement.
-
Catalyst Sequestration/Inhibition: If the chelation of the 2-aminopyridine to the copper is too strong, it could form a stable, catalytically inactive complex, effectively sequestering the copper and inhibiting the reaction.[2]
-
Visualizing the Mechanistic Landscape
To better understand the factors at play, we can visualize the key mechanistic steps and the potential role of this compound.
Figure 1. A simplified workflow of the CuAAC reaction, highlighting the central catalytic cycle and the potential points of influence for a functionalized alkyne like this compound.
Experimental Protocol for Comparative Efficacy Analysis
To empirically determine the efficacy of this compound relative to other alkynes, a standardized kinetic analysis is paramount. The following protocol outlines a robust method for such a comparison using in-situ reaction monitoring.
Objective: To compare the reaction rates of this compound, phenylacetylene (aryl alkyne), 1-octyne (alkyl alkyne), and N-phenylpropiolamide (electron-deficient alkyne) in a CuAAC reaction with a model azide.
Materials:
-
Benzyl azide (model azide)
-
This compound
-
Phenylacetylene
-
1-Octyne
-
N-phenylpropiolamide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (≥400 MHz)
Procedure:
-
Stock Solution Preparation:
-
Prepare 100 mM stock solutions of each alkyne, benzyl azide, and the internal standard in the chosen deuterated solvent.
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in D₂O.
-
Prepare a 50 mM stock solution of THPTA in D₂O.
-
Prepare a 100 mM stock solution of sodium ascorbate in D₂O immediately before use.
-
-
Reaction Setup (for each alkyne):
-
In an NMR tube, combine 50 µL of the alkyne stock solution (10 mM final concentration), 50 µL of the benzyl azide stock solution (10 mM final concentration), and 25 µL of the internal standard stock solution (5 mM final concentration).
-
Add deuterated solvent to bring the total volume to 450 µL.
-
Acquire a t=0 NMR spectrum.
-
-
Reaction Initiation and Monitoring:
-
In a separate vial, premix 5 µL of the CuSO₄ stock solution and 10 µL of the THPTA stock solution.
-
Add the premixed catalyst/ligand solution to the NMR tube.
-
Initiate the reaction by adding 25 µL of the freshly prepared sodium ascorbate stock solution.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Data Analysis:
-
For each time point, integrate the signal of a disappearing reactant proton (e.g., the acetylenic proton of the alkyne) and the signal of the internal standard.
-
Calculate the concentration of the alkyne at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the alkyne versus time for each of the four alkynes.
-
Determine the initial reaction rates and/or the time to reach 50% and 90% conversion for a quantitative comparison.
-
Figure 2. A step-by-step workflow for the comparative kinetic analysis of different alkyne substrates in a CuAAC reaction.
Concluding Remarks and Future Outlook
The choice of alkyne in a CuAAC reaction is a critical parameter that can be strategically leveraged to enhance reaction efficiency. While electron-deficient alkynes like propiolamides often exhibit the highest reactivity, the performance of functionalized alkynes such as this compound is more complex and context-dependent. The potential for internal chelation by the 2-aminopyridine moiety introduces a fascinating variable that could be exploited for the development of self-accelerating click reagents.
The provided experimental protocol offers a clear path for researchers to empirically determine the optimal alkyne for their specific application. As the demand for more sophisticated bioconjugates and functional materials grows, a deeper understanding of the structure-reactivity relationships of CuAAC substrates will be indispensable. Future work should focus on systematic kinetic studies of a broader range of functionalized alkynes to build a predictive framework for their performance in this cornerstone of click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper(II)‐Catalyzed [2+2+2] Annulation of Enaminones with Maleimides Using a Traceless Directing Group Strategy | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to 4-Ethynylpyridin-2-amine (4-EPyA) for Biomolecule Labeling: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of modern molecular inquiry. The ability to attach probes, tags, or therapeutic payloads to proteins, nucleic acids, and other biological macromolecules underpins a vast array of applications, from basic research to the development of next-generation therapeutics. In the diverse toolkit of bioconjugation chemistry, "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), stands out for its reliability and specificity.[1][2][3]
This guide provides an in-depth characterization of a lesser-known yet potentially powerful terminal alkyne labeling reagent: 4-Ethynylpyridin-2-amine (4-EPyA). We will objectively compare its anticipated performance with other commonly used terminal alkynes, supported by established principles of bioconjugation and experimental data from related systems. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind them to empower you to make informed decisions for your experimental designs.
The Central Role of Terminal Alkynes in Bioconjugation
Terminal alkynes are a key functional group in the bioorthogonal chemistry landscape. Their reactivity is dominated by the CuAAC reaction, a highly efficient and regioselective ligation with an azide partner to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][5] This reaction is prized for its rapid kinetics, high yields, and tolerance of a wide range of functional groups, making it suitable for complex biological environments.[4]
The choice of the terminal alkyne reagent is not trivial, as its structure can significantly influence the properties of the resulting bioconjugate. Factors such as steric hindrance, electronic effects, and the physicochemical properties of the substituent on the alkyne can impact reaction efficiency and the ultimate behavior of the labeled biomolecule.[6]
Introducing this compound (4-EPyA): A Pyridyl-Functionalized Alkyne
This compound is a terminal alkyne featuring a 2-aminopyridine moiety. While not as commonly cited as other terminal alkynes like propargylamine or pentynoic acid, its unique structure suggests several potential advantages in bioconjugation applications.
dot
Caption: Structure of this compound highlighting its key functional components.
The 2-aminopyridine group is known to be a versatile pharmacophore and can influence the properties of a molecule in several ways:
-
Solubility: The amine and the pyridine nitrogen can participate in hydrogen bonding, potentially increasing the hydrophilicity of the label and, by extension, the bioconjugate. This can be advantageous in preventing the aggregation of labeled proteins.[7]
-
Charge: The pyridine nitrogen has a pKa that allows for protonation under certain physiological conditions, introducing a positive charge. This could be leveraged to modulate protein-protein interactions or cellular uptake.
-
Fluorescence: Aminopyridine derivatives have been shown to exhibit fluorescent properties.[8][9] The triazole ring formed during the CuAAC reaction can also contribute to a fluorescent system, suggesting that 4-EPyA-labeled biomolecules may be intrinsically fluorescent, potentially eliminating the need for a separate fluorescent reporter.[10][11][12]
Performance Comparison: 4-EPyA vs. Alternative Terminal Alkynes
| Feature | This compound (4-EPyA) (Predicted) | Propargylamine/Alcohol (Aliphatic) | Phenylacetylene (Aromatic) | Propiolamides (Electron-Withdrawing) |
| CuAAC Reactivity | Good to Excellent | Good | Moderate to Good | Excellent |
| Biocompatibility | Good (post-purification) | Good (post-purification) | Good (post-purification) | Good (post-purification) |
| Impact on Solubility | Likely increases hydrophilicity | Minimal impact | Can increase hydrophobicity | Can increase hydrophilicity |
| Potential for Aggregation | Potentially reduces aggregation | Minimal impact | May increase aggregation | Potentially reduces aggregation |
| Intrinsic Fluorescence | High potential for fluorescence | No | Low | No |
| Cost & Availability | Commercially available as a reagent | Readily available and inexpensive | Readily available | Readily available |
Rationale for Predictions:
-
CuAAC Reactivity: The reactivity of terminal alkynes in CuAAC is influenced by electronic factors. While aliphatic alkynes like propargylamine are generally considered to have good reactivity, alkynes conjugated to electron-withdrawing groups, such as propiolamides, often exhibit enhanced reaction rates.[6] The pyridine ring in 4-EPyA is electron-withdrawing, which would suggest a reactivity comparable to or greater than simple aliphatic alkynes.
-
Impact on Solubility and Aggregation: The 2-aminopyridine moiety is polar and capable of hydrogen bonding, which is expected to increase the water solubility of the labeled biomolecule.[13] This is in contrast to aromatic alkynes like phenylacetylene, which can increase the hydrophobicity and potentially lead to aggregation issues.[14][15]
-
Intrinsic Fluorescence: The conjugation of the aminopyridine ring with the newly formed triazole ring creates an extended π-system, which is a common feature of fluorescent molecules.[10][11] This is a distinct advantage over simple aliphatic and aromatic alkynes that do not offer this property.
Experimental Protocols
The following protocols are provided as a starting point for researchers wishing to utilize 4-EPyA for biomolecule labeling. These are generalized protocols and may require optimization for specific applications.
Synthesis of this compound (Conceptual)
While a detailed, published protocol for the synthesis of 4-EPyA was not found, a viable and commonly used method for the synthesis of ethynylpyridines is the Sonogashira cross-coupling reaction.[16][17][18][19][20]
dot
Caption: Conceptual workflow for the synthesis of this compound.
Reaction Principle: The Sonogashira coupling involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In this case, 4-bromo-2-aminopyridine would be coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the final product.
Protocol for Labeling a Protein with 4-EPyA via CuAAC
This protocol assumes the protein of interest has been engineered to contain an azide-functionalized amino acid.
dot
Caption: Experimental workflow for labeling an azide-modified protein with 4-EPyA.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (4-EPyA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 4-EPyA in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Labeling Reaction:
-
To your azide-modified protein solution (e.g., 1 mg/mL), add the following components in order, vortexing gently after each addition:
-
4-EPyA stock solution to a final concentration of 100-200 µM.
-
A pre-mixed solution of CuSO4 and THPTA (1:5 molar ratio) to a final copper concentration of 50-100 µM.
-
Freshly prepared sodium ascorbate solution to a final concentration of 1 mM.
-
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm labeling and determine the degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[21][22][23][24][25]
-
Assess the purity and aggregation state of the labeled protein by SDS-PAGE and size-exclusion chromatography.
-
Characterize the fluorescent properties of the labeled protein using a fluorometer.
-
Concluding Remarks for the Informed Researcher
This compound presents itself as a compelling, albeit underexplored, tool for the labeling of biomolecules. Its unique 2-aminopyridine moiety offers the potential for enhanced solubility, reduced aggregation, and intrinsic fluorescence of the resulting bioconjugates. While direct comparative data is currently lacking, the fundamental principles of CuAAC reactivity and the known properties of aminopyridines provide a strong basis for its predicted favorable performance.
As with any bioconjugation reagent, empirical validation is paramount. The protocols and comparative framework provided in this guide are intended to serve as a robust starting point for your investigations. By understanding the underlying chemistry and the potential benefits of this novel reagent, you are well-equipped to explore the utility of this compound in your own research and development endeavors.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and Aggregation of Selected Proteins Interpreted on the Basis of Hydrophobicity Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein-protein interactions and aggregation in biotherapeutics | Semantic Scholar [semanticscholar.org]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triazolylpyrenes: synthesis, fluorescence properties, and incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 14. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. scirp.org [scirp.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Biophysical Characterization of Proteins in Developing Biopharmaceuticals - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 22. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Unwavering Anchor: Assessing the Superior Stability of the Triazole Linkage from 4-Ethynylpyridin-2-amine
A Comparative Guide for Researchers in Drug Development
In the intricate world of drug design and bioconjugation, the linkage that tethers a bioactive molecule to its carrier or another functional moiety is a silent guardian of its efficacy and safety. An ideal linker must be a steadfast anchor, resilient to the physiological rigors of the body, yet precisely tailored for its therapeutic mission. The 1,2,3-triazole linkage, born from the elegant simplicity of "click chemistry," has emerged as a frontrunner in the quest for unparalleled stability.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, evidence-based comparison of the stability of the triazole linkage derived from 4-Ethynylpyridin-2-amine against common alternative linkers, underscoring its exceptional robustness for next-generation therapeutics.
The 1,4-disubstituted 1,2,3-triazole ring is not merely a passive connector; its inherent physicochemical properties, including a significant dipole moment and hydrogen bond accepting capabilities, can favorably influence the characteristics of the resulting conjugate.[1] Notably, the triazole moiety is lauded for its remarkable stability across a wide spectrum of conditions, making it a linker of choice for applications demanding long in vivo half-lives and unwavering performance.[1][2]
A Head-to-Head Comparison: The Triazole Advantage
The true measure of a chemical linkage lies in its ability to withstand the diverse and often harsh environments it encounters, from the acidic milieu of the stomach to the enzyme-rich landscape of plasma. The triazole linkage consistently demonstrates superior stability when benchmarked against other widely used bioconjugation chemistries.
| Linkage Type | Hydrolytic Stability (Acidic & Basic) | Enzymatic Stability | Reductive Stability | Oxidative Stability |
| Triazole | Highly Stable | Highly Stable | Highly Stable | Highly Stable |
| Amide | Stable | Susceptible to Proteases | Highly Stable | Highly Stable |
| Ester | Labile | Labile (Esterases) | Highly Stable | Highly Stable |
| Hydrazone | Labile (pH-dependent) | Generally Stable | Generally Stable | Susceptible |
| Oxime | Generally Stable | Generally Stable | Generally Stable | Susceptible |
| Thioether | Highly Stable | Highly Stable | Susceptible to Oxidation | Susceptible to Oxidation |
This table provides a qualitative comparison based on extensive literature evidence. The stability of the triazole linkage is a key advantage of its formation via click chemistry.[2][3]
While direct quantitative, side-by-side comparisons under identical stress conditions are not extensively documented for all linkages, the available data strongly supports the exceptional stability of the triazole. For instance, the triazole ring is not recognized as a substrate by common metabolic enzymes like proteases, rendering it exceptionally stable against enzymatic degradation.[2] This is a stark contrast to the amide bond, the native peptide linkage, which is the primary target of proteases.[2]
Deconstructing Stability: A Mechanistic Perspective
The remarkable stability of the 1,2,3-triazole ring is rooted in its aromatic character.[4] This inherent property contributes to its exceptional resilience under a broad range of chemical and physiological conditions.[2] While most linkages can be cleaved under specific conditions, the triazole ring requires extreme measures, such as flash vacuum pyrolysis at temperatures exceeding 500°C, for decomposition.[2] Such conditions are far from those encountered in a biological setting.
The pyridine moiety in the this compound precursor introduces a potential site for protonation at physiological pH, which could influence the overall physicochemical properties of the conjugate. However, the core stability of the triazole ring itself is largely independent of the nature of its substituents.[1]
Experimental Validation: A Guide to Assessing Linkage Stability
To empirically determine and compare the stability of a triazole linkage with other linkers, a forced degradation study is the gold standard.[3][5] This involves subjecting the molecule to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and products.[4]
Workflow for Forced Degradation Stability Assessment
Caption: Workflow for assessing linkage stability via forced degradation.
Detailed Protocol: Forced Degradation Study of a Triazole-Linked Compound
Objective: To quantitatively assess the stability of the triazole linkage derived from this compound under various stress conditions.
Materials:
-
Triazole-linked compound of interest
-
Solvents (e.g., water, methanol, DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or animal plasma/serum
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the triazole-linked compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[2]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).[6]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).[6]
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.[6]
-
Thermal Degradation: Expose the compound in both solid and solution form to elevated temperatures (e.g., 60-80°C).[6]
-
Photolytic Degradation: Expose the compound in both solid and solution form to a light source providing both visible and UV light. A control sample should be wrapped in aluminum foil.[6]
-
Plasma/Serum Stability: Incubate the compound in fresh human or animal plasma/serum at 37°C.[2]
-
-
Time Points and Sampling:
-
Analysis:
-
Data Analysis:
-
Quantify the percentage of the intact parent compound remaining at each time point by comparing its peak area to the t=0 sample.[2]
-
Plot the percentage of the remaining compound against time for each condition.
-
If degradation is observed, calculate the degradation rate constant (k) and the half-life (t½) of the linkage.[5]
-
Conclusion: The Triazole Linkage as the Gold Standard for Stability
The 1,2,3-triazole linkage, readily formed from precursors like this compound via click chemistry, stands as a testament to exceptional chemical robustness. Its superior stability against hydrolytic, enzymatic, and redox challenges makes it an ideal choice for the development of long-acting therapeutics, antibody-drug conjugates, and other complex biomolecular constructs where linker integrity is paramount. While other linkages may offer advantages in specific contexts, such as controlled release, the triazole remains the undisputed champion when unwavering stability is the primary design criterion. By employing rigorous stability assessment protocols, researchers can confidently leverage the power of the triazole linkage to build more resilient and effective therapeutic agents.
References
A Senior Scientist's Guide to the Quantitative Analysis of 4-Ethynylpyridin-2-amine Incorporation
Introduction: The Rise of Bioorthogonal Probes
In the intricate landscape of cellular biology and drug development, the ability to track the metabolic fate of small molecules is paramount. Traditional methods, often reliant on radiolabels or bulky fluorescent tags, can interfere with the very processes they aim to measure. The advent of bioorthogonal chemistry has provided a more elegant solution. Here, we introduce 4-Ethynylpyridin-2-amine (4-EPyA), a pyridine-based molecule functionalized with a terminal alkyne group. This small, minimally-perturbing chemical handle allows 4-EPyA to be metabolically incorporated into various biological pathways. Its true power, however, lies in the subsequent detection. The alkyne group is a bioorthogonal handle, meaning it is inert to biological systems but can be selectively reacted with an azide-containing probe in a highly efficient reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[1][2]
This guide provides a comparative analysis of the primary methodologies for quantifying the incorporation of 4-EPyA. We will delve into the technical nuances of fluorescence-based assays, mass spectrometry, and advanced imaging techniques, offering field-proven insights to guide your experimental design. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to not only select the appropriate method but also to understand the causality behind each protocol step, ensuring robust and reproducible results.
The Central Principle: Metabolic Labeling and Bioorthogonal Ligation
The quantitative analysis of 4-EPyA incorporation is a two-stage process.[1] First, the molecule is introduced to a biological system (e.g., cell culture or an organism), where cellular enzymes may incorporate it into macromolecules or metabolic pathways. The extent of this incorporation is the primary variable we seek to measure.
The second stage is detection. After a defined period, the system is fixed or lysed, and a "click" reaction is performed to ligate an azide-functionalized reporter molecule to the alkyne handle of the incorporated 4-EPyA.[2] The choice of this reporter dictates the downstream quantification method.
Comparative Analysis of Quantification Methodologies
The choice of quantification method depends critically on the experimental question. Key considerations include the need for spatial resolution, sensitivity, throughput, and the nature of the sample. We will compare three leading techniques.
Fluorescence-Based Quantification
This is often the most accessible method for quantifying probe incorporation. It relies on a click reaction between the incorporated 4-EPyA and an azide-functionalized fluorophore. The resulting fluorescence intensity is directly proportional to the amount of incorporated probe.
-
Mechanism: After metabolic labeling, cells are fixed, permeabilized, and subjected to a CuAAC reaction with a fluorescent azide (e.g., Alexa Fluor 488 Azide, 3-azido-7-hydroxycoumarin).[3][4] The total fluorescence can be measured using a plate reader for high-throughput screening, a flow cytometer for single-cell analysis, or a fluorescence microscope for visualizing subcellular localization.[1]
-
Causality in Protocol: The use of a copper(I)-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is critical. It not only accelerates the reaction but also protects biomolecules from oxidative damage caused by reactive oxygen species that can be generated during the Cu(II) to Cu(I) reduction by sodium ascorbate.[2]
Mass Spectrometry (MS)-Based Quantification
For unparalleled specificity and the ability to identify the exact biomolecules (e.g., proteins, RNA) that have incorporated 4-EPyA, mass spectrometry is the gold standard.
-
Mechanism: The workflow typically involves a click reaction with an azide-biotin tag.[5] The biotin handle allows for the affinity purification of labeled biomolecules using streptavidin-coated beads. The enriched molecules are then digested (e.g., with trypsin for proteins), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantification can be achieved through label-free methods, stable isotope labeling (SILAC), or by using reporters with distinct isotopic patterns.[6]
-
Causality in Protocol: The use of a cleavable linker between the azide and the biotin tag is a sophisticated but important choice. It allows the captured peptides to be released from the streptavidin beads prior to MS analysis, which improves ionization efficiency and reduces signal suppression from the bulky biotin tag.[5]
Stimulated Raman Scattering (SRS) Microscopy
SRS is a powerful, label-free imaging technique that offers an alternative to fluorescence. It directly detects the unique vibrational signature of the alkyne (C≡C) bond, eliminating the need for a click reaction for visualization.[7]
-
Mechanism: SRS microscopy uses two laser beams tuned to match the vibrational frequency of the alkyne bond. This interaction generates a strong signal, allowing for highly specific imaging of the incorporated 4-EPyA in live cells and even in animals.[7] While primarily an imaging technique, relative quantification can be performed by analyzing image intensity.
-
Causality in Design: The choice of an alkyne tag is deliberate for SRS because its vibrational frequency (~2100-2260 cm⁻¹) falls within the "cell-silent" region of the Raman spectrum, where there are few interfering signals from endogenous biomolecules. This provides exceptional specificity.[7]
Data Summary: Method Comparison
| Method | Principle | Pros | Cons | Primary Application |
| Fluorescence | CuAAC with fluorescent azide | High sensitivity, high throughput (plate reader, flow cytometry), spatial resolution (microscopy) | Indirect detection, potential for background fluorescence, photobleaching | High-throughput screening, cell population analysis, subcellular localization |
| Mass Spectrometry | CuAAC with azide-biotin, enrichment, and LC-MS/MS | Unmatched specificity, identifies exact sites of incorporation, absolute quantification possible | Lower throughput, complex workflow, requires specialized equipment | Target identification, proteomic/metabolomic profiling, validation studies |
| SRS Microscopy | Vibrational spectroscopy of the alkyne bond | Label-free (no click reaction needed for imaging), live-cell compatible, high spatial resolution, no photobleaching | Requires specialized and expensive microscopy setup, less suited for bulk quantification | Live-cell imaging of probe dynamics, in vivo studies |
Experimental Protocols
The following protocols are provided as a robust starting point. Trustworthiness in science comes from self-validating systems; always include appropriate controls , such as cells not treated with 4-EPyA but subjected to the full detection protocol, to assess background signal.
Protocol 1: Fluorescence Quantification via Click Chemistry
This protocol is adapted for a 96-well plate format for analysis with a fluorescence plate reader.
Materials:
-
This compound (4-EPyA)
-
Cell culture medium, plates, and reagents
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click Reaction Buffer Kit (e.g., containing CuSO₄, fluorescent azide, and a reducing agent/ligand)
Methodology:
-
Metabolic Labeling: Seed cells in a 96-well plate. Once they reach the desired confluency, replace the medium with fresh medium containing the desired concentration of 4-EPyA. Incubate for the desired time period (e.g., 4-24 hours).
-
Fixation: Aspirate the medium, and wash the cells twice with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with 3% BSA in PBS. Add 100 µL of 0.5% Triton™ X-100 in PBS and incubate for 20 minutes.[7] Causality: This step is essential to allow the click chemistry reagents to access the incorporated probe within the cell.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO₄, a fluorescent azide (e.g., Alexa Fluor 488 azide), and a reducing agent (like Sodium Ascorbate) in a buffer.[3] The inclusion of a Cu(I) stabilizing ligand is highly recommended.[2]
-
Labeling: Wash the cells twice with 3% BSA in PBS. Add 50 µL of the click reaction cocktail to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing & Reading: Aspirate the reaction cocktail and wash the cells three times with PBS. Add 100 µL of PBS to each well.
-
Quantification: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for your chosen fluorophore.
Protocol 2: MS-Based Protein Target Identification
This protocol outlines the enrichment of 4-EPyA-labeled proteins for subsequent MS analysis.
Materials:
-
Materials from Protocol 1 (excluding fluorescent azide)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-Biotin (preferably with a cleavable linker)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS, high salt buffer)
-
Reagents for trypsin digestion and LC-MS/MS
Methodology:
-
Labeling & Lysis: Label cells with 4-EPyA as described above. After washing with PBS, lyse the cells on ice using a suitable lysis buffer. Clarify the lysate by centrifugation.
-
Click Reaction: To the clarified protein lysate, add the click reaction components: CuSO₄, a reducing agent, a copper ligand, and Azide-Biotin. Incubate for 1-2 hours at room temperature.
-
Enrichment: Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. This typically involves sequential washes with PBS, a high-salt buffer, and a final wash with a buffer compatible with digestion (e.g., ammonium bicarbonate). Causality: Rigorous washing is the most critical step for reducing background and ensuring the identification of true positive hits.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Sample Preparation for MS: Collect the supernatant containing the peptides. If a cleavable linker was used, perform the cleavage step now to release the peptides from the biotin tag.[5] Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the prepared peptides by LC-MS/MS. The resulting data can be searched against a protein database to identify the proteins that incorporated 4-EPyA.
Alternative Probes: Context and Comparison
4-EPyA is a versatile probe, but its utility should be compared with other metabolic labels. For instance, 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyluridine (EU) are nucleoside analogs used specifically to label newly synthesized DNA and RNA, respectively.[1][8] Alkyne-tagged lipids and sugars are used to study lipid metabolism and glycosylation.[4][9] The choice of probe is entirely dependent on the biological process under investigation. The quantification methodologies described here, however, are broadly applicable to any system utilizing an alkyne-azide click chemistry platform.
Conclusion
The quantitative analysis of this compound incorporation offers a powerful window into cellular metabolism and drug disposition. The choice between fluorescence, mass spectrometry, and advanced techniques like SRS microscopy is a strategic one, dictated by the specific research question. Fluorescence-based methods provide excellent throughput for screening and population analysis, while mass spectrometry delivers unparalleled specificity for target identification. SRS microscopy opens new frontiers in the real-time, non-perturbative visualization of these processes in living systems. By understanding the principles and the causal logic behind the detailed protocols, researchers can confidently generate high-quality, reproducible data to drive their discoveries forward.
References
- 1. researchgate.net [researchgate.net]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-Pronged Strategy for Deconvoluting the Cross-Reactivity of Novel Kinase Inhibitors: A Guide for Complex Biological Systems
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] Off-target activity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology, but an uncharacterized cross-reactivity profile represents a significant liability in drug development.[1]
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors.[5][6] Its hydrogen bonding capabilities make it an effective hinge-binder, a key interaction for ATP-competitive inhibition. This guide provides a comprehensive, multi-layered strategy for characterizing the cross-reactivity of novel kinase inhibitors, using a representative 2-aminopyridine compound, 4-Ethynylpyridin-2-amine , as a conceptual model. We will move from broad biochemical profiling to deep cellular and proteomic analysis, explaining the rationale behind each experimental choice and providing actionable protocols for researchers in the field.
Part 1: Initial Kinome-Wide Profiling: The Biochemical Landscape
The first step in understanding a new inhibitor's selectivity is to cast a wide net. Large-scale biochemical kinase panels offer a standardized, high-throughput method to assess inhibitory activity against hundreds of purified recombinant kinases.[7][8] This approach provides a foundational dataset of on- and off-target activities, typically expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce enzyme activity by 50%.[9]
Causality Behind Experimental Choice: By screening against a large, diverse panel (e.g., >300 kinases), we can rapidly identify the primary target(s) and flag potential off-target families.[10] Performing these assays at or near the ATP Km for each kinase provides a more stringent and physiologically relevant measure of potency compared to assays using artificially high ATP concentrations.[2] This initial screen is not definitive—it lacks the context of the cellular environment—but it is an essential tool for initial prioritization and hypothesis generation.
Experimental Protocol: Large-Panel Radiometric Kinase Assay
This protocol outlines a standard radiometric assay, considered the gold standard for its direct measurement of substrate phosphorylation.[8]
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Create a serial dilution plate (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
-
Prepare substrate solution (specific peptide or protein substrate for each kinase) in reaction buffer.
-
Prepare ATP solution, including [γ-³³P]ATP, in reaction buffer at a concentration corresponding to the Km for each specific kinase.
-
-
Assay Execution:
-
Dispense 1 µL of the compound dilutions into a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.
-
Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP solution.
-
Allow the reaction to proceed for a defined time (e.g., 60-120 minutes) at room temperature, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Fit the data to a dose-response curve using non-linear regression to determine the IC50 value for each kinase interaction.[11]
-
Part 2: Cellular Target Engagement: Confirming Interactions in a Live Environment
While informative, biochemical assays do not account for crucial factors like cell permeability, intracellular ATP concentrations, or the native state of kinases within protein complexes. Therefore, validating target binding within intact cells is a critical next step.[12] Technologies like the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays provide direct, physical evidence of target engagement.[13][14]
Causality Behind Experimental Choice: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[15] This method is label-free, requires no modification of the compound, and can be applied to any soluble protein for which a detection antibody is available, making it a highly versatile tool for confirming on- and off-target binding in a physiological context.[16][17] By observing a thermal shift, we directly confirm that the inhibitor can access and bind to its target inside the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture the desired cell line to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspension into PCR tubes. Treat each aliquot with the test inhibitor at the desired concentration (e.g., 10 µM) or with DMSO as a vehicle control.
-
Incubate for 1 hour at 37°C to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). One sample set should remain at room temperature as a non-heated control.
-
Immediately transfer tubes to ice to cool.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
-
Protein Detection and Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody for the target protein of interest.
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining relative to the non-heated control for both DMSO and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Part 3: Unbiased Off-Target Discovery via Chemoproteomics
While CETSA is excellent for validating hypothesized targets, it doesn't discover unknown ones. For a truly unbiased view, chemoproteomics is the method of choice.[18] This technique typically involves immobilizing the kinase inhibitor on a solid support (e.g., Sepharose beads) to "fish" for binding partners from a complex cell lysate.[19] When combined with quantitative mass spectrometry, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), this approach can distinguish true interactors from non-specific background binders with high confidence.[20][21]
Causality Behind Experimental Choice: The power of SILAC-based chemoproteomics lies in its quantitative nature.[22] By growing one cell population in "light" media and another in "heavy" isotope-labeled media, we create two chemically identical but mass-distinguishable proteomes. When the "heavy" lysate is pre-incubated with a high concentration of free inhibitor to block specific binding sites, any protein that is subsequently enriched from a mixed lysate on the inhibitor---affixed beads must be a specific interactor. These true targets will show a high "light/heavy" ratio in the mass spectrometer, whereas non-specific binders will have a ratio near 1.[23]
Experimental Protocol: SILAC-Based Affinity Chromatography
-
SILAC Labeling and Lysate Preparation:
-
Culture two populations of cells for at least five passages in either "light" (normal L-Arginine and L-Lysine) or "heavy" (¹³C₆, ¹⁵N₄-L-Arginine and ¹³C₆, ¹⁵N₂-L-Lysine) DMEM.
-
Harvest and lyse both cell populations in a non-denaturing lysis buffer.
-
To the "heavy" lysate, add a high concentration (e.g., 50 µM) of free this compound as a competitor. Add an equivalent volume of DMSO to the "light" lysate. Incubate for 1 hour.
-
Mix the "light" and "heavy" lysates in a 1:1 protein ratio.
-
-
Affinity Enrichment:
-
Synthesize an affinity resin by covalently coupling a derivative of this compound to NHS-activated Sepharose beads.
-
Incubate the mixed lysate with the affinity resin (and a control resin with no inhibitor) for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Protein Elution and Sample Preparation for MS:
-
Elute bound proteins from the beads using an appropriate method (e.g., boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.
-
Extract peptides for mass spectrometry analysis.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
Process the raw data using a SILAC-compatible software suite (e.g., MaxQuant).
-
Identify proteins with a high light/heavy ratio (e.g., >3) as high-confidence specific interactors of the inhibitor.
-
Part 4: Data Synthesis and Comparative Analysis
No single method provides a complete picture of inhibitor selectivity. The true power of this multi-pronged approach comes from integrating the data from each orthogonal technique. A comprehensive cross-reactivity profile is built by comparing the results from the biochemical screen, cellular target engagement assays, and unbiased chemoproteomic discovery.
To illustrate this, the tables below present hypothetical data for our representative compound, This compound (Cmpd-X) , compared against a known multi-kinase inhibitor, Sunitinib .
Table 1: Biochemical Kinase Profiling Data (Selected Kinases)
| Kinase Target | Cmpd-X (IC50, nM) | Sunitinib (IC50, nM) | Kinase Family |
| AURKA | 15 | 250 | Ser/Thr Kinase |
| VEGFR2 | 1,200 | 5 | Tyr Kinase |
| PDGFRβ | >10,000 | 8 | Tyr Kinase |
| SRC | 850 | 75 | Tyr Kinase |
| GSK3β | 75 | >10,000 | Ser/Thr Kinase |
| CDK2 | >10,000 | 150 | Ser/Thr Kinase |
| p38α | 2,500 | 350 | Ser/Thr Kinase |
This hypothetical data suggests Cmpd-X is potent and selective for AURKA in vitro, while Sunitinib shows broad activity against tyrosine kinases.
Table 2: Cellular Target Engagement & Proteomic Data
| Target | Cmpd-X (CETSA ΔTagg, °C) | Cmpd-X (SILAC L/H Ratio) | Sunitinib (CETSA ΔTagg, °C) | Sunitinib (SILAC L/H Ratio) |
| AURKA | +8.5 | 12.1 | Not Detected | 1.2 |
| VEGFR2 | +0.5 | 1.5 | +9.2 | 15.8 |
| PDGFRβ | Not Detected | 1.1 | +10.1 | 18.3 |
| GSK3β | +4.2 | 5.5 | Not Detected | 1.3 |
| NQO1 | Not Detected | 4.8 | Not Detected | 1.1 |
Interpretation of Synthesized Data:
-
Primary Target Confirmation: The biochemical data identified AURKA as the primary target of Cmpd-X (IC50 = 15 nM). This is strongly validated in the cellular context by a significant thermal shift in CETSA (+8.5°C) and a high enrichment ratio in the SILAC experiment (L/H = 12.1).
-
Identification of Cellular Off-Targets: While the biochemical screen showed weak activity for Cmpd-X against GSK3β (IC50 = 75 nM), both CETSA and SILAC confirm this is a genuine cellular off-target. This highlights a case where a secondary target might be missed by focusing only on sub-20 nM biochemical hits.
-
Discovery of Unanticipated Off-Targets: The SILAC experiment uniquely identified NQO1 (NAD(P)H Quinone Dehydrogenase 1), a non-kinase, as a potential off-target of Cmpd-X. This type of novel finding is a key strength of unbiased proteomic methods and would be completely missed by kinase-centric panels.
-
Comparative Profiling: The data clearly distinguishes the selectivity profile of Cmpd-X (AURKA/GSK3β) from the known profile of Sunitinib (VEGFR2/PDGFRβ), providing confidence in the orthogonal methodologies.
Conclusion
Characterizing the cross-reactivity of a novel kinase inhibitor is not a single experiment but a systematic, multi-layered investigation. By progressing from broad biochemical screening to focused cellular validation and unbiased proteomic discovery, researchers can build a high-confidence profile of a compound's true biological interactions. This integrated approach, which explains the causality behind each method, is essential for accurately interpreting a compound's cellular effects, anticipating potential toxicities, and ultimately accelerating the development of safer and more effective targeted therapies.
References
- 1. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. extrapolations.com [extrapolations.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 23. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethynylpyridin-2-amine
This guide provides a detailed operational and disposal plan for 4-Ethynylpyridin-2-amine (CAS: 1094679-27-2), a heterocyclic compound with applications in research and drug development. Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are based on the known hazards of the compound and general principles of hazardous waste management.
Hazard Assessment and Core Principles
This compound must be handled and disposed of as a hazardous chemical waste. This directive is grounded in its specific chemical structure, which includes a pyridine ring and an ethynyl group, and is supported by its formal hazard classification.
The Safety Data Sheet (SDS) for this compound identifies several key hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The pyridine moiety suggests that this compound shares hazards common to pyridine derivatives, which are known for their potential toxicity.[2][3] Furthermore, acetylenic compounds can present unique reactivity and flammability risks.[4] Therefore, all waste streams containing this compound, including pure substance, contaminated labware, and personal protective equipment (PPE), must be segregated and managed as hazardous.
The foundational principle for managing this waste stream is "cradle-to-grave" responsibility, a concept central to regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5] This means the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[6][7]
Key Data Summary
The following table summarizes the critical hazard and safety information for this compound.
| Hazard Classification (GHS) | Precautionary Statement Reference | Required Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed | P264, P270, P301+P317, P330 | Standard laboratory PPE (gloves, lab coat, goggles) |
| H315: Causes skin irritation | P280, P302+P352, P332+P317 | Nitrile gloves (double-layered recommended), lab coat |
| H319: Causes serious eye irritation | P280 | Chemical safety goggles or face shield |
| H335: May cause respiratory irritation | P261, P271, P304+P340 | Use only in a well-ventilated area or chemical fume hood |
Data sourced from the this compound Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
Never dispose of this compound or its contaminated materials down the drain or in regular trash.[8][9] All waste must be collected and disposed of through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2][10]
Personal Protective Equipment (PPE) for Handling Waste
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE[1][10]:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Consider double-gloving for added protection.[2]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required.
-
Respiratory Protection: All handling of waste should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][11]
Workflow for Waste Segregation and Disposal
The following diagram outlines the decision-making process for managing waste generated from work with this compound.
Caption: Waste Disposal Workflow for this compound.
Protocol for Specific Waste Streams
-
Unused or Surplus this compound (Solid)
-
Step 1: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container.
-
Step 2: Ensure the container is tightly sealed and the exterior is clean.[1]
-
Step 3: Affix a "Hazardous Waste" label to the container, including the full chemical name ("this compound"), CAS number, and the date.
-
Step 4: Store the container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[11][12]
-
-
Contaminated Solid Waste (e.g., gloves, weigh boats, paper towels, pipette tips)
-
Step 1: Collect all contaminated solid items in a dedicated, puncture-resistant container or a heavy-duty, labeled hazardous waste bag.[2]
-
Step 2: Do not mix this waste with non-hazardous lab trash.
-
Step 3: When the container is full, seal it securely.
-
Step 4: Label the container/bag as "Hazardous Waste" with "this compound Contaminated Debris."
-
Step 5: Transfer to the satellite accumulation area for pickup.
-
-
Contaminated Liquid Waste (e.g., solutions, reaction mixtures, solvent rinses)
-
Step 1: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., high-density polyethylene or glass).[2]
-
Step 2: Affix a "Hazardous Waste" label. List all chemical constituents by their full name, including solvents, and estimate their percentages.
-
Step 3: Keep the container sealed when not actively adding waste.[9] Do not overfill (leave at least 10% headspace).
-
Step 4: Store in the satellite accumulation area, preferably within secondary containment to mitigate spills.
-
-
Empty Containers
-
Step 1: An "empty" container must be triple-rinsed with a suitable solvent (e.g., isopropanol, ethanol) that can dissolve the compound.[8]
-
Step 2: The rinsate from this process is considered hazardous liquid waste and MUST be collected in the appropriate liquid waste container.[13]
-
Step 3: After triple-rinsing, deface or remove the original label to prevent misuse.
-
Step 4: The cleaned container can then be disposed of in the appropriate lab glass or plastic recycling bin, or as regular solid waste, according to institutional policy.
-
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety and containment.
-
Step 1: Evacuate and Alert. Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's EHS office immediately.
-
Step 2: Don PPE. Before addressing the spill, don the full PPE described above.
-
Step 3: Contain and Absorb. For a small, manageable spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[2][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Step 4: Collect Waste. Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.
-
Step 5: Decontaminate. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, towels) must be collected as hazardous solid waste.[2]
-
Step 6: Label and Store. Seal and label the container with all waste from the cleanup and move it to the satellite accumulation area for disposal.
By adhering to this comprehensive disposal plan, researchers can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
Navigating the Safe Handling of 4-Ethynylpyridin-2-amine: A Guide to Personal Protective Equipment and Disposal
For the innovative researcher, 4-Ethynylpyridin-2-amine represents a key building block in the synthesis of novel compounds within drug discovery and materials science. Its unique structure, featuring both a reactive ethynyl group and an aromatic amine, offers a versatile scaffold for molecular design. However, these same reactive moieties necessitate a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound, grounded in established safety principles and practical laboratory experience.
Understanding the Risks: A Chemical Profile
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The primary hazards stem from its aromatic amine structure, which can be readily absorbed through the skin, and the potential for respiratory distress upon inhalation of its dust or fumes. The ethynyl group, while crucial for its synthetic utility, does not add significant acute toxicity but should be handled with the care afforded to all reactive chemical functionalities.
Core Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties and potential routes of exposure.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in the event the outer glove is breached. Aromatic amines can permeate some glove materials; therefore, it is crucial to change gloves immediately upon contamination.[2] |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes and airborne particles.[3] In procedures with a higher risk of splashing, such as transfers or solution preparations, a full-face shield worn over safety goggles is required to protect the entire face.[3][4] |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spills, chemical-resistant coveralls should be worn.[5][6] This is to prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to control airborne concentrations. If a fume hood is not available or if there is a potential for exposure above established limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is paramount for the safe handling of this compound. The following workflow is designed to minimize exposure and ensure a controlled laboratory environment.
Preparation and Weighing
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Fume Hood Operation: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: When weighing the solid compound, perform the task within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
Solution Preparation and Reaction Setup
-
Inert Atmosphere: If the reaction is air-sensitive, ensure the glassware is properly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath to control the temperature.
-
Labeling: Clearly label all vessels containing this compound with the chemical name, concentration, and appropriate hazard warnings.
Post-Reaction Work-up and Purification
-
Quenching: If necessary, quench the reaction carefully in the fume hood.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors and potential aerosols.
The following diagram illustrates the essential workflow for the safe handling of this compound:
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 2-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
